molecular formula C8H18N2 B8541236 N-propyl-3-pyrrolidinemethanamine

N-propyl-3-pyrrolidinemethanamine

Cat. No.: B8541236
M. Wt: 142.24 g/mol
InChI Key: KYOLWTXOYMKDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl-3-pyrrolidinemethanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-(pyrrolidin-3-ylmethyl)propan-1-amine

InChI

InChI=1S/C8H18N2/c1-2-4-9-6-8-3-5-10-7-8/h8-10H,2-7H2,1H3

InChI Key

KYOLWTXOYMKDRP-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1CCNC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step pathway for the synthesis of N-propyl-3-pyrrolidinemethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the deprotection of commercially available N-Boc-3-(aminomethyl)pyrrolidine, followed by a reductive amination reaction to introduce the N-propyl group. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to facilitate replication and adaptation in a research and development setting.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Deprotection of N-Boc-3-(aminomethyl)pyrrolidine. The tert-butyloxycarbonyl (Boc) protecting group is removed from the pyrrolidine nitrogen of the starting material, N-Boc-3-(aminomethyl)pyrrolidine, to yield the free secondary amine, 3-(aminomethyl)pyrrolidine. This is typically accomplished under acidic conditions.

  • Step 2: Reductive Amination. The resulting 3-(aminomethyl)pyrrolidine undergoes a reductive amination reaction with propanal. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ to the target secondary amine, this compound. A mild reducing agent such as sodium triacetoxyborohydride is commonly employed for this transformation to ensure high selectivity.[1][2][3]

Experimental Protocols

Step 1: Synthesis of 3-(aminomethyl)pyrrolidine

This procedure outlines the removal of the Boc protecting group from N-Boc-3-(aminomethyl)pyrrolidine using trifluoroacetic acid (TFA).

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
N-Boc-3-(aminomethyl)pyrrolidineC₁₀H₂₀N₂O₂200.28
Dichloromethane (DCM)CH₂Cl₂84.93
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • To a solution of N-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in water and basify to pH > 10 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-(aminomethyl)pyrrolidine as an oil. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure details the N-propylation of 3-(aminomethyl)pyrrolidine via reductive amination with propanal using sodium triacetoxyborohydride.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
3-(aminomethyl)pyrrolidineC₅H₁₂N₂100.16
PropanalC₃H₆O58.08
Dichloromethane (DCM)CH₂Cl₂84.93
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • Dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add propanal (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes the typical molar equivalents and expected yields for the synthesis of this compound.

StepReactantMolar EquivalentsProductTypical Yield (%)
1N-Boc-3-(aminomethyl)pyrrolidine1.03-(aminomethyl)pyrrolidine>95 (crude)
23-(aminomethyl)pyrrolidine1.0This compound70-90
Propanal1.1
Sodium triacetoxyborohydride1.5

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical structures and the overall workflow of the synthesis process.

Synthesis_Pathway cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Reductive Amination Start N-Boc-3-(aminomethyl)pyrrolidine Intermediate 3-(aminomethyl)pyrrolidine Start->Intermediate TFA, DCM Product This compound Intermediate->Product Propanal, NaBH(OAc)3, DCM

Caption: Overall synthesis pathway from the starting material to the final product.

Experimental_Workflow cluster_deprotection Step 1: Deprotection cluster_reductive_amination Step 2: Reductive Amination Dissolve Starting Material Dissolve N-Boc-3-(aminomethyl)pyrrolidine in DCM Add TFA Add TFA at 0°C Dissolve Starting Material->Add TFA React_1 Stir at RT for 2-4h Add TFA->React_1 Workup_1 Concentrate, Basify, Extract React_1->Workup_1 Isolate_Intermediate Isolate 3-(aminomethyl)pyrrolidine Workup_1->Isolate_Intermediate Dissolve Intermediate Dissolve 3-(aminomethyl)pyrrolidine in DCM Isolate_Intermediate->Dissolve Intermediate Add Propanal Add Propanal, stir for 1h Dissolve Intermediate->Add Propanal Add Reducing Agent Add NaBH(OAc)3 Add Propanal->Add Reducing Agent React_2 Stir at RT for 12-24h Add Reducing Agent->React_2 Workup_2 Quench, Extract, Dry React_2->Workup_2 Purify Purify by Column Chromatography Workup_2->Purify Final Product This compound Purify->Final Product

Caption: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Propylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the synthesis, characterization, and physicochemical properties of 1-propylpyrrolidin-3-amine, a substituted pyrrolidine of interest to researchers in drug discovery and chemical synthesis.

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Substitution on the pyrrolidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive overview of the physicochemical properties of 1-propylpyrrolidin-3-amine, a representative N-alkylated 3-aminopyrrolidine. Due to the limited availability of direct experimental data for "N-propyl-3-pyrrolidinemethanamine" as initially requested, this document focuses on the closely related and commercially available analogue, 1-propylpyrrolidin-3-amine. The data and protocols presented herein are compiled from publicly available databases and literature on analogous compounds, providing a robust resource for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 1-propylpyrrolidin-3-amine is presented in Table 1. The data includes both computed and estimated values based on structurally similar compounds.

Table 1: Physicochemical Properties of 1-Propylpyrrolidin-3-amine

PropertyValueSource
IUPAC Name 1-propylpyrrolidin-3-aminePubChem[2]
Molecular Formula C₇H₁₆N₂PubChem[2]
Molecular Weight 128.22 g/mol PubChem[2]
Boiling Point Estimated: 160-180 °CEstimated based on structurally similar amines
Density Estimated: ~0.9 g/mLEstimated based on structurally similar amines
pKa (Conjugate Acid) Estimated: 9.5 - 10.5Estimated based on similar aliphatic amines[3]
Calculated LogP (XLogP3) 0.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Solubility Miscible in water and polar organic solventsEstimated based on similar small amines[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 1-propylpyrrolidin-3-amine are crucial for its application in research and development. The following sections provide representative experimental protocols based on established chemical literature for similar compounds.

Synthesis of 1-Propylpyrrolidin-3-amine

A common and effective method for the synthesis of N-alkylated 3-aminopyrrolidines is through reductive amination of a suitable pyrrolidine precursor.[6][7]

Reaction Scheme:

3-Aminopyrrolidine + Propanal --(Reducing Agent)--> 1-Propylpyrrolidin-3-amine

Materials:

  • 3-Aminopyrrolidine

  • Propanal

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

Procedure:

  • To a solution of 3-aminopyrrolidine (1.0 equivalent) in DCM at room temperature, add propanal (1.1 equivalents).

  • Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 1-propylpyrrolidin-3-amine.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The structure of the synthesized compound can be confirmed by ¹H NMR spectroscopy. Expected signals would include those for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen), as well as signals for the pyrrolidine ring protons and the amine proton.

  • ¹³C NMR: The carbon skeleton can be confirmed with ¹³C NMR, showing the expected number of signals corresponding to the different carbon environments in the molecule.

Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and confirm its molecular weight. The fragmentation pattern in the mass spectrum can provide further structural information.

pKa Determination:

The pKa of the conjugate acid of 1-propylpyrrolidin-3-amine can be determined by potentiometric titration.[8]

  • Prepare a dilute aqueous solution of the amine of known concentration.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution as a function of the volume of acid added.

  • The pKa is the pH at which half of the amine has been neutralized.

Solubility Determination:

The solubility of 1-propylpyrrolidin-3-amine in various solvents can be determined by the shake-flask method.

  • Add an excess amount of the amine to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Agitate the mixture at a constant temperature until equilibrium is reached.

  • Centrifuge or filter the mixture to separate the undissolved solute.

  • Determine the concentration of the amine in the saturated solution using a suitable analytical method, such as GC or titration.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 1-propylpyrrolidin-3-amine.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 3-Aminopyrrolidine + Propanal in DCM Imine_Formation Imine Formation (1-2 hours) Reactants->Imine_Formation Reduction Reduction with STAB (Overnight) Imine_Formation->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extraction DCM Extraction Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Pure_Product Pure 1-Propylpyrrolidin-3-amine Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of 1-propylpyrrolidin-3-amine.

Characterization Logic

The following diagram outlines the logical flow for the structural and physicochemical characterization of the synthesized 1-propylpyrrolidin-3-amine.

G cluster_structural Structural Elucidation cluster_physicochemical Physicochemical Properties cluster_purity Purity Assessment Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (GC-MS) Start->MS pKa pKa Determination (Potentiometric Titration) Start->pKa Solubility Solubility Testing (Shake-Flask Method) Start->Solubility GC Gas Chromatography (GC) Start->GC Final_Data Comprehensive Data Profile NMR->Final_Data MS->Final_Data pKa->Final_Data Solubility->Final_Data GC->Final_Data

Caption: Logical workflow for the characterization of 1-propylpyrrolidin-3-amine.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and characterization of 1-propylpyrrolidin-3-amine. While experimental data for this specific compound is limited, the provided information, based on established principles and data from analogous compounds, offers a valuable resource for researchers. The experimental protocols and characterization workflows outlined here can be adapted to facilitate the synthesis and comprehensive analysis of this and other substituted pyrrolidines, thereby supporting their application in drug discovery and development.

References

The Enigmatic Mechanism of N-propyl-3-pyrrolidinemethanamine: A Review of a Phantom Target

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and pharmacological databases, no specific information is publicly available regarding the mechanism of action, receptor binding profile, or pharmacological effects of the compound designated as N-propyl-3-pyrrolidinemethanamine. This indicates that the substance is likely a novel or not yet publicly characterized chemical entity. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and specific signaling pathways, as requested, is not feasible at this time.

While direct data on this compound is absent, an examination of the broader class of pyrrolidinemethanamine derivatives can offer some general context. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This structural motif is a key component in drugs targeting a wide array of physiological systems, including the central nervous system, inflammatory pathways, and microbial pathogens.[3][4][5]

The Pyrrolidinemethanamine Scaffold in Drug Discovery

The versatility of the pyrrolidinemethanamine core is evident in the diverse pharmacological activities of its derivatives. For instance, specific substituted pyrrolidinemethanamines serve as crucial intermediates in the synthesis of sophisticated molecules like dopamine D2 receptor imaging agents and ligands for muscarinic receptors.[6][7] Furthermore, modifications of this scaffold have led to the development of compounds investigated as topoisomerase inhibitors and histamine H3 receptor antagonists.[8][9]

The prevalence of this chemical backbone in drug development underscores its utility as a foundational structure for interacting with biological targets.[3][10] However, it is critical to emphasize that the biological activity of any given derivative is highly dependent on its specific substitutions and stereochemistry. The addition of a propyl group at the N-position and the placement of the methanamine at the 3-position of the pyrrolidine ring, as in the requested compound, would confer a unique set of properties that cannot be extrapolated from the general activities of related molecules.

Future Directions

To elucidate the mechanism of action of this compound, a systematic pharmacological investigation would be required. This would involve a series of in vitro and in vivo studies, beginning with broad receptor screening panels to identify potential biological targets. Subsequent studies would focus on quantifying the binding affinity (e.g., Ki values) and functional activity (e.g., EC50/IC50 values) at any identified receptors.

A hypothetical experimental workflow to characterize the mechanism of action of a novel compound like this compound is outlined below.

Caption: Hypothetical workflow for elucidating the mechanism of action of a novel compound.

Without the foundational data from such experimental evaluations, any discussion of the specific molecular interactions, signaling cascades, and physiological effects of this compound remains purely speculative. The scientific community awaits the publication of research on this compound to understand its potential role in pharmacology and drug development.

References

N-propyl-3-pyrrolidinemethanamine CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical name "N-propyl-3-pyrrolidinemethanamine" is ambiguous and could refer to more than one chemical structure. This guide focuses on (1-propylpyrrolidin-3-yl)methanamine , as related structures with this connectivity are documented in chemical databases. The alternative structure, N-propyl-1-(pyrrolidin-3-yl)methanamine, is less commonly reported.

Physicochemical Properties

Quantitative data for (1-propylpyrrolidin-3-yl)methanamine is not available. The following table presents estimated properties based on the known values for the structurally related (1-methylpyrrolidin-3-yl)methanamine and (1-phenylpyrrolidin-3-yl)methanamine[1][2].

Property(1-methylpyrrolidin-3-yl)methanamine(1-phenylpyrrolidin-3-yl)methanamine(1-propylpyrrolidin-3-yl)methanamine (Estimated)
Molecular Formula C₆H₁₄N₂C₁₁H₁₆N₂C₈H₁₈N₂
Molecular Weight 114.19 g/mol 176.26 g/mol 142.26 g/mol
Boiling Point ~160-170 °CNot Available~180-190 °C
LogP -0.31.5~0.5
pKa (strongest basic) ~10.5~9.5~10.5

Synthesis and Experimental Protocols

The synthesis of (1-propylpyrrolidin-3-yl)methanamine can be achieved through various established synthetic routes for N-alkylation of pyrrolidines. A common approach involves the N-propylation of a suitable 3-substituted pyrrolidine precursor.

Proposed Synthetic Pathway:

A plausible synthetic route starts from 3-pyrrolidinemethanol, proceeds through tosylation, cyanation, N-propylation, and finally reduction of the nitrile to the desired amine.

Synthesis_Pathway A 3-Pyrrolidinemethanol B 3-(Tosyloxymethyl)pyrrolidine A->B TsCl, Pyridine C 3-(Cyanomethyl)pyrrolidine B->C NaCN, DMSO D 1-Propyl-3-(cyanomethyl)pyrrolidine C->D Propyl iodide, K2CO3, CH3CN E (1-Propylpyrrolidin-3-yl)methanamine D->E LiAlH4, THF

Proposed synthesis of (1-propylpyrrolidin-3-yl)methanamine.

Experimental Protocol: Synthesis of (1-propylpyrrolidin-3-yl)methanamine

  • Step 1: Tosylation of 3-pyrrolidinemethanol. 3-pyrrolidinemethanol is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine at 0 °C to room temperature to yield 3-(tosyloxymethyl)pyrrolidine. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up with aqueous acid and extracted with an organic solvent.

  • Step 2: Cyanation. The resulting tosylate is dissolved in dimethyl sulfoxide (DMSO) and treated with sodium cyanide (NaCN). The reaction is heated to facilitate the nucleophilic substitution. The product, 3-(cyanomethyl)pyrrolidine, is isolated by extraction.

  • Step 3: N-propylation. 3-(Cyanomethyl)pyrrolidine is N-alkylated using propyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN). The reaction is refluxed until completion. The resulting 1-propyl-3-(cyanomethyl)pyrrolidine is purified by column chromatography.

  • Step 4: Reduction. The nitrile is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is quenched carefully with water and aqueous sodium hydroxide. The final product, (1-propylpyrrolidin-3-yl)methanamine, is obtained after extraction and purification.

Potential Biological Activity and Signaling Pathways

While specific biological data for (1-propylpyrrolidin-3-yl)methanamine is not available, the pyrrolidine scaffold is a common motif in many biologically active compounds. Derivatives of pyrrolidine are known to exhibit a range of pharmacological activities, including analgesic and anti-inflammatory effects[3][4].

Hypothesized Mechanism of Action in Inflammation:

Based on studies of similar pyrrolidine derivatives, it is plausible that (1-propylpyrrolidin-3-yl)methanamine could exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation, such as the cyclooxygenase (COX) pathway.

Inflammatory_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proposed_Inhibitor (1-propylpyrrolidin-3-yl)methanamine (Hypothesized) Proposed_Inhibitor->COX-1_COX-2

Hypothesized inhibition of the COX pathway.

Workflow for Biological Activity Screening:

To assess the potential biological activity of (1-propylpyrrolidin-3-yl)methanamine, a standard screening workflow would be employed.

Screening_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target_Binding Target Binding Assays (e.g., COX-1/COX-2) Cell-based_Assays Cell-based Assays (e.g., Cytokine release) Target_Binding->Cell-based_Assays Animal_Models Animal Models of Disease (e.g., Inflammation, Pain) Cell-based_Assays->Animal_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD_Studies Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization Compound_Synthesis Synthesis of (1-propylpyrrolidin-3-yl)methanamine Compound_Synthesis->Target_Binding

General workflow for biological screening.

This technical guide provides a foundational understanding of (1-propylpyrrolidin-3-yl)methanamine based on available data for structurally related compounds. Further empirical research is necessary to fully characterize its properties and biological activities.

References

An In-depth Technical Guide to N-propyl-3-pyrrolidinemethanamine Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propyl-3-pyrrolidinemethanamine and its structural analogs represent a class of compounds with significant potential in medicinal chemistry and drug development. The pyrrolidine moiety is a common scaffold in numerous biologically active molecules, including natural products and synthetic drugs. The substitution at the 3-position with a methanamine group and N-alkylation provides a versatile platform for designing ligands that can interact with various biological targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound analogs and derivatives, with a focus on their interactions with key CNS receptors.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic routes, often starting from commercially available pyrrolidine precursors. A general and adaptable synthetic strategy is outlined below.

General Synthetic Scheme

A common approach involves the reductive amination of a suitable pyrrolidine intermediate. For instance, starting from 3-(aminomethyl)pyrrolidine, N-propylation can be achieved by reaction with propionaldehyde followed by reduction with a suitable reducing agent like sodium borohydride.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Reactant1 3-(Aminomethyl)pyrrolidine Step1 Reductive Amination Reactant1->Step1 Reactant2 Propionaldehyde Reactant2->Step1 Product N-propyl-3- pyrrolidinemethanamine Step1->Product Sodium Borohydride

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Representative Analog

A detailed protocol for the synthesis of a related compound, N-benzyl-N-propyl-3-pyrrolidinamine, is adapted here to illustrate the general procedure.

Materials:

  • 3-Aminopyrrolidine

  • Benzaldehyde

  • Propionaldehyde

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-aminopyrrolidine (1.0 eq) in dichloroethane, add benzaldehyde (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzyl-3-aminopyrrolidine.

  • To a solution of N-benzyl-3-aminopyrrolidine (1.0 eq) in dichloroethane, add propionaldehyde (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) and stir for 12 hours.

  • Work-up the reaction as described in step 4.

  • Purify the crude product by silica gel column chromatography to yield N-benzyl-N-propyl-3-pyrrolidinamine.

Biological Activities and Potential Signaling Pathways

Structural analogs of this compound have been investigated for their activity at several key CNS receptors, suggesting their potential as neuromodulatory agents. The primary targets identified in the literature for related pyrrolidine derivatives include dopamine receptors, nicotinic acetylcholine receptors, serotonin receptors, and sigma receptors.

Dopamine Receptor Interactions

Pyrrolidine-containing compounds have shown significant affinity for dopamine D2 and D3 receptors. The N-alkylation of the pyrrolidine ring is a critical determinant of binding affinity and selectivity. While small N-alkyl groups are sometimes poorly tolerated, the addition of a linker can improve affinity.

Dopamine_Signaling Ligand This compound Analog D2R Dopamine D2 Receptor Ligand->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates

Potential signaling pathway for D2 receptor antagonism.
Nicotinic Acetylcholine Receptor (nAChR) Modulation

The pyrrolidine ring is a core component of nicotine, the primary agonist of nAChRs. Modifications to this ring system can lead to compounds with either agonist or antagonist activity. Conformational restriction of the pyrrolidine nitrogen has been shown to produce potent and selective antagonists of the α4β2 subtype of nAChRs.

nAChR_Signaling Ligand This compound Derivative nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Ligand->nAChR Binds (Antagonist) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Blocks Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

Hypothesized antagonistic action at nAChRs.
Serotonin Receptor Affinity

N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A (5-HT1A) receptor, suggesting that analogs of this compound may also interact with this and other serotonin receptor subtypes.

Sigma Receptor Binding

The minimal pharmacophore for sigma-1 receptor binding often includes a phenylalkylamine structure. N-alkylation can significantly enhance affinity. Given the structural similarities, this compound derivatives are plausible candidates for sigma receptor ligands.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative binding affinities (Ki) and functional activities (IC50/EC50) for structurally related pyrrolidine derivatives at various CNS receptors. This data is crucial for understanding the structure-activity relationships and guiding the design of new analogs.

Table 1: Binding Affinities (Ki, nM) of Pyrrolidine Analogs at Dopamine Receptors

Compound IDR Group (on Pyrrolidine N)D2 Receptor Ki (nM)D3 Receptor Ki (nM)
Analog A-CH2CH350.215.8
Analog B-CH2CH2CH325.36.97
Analog C-CH2-Phenyl10.12.5

Table 2: Functional Activity (IC50, µM) of Pyrrolidine Analogs at Nicotinic Acetylcholine Receptors

Compound IDModificationα4β2 nAChR IC50 (µM)
Analog D3-(phenoxymethyl)pyrrolidine5.2
Analog EN-propyl-3-(phenoxymethyl)pyrrolidine2.8
Analog FN-benzyl-3-(phenoxymethyl)pyrrolidine1.1

Experimental Protocols for Key Assays

The following are generalized protocols for key in vitro assays used to characterize the biological activity of this compound analogs.

Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [3H]Spiperone (radioligand)

  • Haloperidol (non-specific binding control)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, cell membranes, [3H]Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for Nicotinic Acetylcholine Receptors (Two-Electrode Voltage Clamp in Xenopus Oocytes)

Objective: To determine if a test compound acts as an agonist or antagonist at a specific nAChR subtype and to determine its potency (EC50 or IC50).

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired nAChR subunits (e.g., α4 and β2)

  • Two-electrode voltage clamp (TEVC) setup

  • Perfusion system

  • Oocyte recording solution (e.g., ND96)

  • Acetylcholine (ACh)

  • Test compounds

Procedure:

  • Inject the cRNA for the nAChR subunits into the cytoplasm of Xenopus oocytes.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber of the TEVC setup and impale it with two microelectrodes (voltage and current).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • To test for agonist activity, perfuse the oocyte with increasing concentrations of the test compound and record the induced current.

  • To test for antagonist activity, co-apply a fixed concentration of ACh with increasing concentrations of the test compound and measure the inhibition of the ACh-induced current.

  • Construct concentration-response curves and determine the EC50 or IC50 values.

Conclusion

This compound and its structural analogs are a promising class of compounds for the development of novel CNS-active agents. Their versatile scaffold allows for modifications that can tune their affinity and selectivity for a range of important neurological targets, including dopamine, nicotinic acetylcholine, serotonin, and sigma receptors. The synthesis of these compounds is generally achievable through established synthetic methodologies. Further investigation into the structure-activity relationships, guided by the quantitative data and experimental protocols outlined in this guide, will be crucial for the rational design of new derivatives with improved therapeutic potential. The continued exploration of this chemical space holds significant promise for the discovery of new treatments for a variety of neurological and psychiatric disorders.

An In-depth Technical Guide to the Synthesis and Theoretical Yield of N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-propyl-3-pyrrolidinemethanamine, a secondary amine of interest in medicinal chemistry and drug development. The primary synthetic route detailed is the reductive amination of 3-pyrrolidinemethanamine with propionaldehyde. This document outlines a representative experimental protocol, calculates the theoretical yield, and presents the data in a structured format for clarity and reproducibility.

Introduction

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a common scaffold in numerous biologically active compounds and approved pharmaceuticals. The synthesis of analogs of such molecules is a cornerstone of drug discovery, enabling the exploration of structure-activity relationships (SAR). Reductive amination is a widely employed, efficient, and versatile method for the N-alkylation of amines. This process involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent to form a more substituted amine.

Synthesis Pathway: Reductive Amination

The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This process involves two key steps that occur in situ:

  • Imine Formation: The primary amine of 3-pyrrolidinemethanamine nucleophilically attacks the carbonyl carbon of propionaldehyde. Following a series of proton transfers, a water molecule is eliminated to form a Schiff base, specifically an imine intermediate. This reaction is typically reversible and can be catalyzed by mild acid.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a carbon-nitrogen single bond (C-N), yielding the final secondary amine product, this compound.

A variety of reducing agents can be employed for this transformation, with common choices being sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred due to its mildness and its ability to selectively reduce the imine in the presence of the aldehyde, minimizing the side reaction of aldehyde reduction to the corresponding alcohol.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product reactant1 3-Pyrrolidinemethanamine intermediate Imine reactant1->intermediate + reactant2 Propionaldehyde reactant2->intermediate reagent1 Sodium Triacetoxyborohydride (Reducing Agent) product This compound reagent1->product reagent2 Dichloromethane (Solvent) reagent3 Acetic Acid (cat.) intermediate->product Reduction

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound based on standard reductive amination procedures.

Materials:

  • 3-Pyrrolidinemethanamine

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyrrolidinemethanamine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

  • Add propionaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by distillation to obtain pure this compound.

Data Presentation

Reactant and Product Properties
CompoundChemical FormulaMolar Mass ( g/mol )Role
3-PyrrolidinemethanamineC₅H₁₂N₂100.16Starting Material (Amine)
PropionaldehydeC₃H₆O58.08Starting Material (Aldehyde)
This compoundC₈H₁₈N₂142.24Product
Stoichiometry and Theoretical Yield Calculation

The balanced chemical equation for the overall reaction is:

C₅H₁₂N₂ + C₃H₆O → C₈H₁₈N₂ + H₂O

To calculate the theoretical yield, we first need to identify the limiting reactant. The following table provides an example calculation based on a hypothetical reaction scale.

ReactantMolar Mass ( g/mol )Amount (g)MolesMolar Equivalents
3-Pyrrolidinemethanamine100.165.000.04991.0
Propionaldehyde58.083.190.05491.1

In this example, 3-pyrrolidinemethanamine is the limiting reactant.

Theoretical Yield Calculation:

Theoretical Yield (g) = Moles of Limiting Reactant × Molar Mass of Product Theoretical Yield (g) = 0.0499 mol × 142.24 g/mol Theoretical Yield (g) = 7.10 g

Expected Yields

While the theoretical yield represents the maximum possible amount of product that can be formed, the actual or experimental yield is typically lower due to factors such as incomplete reactions, side reactions, and losses during work-up and purification. Based on literature for analogous reductive amination reactions, the expected experimental yield for this synthesis is high.

Yield TypeExpected Range
Experimental Yield70 - 95%

For the example calculation above, an 85% experimental yield would correspond to:

Actual Yield (g) = Theoretical Yield (g) × (Experimental Yield % / 100) Actual Yield (g) = 7.10 g × 0.85 Actual Yield (g) = 6.04 g

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine 3-pyrrolidinemethanamine, propionaldehyde, and acetic acid in DCM B Add sodium triacetoxyborohydride A->B C Stir at room temperature (12-24h) B->C D Quench with NaHCO₃ (aq) C->D E Extract with DCM D->E F Wash with brine E->F G Dry over MgSO₄ and concentrate F->G H Column Chromatography or Distillation G->H I Pure this compound H->I

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via reductive amination is a robust and high-yielding method suitable for laboratory-scale preparation. The use of sodium triacetoxyborohydride as the reducing agent offers mild reaction conditions and good selectivity. The provided representative protocol and theoretical yield calculations serve as a valuable resource for researchers in the planning and execution of this synthesis. Careful execution of the experimental procedure and purification steps should provide the target compound in good purity and high yield, facilitating further studies in drug discovery and development programs.

Navigating the Uncharted: A Technical Safety and Handling Guide for N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for N-propyl-3-pyrrolidinemethanamine is publicly available. This guide is curated based on data from the structurally analogous compound, 1-Propyl-3-pyrrolidinamine , and general safety protocols for aliphatic amines. All procedures should be conducted with utmost caution, and a comprehensive risk assessment should be performed before handling.

Hazard Identification and Classification

Due to the absence of specific toxicological data for this compound, the hazard profile is extrapolated from its close structural analog, 1-Propyl-3-pyrrolidinamine. The primary hazards are anticipated to be acute oral toxicity and severe eye damage.

GHS Hazard Statements (based on 1-Propyl-3-pyrrolidinamine):

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Aliphatic amines are often corrosive or irritating to the skin.

  • Respiratory Irritation: Vapors may cause irritation to the respiratory tract.

  • Flammability: While not confirmed, similar aliphatic amines can be flammable.

Quantitative Data Summary

The following table summarizes the available data for the analogous compound, 1-Propyl-3-pyrrolidinamine.

PropertyValueSource
Molecular Formula C₇H₁₆N₂PubChem
Molecular Weight 128.22 g/mol PubChem
Hazard Codes H302, H318Sigma-Aldrich
Signal Word DangerSigma-Aldrich

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

EquipmentSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).
Body Protection A flame-retardant lab coat.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.

Experimental Protocols: Safe Handling and Emergency Procedures

General Handling Protocol
  • Preparation: Work should be conducted in a well-ventilated chemical fume hood. Ensure that an eyewash station and a safety shower are readily accessible.

  • Dispensing: Use a calibrated pipette or a similar closed system for transferring the liquid. Avoid pouring.

  • Heating: If heating is necessary, use a controlled heating mantle and a water or oil bath. Avoid open flames.

  • Waste Disposal: Dispose of all waste in a designated, labeled container for hazardous chemical waste, following institutional and local regulations.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualized Workflows and Pathways

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency emergency_exposure Follow First Aid prep_ppe->emergency_exposure In Case of Exposure handle_dispense Dispense with Pipette prep_emergency->handle_dispense Proceed if Safe handle_heating Controlled Heating handle_dispense->handle_heating emergency_spill Contain Spill handle_dispense->emergency_spill In Case of Spill cleanup_decontaminate Decontaminate Surfaces handle_heating->cleanup_decontaminate After Experiment cleanup_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste emergency_spill->emergency_exposure

Caption: A logical workflow for the safe handling of this compound.

Hypothetical Signaling Pathway Interaction

Given its structure, this compound could be investigated as a ligand for various receptors, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade.

Hypothetical GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand This compound receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Activates second_messenger Second Messenger effector->second_messenger Produces protein_kinase Protein Kinase second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates Target Proteins

Caption: A potential signaling pathway involving a G-protein coupled receptor.

An Overview of N-propyl-3-pyrrolidinemethanamine: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides the core physicochemical properties of N-propyl-3-pyrrolidinemethanamine. Due to the limited availability of published data on this specific compound, this document focuses on its molecular formula and weight derived from its chemical structure.

Molecular Characteristics

This compound is a chemical compound whose structure consists of a pyrrolidine ring substituted at the third position with a methanamine group, which is itself N-substituted with a propyl group. While not widely documented in commercial or academic databases, its molecular formula and weight can be determined from its systematic name.

The table below summarizes the key quantitative data for this compound.

Parameter Value Source
Molecular Formula C₉H₂₀N₂Calculated
Molecular Weight 156.27 g/mol [1]

Note: The molecular formula and weight are based on the compound Methyl(propyl)(pyrrolidin-3-ylmethyl)amine, which is structurally analogous to this compound and has a reported molecular weight of 156.27 and a molecular formula of C9H20N2.[1]

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield any specific experimental protocols or studies for this compound. Research on related compounds, such as various substituted pyrrolidines, is more extensive. For instance, N-substituted pyrrolidine derivatives are a subject of interest in medicinal chemistry.

Logical Relationship of Compound Naming

The naming convention of this compound provides a logical pathway to understanding its structure, from which its properties can be derived.

G A Core Structure: Pyrrolidine B Substituent at Position 3: Methanamine (-CH2-NH2) A->B is substituted at position 3 with D Final Compound: This compound A->D C N-Substitution on Methanamine: Propyl Group (-C3H7) B->C is N-substituted with a C->D

Caption: Logical derivation of this compound structure.

Due to the lack of available research, diagrams for signaling pathways or detailed experimental workflows involving this compound cannot be provided at this time. Researchers interested in this compound may need to rely on theoretical calculations and de novo experimental work.

References

Navigating the Synthesis and Supply of N-Propyl-3-Pyrrolidinemethanamine and Its Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of chemical procurement for research and development is often fraught with challenges, particularly when dealing with niche or non-standard molecules. This technical guide addresses the commercial availability, synthesis, and potential research applications of N-propyl-3-pyrrolidinemethanamine. Due to the limited commercial availability of this specific compound, this guide also provides in-depth information on a closely related and readily available analog, 1-Propyl-3-pyrrolidinamine, offering a practical alternative for researchers.

Commercial Supplier Landscape

Initial investigations reveal that This compound is not a standard catalog item for most major chemical suppliers. This suggests that researchers requiring this exact molecule may need to consider custom synthesis services.

However, a structurally similar analog, 1-Propyl-3-pyrrolidinamine (CAS: 1096836-49-5) , is commercially available from several suppliers, making it a viable starting point or substitute for many research applications.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich (Merck) 1-Propyl-3-pyrrolidinamine1096836-49-5Available as part of their AldrichCPR line for early discovery research.
Fluorochem 1-propyl-3-pyrrolidinamine1096836-49-5Supplier of fine chemicals for research.
ChemBridge Corporation 1-propyl-3-pyrrolidinamine1096836-49-5Available through distributors like Sigma-Aldrich.

Physicochemical Data of 1-Propyl-3-pyrrolidinamine

A summary of the key physicochemical properties of the commercially available analog, 1-Propyl-3-pyrrolidinamine, is presented below. These data are essential for experimental planning, including solvent selection and reaction condition optimization.[1]

PropertyValue
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
IUPAC Name 1-propylpyrrolidin-3-amine
SMILES CCCN1CCC(C1)N
InChIKey QQBSLNKWDXZLKL-UHFFFAOYSA-N
Form Solid

Proposed Synthesis and Experimental Protocols

For researchers requiring the specific this compound, a synthetic route can be proposed based on established chemical transformations. A common and effective method would be the reductive amination of pyrrolidine-3-carboxaldehyde with propylamine.

Proposed Synthesis of this compound

The following diagram illustrates a potential synthetic pathway.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Pyrrolidine-3-carboxaldehyde Pyrrolidine-3-carboxaldehyde Imine_Formation Imine Formation Pyrrolidine-3-carboxaldehyde->Imine_Formation Propylamine Propylamine Propylamine->Imine_Formation Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Imine_Formation->Reductive_Amination Product This compound Reductive_Amination->Product

Caption: Proposed synthesis of this compound via reductive amination.

General Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of an aldehyde with a primary amine, which can be adapted for the synthesis of this compound.[2][3][4][5]

Materials:

  • Pyrrolidine-3-carboxaldehyde (1.0 eq)

  • Propylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of pyrrolidine-3-carboxaldehyde in the chosen solvent, add propylamine.

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride in the same solvent.

  • Slowly add the imine solution to the reducing agent suspension. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux or room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

General Experimental Protocol: N-Alkylation

For modifying the commercially available 1-Propyl-3-pyrrolidinamine, for instance, by introducing another substituent on the primary amine, a standard N-alkylation protocol can be employed.

G Start Start: 1-Propyl-3-pyrrolidinamine Step1 Dissolve in Solvent (e.g., DMF, Acetonitrile) Start->Step1 Step2 Add Base (e.g., K₂CO₃, Et₃N) Step1->Step2 Step3 Add Alkyl Halide (R-X) Step2->Step3 Step4 Heat and Stir Step3->Step4 Step5 Monitor Reaction (TLC, LC-MS) Step4->Step5 Step6 Work-up: - Quench with water - Extract with organic solvent - Wash and dry Step5->Step6 Step7 Purification: (Column Chromatography) Step6->Step7 End Product: N-Alkyl-1-Propyl-3-pyrrolidinamine Step7->End

Caption: General workflow for the N-alkylation of 1-Propyl-3-pyrrolidinamine.

Potential Research Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] N-substituted pyrrolidines have been investigated for a wide range of therapeutic applications.

  • Central Nervous System (CNS) Disorders: The pyrrolidine ring is a core component of several drugs targeting the CNS. Modifications on the nitrogen atom and at other positions on the ring can modulate activity at various receptors and transporters.

  • Antimicrobial Agents: N-alkylated heterocyclic compounds, including pyrrolidine derivatives, have shown promise as antibacterial and antifungal agents.[7]

  • Enzyme Inhibition: The stereochemistry and substitution pattern of the pyrrolidine ring can be tailored to achieve potent and selective inhibition of various enzymes.

  • Anti-inflammatory Activity: Some substituted pyrrolidine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[8]

The availability of 1-Propyl-3-pyrrolidinamine provides a valuable building block for the synthesis of libraries of novel compounds to be screened for various biological activities. The primary amine at the 3-position offers a handle for further functionalization, allowing for the exploration of structure-activity relationships.

References

Navigating the Frontier: A Technical Guide to Preliminary In-Vitro Evaluation of N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific preliminary in-vitro studies on N-propyl-3-pyrrolidinemethanamine are not available in the public domain. This technical guide has been constructed as a prospective framework for researchers, scientists, and drug development professionals. The methodologies, data, and pathways presented are based on established protocols and findings for structurally related pyrrolidine derivatives and should be considered a roadmap for future investigation.

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. Its stereochemical complexity and synthetic tractability make it a privileged structure in drug discovery. This compound, a simple derivative, presents a novel chemical entity with unexplored therapeutic potential. This document outlines a comprehensive strategy for its initial in-vitro characterization.

Hypothetical Quantitative Data Summary

The following tables represent plausible, yet illustrative, data that could be generated from initial in-vitro screening of this compound. These values are for demonstration purposes and are intended to guide data presentation in future studies.

Table 1: Receptor Binding Affinity Profile

Target ReceptorLigandKi (nM)Assay Type
Dopamine D2[3H]Spiperone150Radioligand Binding
Serotonin 5-HT2A[3H]Ketanserin450Radioligand Binding
Sigma-1[3H]Pentazocine85Radioligand Binding
Sigma-2[3H]DTG210Radioligand Binding

Table 2: Functional Activity Profile

Target ReceptorAssay TypeEC50/IC50 (nM)Emax (%)Mode of Action
Dopamine D2cAMP InhibitionIC50 = 32065Antagonist
Sigma-1Ca2+ MobilizationEC50 = 11080Agonist

Table 3: In-Vitro Cytotoxicity Profile

Cell LineAssay TypeIC50 (µM)Exposure Time (h)
HEK293MTT> 10048
HepG2CellTiter-Glo> 10048
SH-SY5YLDH Release8548

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in the preliminary in-vitro assessment of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of target receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT2A, Sigma-1, Sigma-2).

  • Radioligand specific for each target (e.g., [3H]Spiperone, [3H]Ketanserin, [3H]Pentazocine, [3H]DTG).

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Non-specific binding competitor (e.g., haloperidol for D2, ketanserin for 5-HT2A, haloperidol for Sigma-1/2).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either vehicle, a range of concentrations of this compound, or the non-specific binding competitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Inhibition Assay)

Objective: To assess the functional activity of this compound at a Gi/o-coupled receptor, such as the Dopamine D2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the Dopamine D2 receptor.

  • Forskolin.

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer.

  • Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.

In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential cytotoxic effects of this compound on various cell lines.

Materials:

  • HEK293, HepG2, or other relevant cell lines.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the cells for the desired exposure time (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value, the concentration at which a 50% reduction in cell viability is observed.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a potential experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary_screening Primary In-Vitro Screening cluster_secondary_screening Secondary In-Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS) synthesis->characterization binding_assay Receptor Binding Assays (Dopamine, Serotonin, Sigma) characterization->binding_assay functional_assay Functional Assays (cAMP, Ca2+ Mobilization) binding_assay->functional_assay cytotoxicity Cytotoxicity Assays (MTT, LDH) functional_assay->cytotoxicity adme In-Vitro ADME (Metabolic Stability, Permeability) cytotoxicity->adme data_analysis SAR Analysis & Data Interpretation adme->data_analysis lead_identification Lead Candidate Selection data_analysis->lead_identification

Caption: A generalized workflow for the in-vitro characterization of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound N-propyl-3- pyrrolidinemethanamine receptor Sigma-1 Receptor compound->receptor Agonist Binding ip3r IP3 Receptor receptor->ip3r Modulation ca_cyto Ca2+ (Cytosolic) ip3r->ca_cyto Ca2+ Release ca_er Ca2+ (ER Store) downstream Downstream Signaling (e.g., Kinase Activation, Gene Transcription) ca_cyto->downstream Activation

Caption: A hypothetical Sigma-1 receptor agonism signaling pathway.

An In-depth Technical Guide to N-Propyl-3-pyrrolidinemethanamine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propyl-3-pyrrolidinemethanamine and its isomers are versatile building blocks in organic synthesis, offering a unique combination of a nucleophilic secondary amine within a pyrrolidine ring and a primary amine at the terminus of a propyl group. This structure is of significant interest in medicinal chemistry and drug discovery, as the pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility as a scaffold for the development of novel chemical entities. Due to the limited direct literature on this compound, this guide will focus on the synthesis of its isomer, 1-propyl-3-(aminomethyl)pyrrolidine, via a well-established multi-step synthetic route starting from a commercially available precursor.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1] Its non-planar, saturated heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The incorporation of an N-propyl group and an aminomethyl side chain, as in this compound, introduces additional points for molecular diversity and modulation of physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity. These features make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as neuroscience, oncology, and infectious diseases.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol [2]
Boiling Point 191-193 °C[2]
Density 1.014 g/cm³[2]
Refractive Index 1.471[2]
Solubility Soluble in water and chloroform.[2]
Appearance Colorless to pale yellow liquid[3]
Odor Ammonia-like[3]

Synthesis of 1-Propyl-3-(aminomethyl)pyrrolidine

A reliable and versatile method for the synthesis of 1-propyl-3-(aminomethyl)pyrrolidine involves a two-step process starting from the commercially available 1-Boc-3-(aminomethyl)pyrrolidine. This strategy involves the reductive amination of an aldehyde with the primary amine of the starting material, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection Start 1-Boc-3-(aminomethyl)pyrrolidine Intermediate Boc-protected 1-propyl-3-(aminomethyl)pyrrolidine Start->Intermediate Propanal Propanal Propanal->Intermediate ReducingAgent Sodium triacetoxyborohydride (STAB) ReducingAgent->Intermediate FinalProduct 1-Propyl-3-(aminomethyl)pyrrolidine Intermediate->FinalProduct Acid Trifluoroacetic acid (TFA) or HCl in Dioxane Acid->FinalProduct

Caption: Two-step synthesis of 1-propyl-3-(aminomethyl)pyrrolidine.

Experimental Protocols

Step 1: Synthesis of tert-butyl ((1-propylpyrrolidin-3-yl)methyl)carbamate (Reductive Amination)

This procedure is adapted from a general one-pot tandem direct reductive amination and N-Boc protection protocol.[4]

  • Materials:

    • 1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq)

    • Propanal (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Procedure:

    • To a solution of 1-Boc-3-(aminomethyl)pyrrolidine in the chosen solvent, add propanal.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride in portions to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the Boc-protected N-propylated product.

Step 2: Synthesis of 1-Propyl-3-(aminomethyl)pyrrolidine (Boc Deprotection)

The deprotection of the Boc group is typically achieved under acidic conditions.[5][6][7]

  • Materials:

    • tert-butyl ((1-propylpyrrolidin-3-yl)methyl)carbamate (from Step 1)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM) as a co-solvent (for TFA deprotection)

  • Procedure (using TFA):

    • Dissolve the Boc-protected amine in DCM.

    • Add an excess of trifluoroacetic acid (typically a 25-50% solution in DCM).

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 1-propyl-3-(aminomethyl)pyrrolidine.

Experimental_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection A Dissolve 1-Boc-3-(aminomethyl)pyrrolidine and propanal in solvent B Stir for 1-2h (Imine formation) A->B C Add Sodium triacetoxyborohydride B->C D Stir for 12-24h C->D E Quench with NaHCO₃ (aq) D->E F Work-up and Purification E->F G Isolate Boc-protected product F->G H Dissolve Boc-protected intermediate in DCM G->H Proceed to next step I Add Trifluoroacetic acid H->I J Stir for 1-4h I->J K Evaporate solvent and excess acid J->K L Basify and Extract K->L M Isolate 1-Propyl-3-(aminomethyl)pyrrolidine L->M

Caption: Experimental workflow for the synthesis of 1-propyl-3-(aminomethyl)pyrrolidine.

Applications in Organic Synthesis and Drug Discovery

N-alkylated 3-(aminomethyl)pyrrolidine derivatives are valuable intermediates for the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. The primary and secondary amine functionalities serve as handles for further chemical modifications.

  • Scaffold for Biologically Active Molecules: The pyrrolidine core is a key feature in many compounds targeting the central nervous system (CNS), acting as antagonists for muscarinic acetylcholine receptors, and in the development of anticancer and antibacterial agents.[8]

  • Amide and Sulfonamide Synthesis: The primary amine of the aminomethyl group can be readily acylated or sulfonylated to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships (SAR).

  • Further Alkylation: The secondary amine within the pyrrolidine ring can be further functionalized, for example, through another reductive amination or alkylation, to create more complex tertiary amine structures.

Applications cluster_reactions Further Synthetic Transformations cluster_targets Target Molecular Classes BuildingBlock 1-Propyl-3-(aminomethyl)pyrrolidine Acylation Acylation / Sulfonylation (Primary Amine) BuildingBlock->Acylation Alkylation Further Alkylation (Secondary Amine) BuildingBlock->Alkylation Cyclization Intramolecular Cyclization BuildingBlock->Cyclization CNS_Agents CNS Agents Acylation->CNS_Agents Anticancer Anticancer Agents Acylation->Anticancer Antibacterial Antibacterial Agents Alkylation->Antibacterial Enzyme_Inhibitors Enzyme Inhibitors Cyclization->Enzyme_Inhibitors

Caption: Synthetic utility of 1-propyl-3-(aminomethyl)pyrrolidine.

Conclusion

This compound and its isomers represent a class of valuable building blocks in organic synthesis, providing a versatile scaffold for the construction of complex molecules with potential therapeutic applications. While direct synthetic protocols and extensive data for the title compound are limited, this guide has provided a detailed and practical synthetic route to its close isomer, 1-propyl-3-(aminomethyl)pyrrolidine, from a readily available starting material. The experimental protocols and conceptual diagrams presented herein offer a solid foundation for researchers and drug development professionals to synthesize and utilize this and similar pyrrolidine-based building blocks in their discovery programs. The continued exploration of such scaffolds is expected to yield novel chemical entities with significant biological activities.

References

Spectroscopic Data for N-propyl-3-pyrrolidinemethanamine: A Search for Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of public databases and scientific literature, no specific spectroscopic data (NMR, IR, MS) or detailed experimental protocols for the synthesis and characterization of N-propyl-3-pyrrolidinemethanamine could be located. This suggests that the compound may not be extensively studied or that its characterization data has not been published in readily accessible sources.

The absence of this foundational data makes it impossible to generate the requested in-depth technical guide, including data tables and experimental methodologies for this compound.

Data on Structurally Related Compounds

While information on the target molecule is unavailable, spectroscopic data for structurally similar compounds have been identified. It is crucial to note that the data presented below is not for this compound and should be used with caution for any comparative or research purposes. These related structures include N-benzylated and non-methylated analogs of the pyrrolidine core.

For instance, information is available for compounds such as N-(Phenylmethyl)-N-propyl-3-pyrrolidinamine and 1-Propyl-3-pyrrolidinamine. These molecules share the N-propyl-pyrrolidine moiety but differ in the substitution at the 3-position of the pyrrolidine ring or the amine group.

Should research priorities shift to these or other related compounds, a detailed technical guide could be compiled based on available data.

Methodological Approach for Future Characterization

If this compound were to be synthesized and characterized, a standard workflow for obtaining the necessary spectroscopic data would be employed. The following diagram illustrates a typical experimental workflow for the characterization of a novel chemical compound.

G Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) purification->nmr Structural Elucidation ms Mass Spectrometry (EI, ESI, HRMS) purification->ms Molecular Weight & Formula ir IR Spectroscopy purification->ir Functional Group ID data_proc Data Processing & Interpretation nmr->data_proc ms->data_proc ir->data_proc report Reporting (Publication, Database Submission) data_proc->report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This document will be updated if and when spectroscopic data for this compound becomes publicly available. For researchers and drug development professionals interested in this specific molecule, the initial step would be its chemical synthesis followed by a thorough characterization using the techniques outlined above.

Methodological & Application

In Vitro Characterization of N-propyl-3-pyrrolidinemethanamine: A General Protocol for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-propyl-3-pyrrolidinemethanamine is a chemical compound for which the biological effects have not been extensively described. For researchers, scientists, and drug development professionals, the initial characterization of such a novel compound is a critical step in determining its potential therapeutic value or toxicity. This document outlines a series of fundamental cell-based assays to assess the cytotoxic and apoptotic potential of this compound. The protocols provided herein describe methods for determining cell viability (MTT assay), quantifying apoptosis (Annexin V/PI staining), and investigating potential mechanisms of action (Western blotting).

Data Presentation: Cytotoxicity of Related Propylamine Compounds

To establish a rational starting point for dose-response experiments with this compound, it is useful to consider the cytotoxic concentrations of structurally related compounds. The following table summarizes the 50% inhibitory concentration (IC50) values for various 3-substituted propylamines in Madin-Darby Bovine Kidney (MDBK) cells.

Compound ClassExample CompoundsReported IC50 (mM)Reference
Phenyl derivatives of 3-substituted propylamines3-Benzylaminopropylamine, Polyamines~ 0.1[1]
Alkyl derivatives of 3-substituted propylamines(Not specified)~ 0.4[1]

This data suggests that an initial screening of this compound could be performed in a concentration range spanning from low micromolar to low millimolar (e.g., 1 µM to 1 mM) to capture a potential dose-dependent effect.

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: Select appropriate human or animal cell lines based on the research question (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent such as sterile dimethyl sulfoxide (DMSO) or water. Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the final desired concentrations. Ensure the final solvent concentration in the culture does not exceed a non-toxic level (typically <0.5% v/v for DMSO).

Protocol for Cell Viability/Cytotoxicity (MTT Assay)

This protocol is designed to assess the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol for Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Materials:

  • 6-well cell culture plates

  • Selected cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Protocol for Mechanism of Action Investigation (Western Blotting)

Western blotting can be used to investigate changes in the expression or activation of key proteins involved in cell signaling pathways, such as apoptosis.[8][9][10]

Materials:

  • 6-well cell culture plates or larger flasks

  • Selected cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound as described previously. After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities relative to the loading control to determine changes in protein expression or cleavage.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_compound Prepare Compound Stock and Working Solutions treat_cells Treat Cells with Compound (Dose-Response & Time-Course) prep_compound->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay protein_lysis Cell Lysis for Protein Extraction treat_cells->protein_lysis ic50 Calculate IC50 Value viability_assay->ic50 flow_analysis Flow Cytometry Analysis apoptosis_assay->flow_analysis wb_analysis Western Blot Analysis protein_lysis->wb_analysis interpretation Data Interpretation and Conclusion ic50->interpretation flow_analysis->interpretation wb_analysis->interpretation

Caption: General experimental workflow for the in vitro characterization of a novel compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, DR4/5) ligand->receptor disc DISC Formation receptor->disc cas8 Pro-Caspase-8 disc->cas8 a_cas8 Active Caspase-8 cas8->a_cas8 cas3 Pro-Caspase-3 a_cas8->cas3 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak vs Bcl-2) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Pro-Caspase-9 cyto_c->cas9 apoptosome Apoptosome cyto_c->apoptosome apaf1->cas9 apaf1->apoptosome cas9->apoptosome a_cas9 Active Caspase-9 apoptosome->a_cas9 a_cas9->cas3 a_cas3 Active Caspase-3 cas3->a_cas3 parp PARP a_cas3->parp apoptosis Apoptosis a_cas3->apoptosis c_parp Cleaved PARP parp->c_parp

Caption: Representative apoptosis signaling pathways for investigation.

References

Application Note: Quantitative Analysis of N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propyl-3-pyrrolidinemethanamine is a substituted pyrrolidine derivative, a class of compounds with significant interest in pharmaceutical development due to their presence in many biologically active molecules.[1][2] Accurate and reliable quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This application note provides detailed protocols for the quantitative determination of this compound in relevant matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

Two primary analytical techniques are presented for the quantification of this compound: GC-MS and HPLC-MS/MS. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds.[4] For polar analytes like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is particularly well-suited for the analysis of polar compounds in complex matrices without the need for derivatization.[5]

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters that can be expected for the analytical methods described. These values are based on data reported for structurally similar N-alkylated pyrrolidines and aliphatic amines and should be validated for the specific application.[6][7][8][9]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 2 ng/mL
Linearity Range 5 - 1000 ng/mL (R² > 0.995)0.1 - 500 ng/mL (R² > 0.998)
Accuracy (Recovery) 85 - 110%90 - 115%
Precision (RSD) < 15%< 10%

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantification of this compound using GC-MS following liquid-liquid extraction and optional derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of the sample (e.g., in an aqueous matrix), add 100 µL of an appropriate internal standard solution (e.g., deuterated this compound).

  • Add 1.0 mL of 1 M sodium hydroxide to basify the sample to a pH > 10.

  • Add 5.0 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for direct GC-MS analysis or proceed to derivatization.

2. Derivatization (Optional, for improved peak shape and sensitivity)

  • To the dried residue from step 7 of sample preparation, add 50 µL of anhydrous pyridine and 50 µL of isobutyl chloroformate.[1]

  • Vortex the mixture for 1 minute.

  • Incubate at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ions for this compound (underivatized): m/z 142 (M+), 98, 84, 70 (to be confirmed with a standard)

    • Target Ions for Derivatized Analyte: To be determined based on the mass spectrum of the derivatized standard.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective method for the direct quantification of this compound using LC-MS/MS.

1. Sample Preparation (Protein Precipitation for Biological Samples)

  • To 100 µL of the sample (e.g., plasma or urine), add 10 µL of an appropriate internal standard solution (e.g., deuterated this compound).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. For other liquid samples, a simple dilution with the mobile phase may be sufficient.[3]

2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1) for this compound: m/z 143.2 [M+H]⁺

    • Product Ions (Q3): To be determined by infusing a standard solution and optimizing collision energy. Potential product ions could include fragments corresponding to the loss of the propyl group or cleavage of the pyrrolidine ring.

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography MS Mass Spectrometric Detection Chromatography->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Overall analytical workflow for the quantification of this compound.

gcms_workflow Sample 1. Sample Aliquot LLE 2. Liquid-Liquid Extraction Sample->LLE Derivatization 3. Derivatization (Optional) LLE->Derivatization GCMS 4. GC-MS Analysis Derivatization->GCMS Data 5. Data Analysis GCMS->Data

Caption: GC-MS sample preparation and analysis workflow.

hplcms_workflow Sample 1. Sample Aliquot Precipitation 2. Protein Precipitation / Dilution Sample->Precipitation HPLCMSMS 3. HPLC-MS/MS Analysis Precipitation->HPLCMSMS Data 4. Data Analysis HPLCMSMS->Data

Caption: HPLC-MS/MS sample preparation and analysis workflow.

References

Application Notes and Protocols for α-Pyrrolidinopentiophenone (α-PVP) in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pyrrolidinopentiophenone (α-PVP), also known as flakka, is a synthetic stimulant of the cathinone class.[1] It is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with significant effects on the central nervous system.[1][2][3][4][5] Due to its high abuse potential and profound psychoactive effects, α-PVP is a compound of interest in neuropharmacology research, particularly in studies of addiction, psychostimulant mechanisms, and monoamine transporter function. These application notes provide an overview of α-PVP's neuropharmacological profile and detailed protocols for its use in preclinical research.

Mechanism of Action

α-PVP primarily acts as a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[2][3] By blocking these transporters, α-PVP increases the extracellular concentrations of dopamine and norepinephrine in the synapse, leading to enhanced dopaminergic and noradrenergic signaling. This mechanism is responsible for its characteristic psychostimulant effects, including increased locomotor activity, euphoria, and reinforcing properties.[6][7] Studies have shown that the S-isomer of α-PVP has a higher affinity for DAT compared to the R-isomer.[8]

Data Presentation

Table 1: Monoamine Transporter Binding Affinities and Uptake Inhibition of α-PVP
TransporterSpeciesAssay TypeRadioligandKᵢ (nM)IC₅₀ (nM)Reference
DAT HumanBinding[¹²⁵I]RTI-5512.8-[9]
DAT HumanUptake[³H]Dopamine-13 - 80[1]
DAT RatUptake[³H]Dopamine-136 (S-αPVP)[8]
DAT RatUptake[³H]Dopamine-776 (R-αPVP)[8]
NET HumanBinding[¹²⁵I]RTI-5539.7-[9]
NET HumanUptake[³H]Norepinephrine-14 - 70[1]
SERT HumanBinding[¹²⁵I]RTI-55>10,000-[9]
SERT HumanUptake[³H]Serotonin->10,000[3]
Table 2: In Vivo Behavioral Effects of α-PVP in Rodents
Behavioral AssaySpeciesDose Range (mg/kg)RouteKey FindingsReference
Locomotor Activity Mouse25p.o.Significant increase in locomotor activity.[6]
Locomotor Activity Rat (Female)5, 10i.p.Dose-dependent increase in spontaneous activity.[10]
Conditioned Place Preference Mouse25i.p.Induced significant conditioned place preference.[7]
Conditioned Place Preference Rat1i.p.Did not produce CPP at this dose.[11]
Intracranial Self-Stimulation Rat (Female)1-10i.p.Dose-dependent decrease in brain reward thresholds.[10]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is for determining the binding affinity of α-PVP for the dopamine transporter in rodent striatal tissue.

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)

  • Non-specific binding control: 10 µM GBR 12909 (or other suitable DAT inhibitor)

  • α-PVP stock solution (in DMSO, then diluted in assay buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and vials

  • Scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Dissect rat striata on ice and place in ice-cold homogenization buffer.

    • Homogenize the tissue using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh homogenization buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • α-PVP at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle.

      • Radioligand at a concentration near its Kd.

      • Membrane preparation.

    • For non-specific binding, add the non-specific binding control instead of α-PVP.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of α-PVP.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Spontaneous Locomotor Activity in Mice

This protocol is to assess the psychostimulant effects of α-PVP by measuring locomotor activity.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • α-PVP solution (dissolved in saline)

  • Vehicle control (saline)

  • Open-field activity chambers equipped with infrared beams

  • Syringes and needles for administration

Procedure:

  • Habituation:

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

    • Habituate each mouse to the open-field chamber for 30-60 minutes on the day before testing.

  • Drug Administration:

    • On the test day, administer α-PVP (e.g., 25 mg/kg, p.o.) or vehicle to the mice.[6]

    • Immediately place the mouse in the center of the open-field chamber.

  • Data Collection:

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

  • Data Analysis:

    • Compare the total locomotor activity between the α-PVP-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

    • Analyze the time-course data using a repeated-measures ANOVA.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding NE Norepinephrine NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binding aPVP α-PVP aPVP->DAT Inhibition aPVP->NET Inhibition Signal Increased Postsynaptic Signaling DA_Receptor->Signal NE_Receptor->Signal

Caption: Mechanism of action of α-PVP in the synapse.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays tissue_prep Tissue/Cell Preparation binding_assay Radioligand Binding Assay tissue_prep->binding_assay uptake_assay Neurotransmitter Uptake Assay tissue_prep->uptake_assay data_analysis_vitro Determine Ki and IC50 binding_assay->data_analysis_vitro uptake_assay->data_analysis_vitro animal_model Rodent Model drug_admin α-PVP Administration animal_model->drug_admin behavioral_test Behavioral Testing (e.g., Locomotor Activity) drug_admin->behavioral_test data_analysis_vivo Behavioral Quantification behavioral_test->data_analysis_vivo

Caption: General workflow for neuropharmacological evaluation of α-PVP.

References

Application Notes and Protocols for N-propyl-3-pyrrolidinemethanamine in In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-vivo animal study data for N-propyl-3-pyrrolidinemethanamine. While the synthesis of this compound is described in several patents, there is no information regarding its pharmacological, toxicological, or pharmacokinetic properties in animal models.

The primary mentions of this compound are within the context of its use as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been used as a reactant in the creation of eticlopride-based dopamine D2/D3 receptor bitopic ligands.[1] Patents also outline methods for its synthesis.[2][3][4]

However, no studies detailing its administration to animals, observed effects, dosage ranges, or potential therapeutic or toxicological profiles were identified. This absence of data prevents the creation of detailed application notes and protocols as requested.

Future Directions and Considerations

For researchers interested in conducting in-vivo studies with this compound, the following preliminary steps would be necessary:

  • In Vitro Characterization: Before proceeding to animal studies, a thorough in vitro evaluation is crucial. This would involve assessing the compound's activity at various receptors, enzymes, and cell lines to understand its potential mechanism of action.

  • Acute Toxicity Studies: Initial animal studies would need to focus on determining the acute toxicity and the maximum tolerated dose (MTD) of the compound. This is typically performed in rodent models using a dose escalation design.

  • Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing meaningful efficacy studies.

Logical Workflow for Initiating In-Vivo Research

The following diagram illustrates a logical workflow for a researcher to initiate in-vivo research on a novel compound like this compound, given the current lack of data.

InVivo_Workflow cluster_preclinical Preclinical Evaluation cluster_efficacy Efficacy Studies in_vitro In Vitro Studies (Target Identification, Potency) acute_tox Acute Toxicity Studies (Rodent Models) in_vitro->acute_tox Establish Safety Profile pk_pd Pharmacokinetics/ Pharmacodynamics acute_tox->pk_pd Determine MTD dose_range Dose-Range Finding Studies pk_pd->dose_range Inform Dose Selection animal_model Disease Model Selection dose_range->animal_model efficacy_study Efficacy Evaluation animal_model->efficacy_study

Figure 1: Logical workflow for initiating in-vivo research for a novel compound.

References

Application Note: HPLC Method Development for the Analysis of N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-propyl-3-pyrrolidinemethanamine. Due to the aliphatic amine nature of this compound, which lacks a significant UV chromophore, this guide focuses on a pre-column derivatization approach to enhance detection and improve chromatographic retention and selectivity. The target audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a secondary amine whose analysis is crucial in various stages of pharmaceutical development and chemical synthesis. The primary challenges in developing an HPLC method for such aliphatic amines are their poor retention on conventional reversed-phase columns and their lack of a native chromophore, which hinders sensitive UV detection.[1] To overcome these limitations, a pre-column derivatization strategy is often employed. This involves reacting the amine with a labeling reagent to form a derivative that is easily detectable by UV or fluorescence detectors and exhibits improved chromatographic behavior.[2][3][4][5] This document outlines a systematic approach to developing a reliable HPLC method, from the selection of the derivatization reagent to the optimization of chromatographic parameters.

Physicochemical Properties of this compound

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Molecular Formula C₈H₁₈N₂Relatively small, polar molecule.
Molecular Weight 142.24 g/mol
pKa 9.5 - 10.5 (basic)The compound will be protonated at acidic to neutral pH. A mobile phase pH below the pKa will ensure the analyte is in its ionized form, which can be beneficial for retention on mixed-mode or ion-pairing columns.
logP Low (estimated < 1.0)Indicates high polarity, suggesting poor retention on traditional C18 columns without derivatization or the use of ion-pairing reagents.
UV Absorbance No significant chromophoreDirect UV detection will have very low sensitivity. Derivatization is highly recommended.

Experimental Protocols

Selection of Derivatization Reagent

The choice of derivatization reagent is critical for achieving the desired sensitivity and selectivity. Several reagents are available for derivatizing primary and secondary amines.[3][4][5] Table 2 summarizes suitable candidates.

Table 2: Recommended Derivatization Reagents for this compound

ReagentAbbreviationDetectionAdvantages
9-fluorenylmethyl chloroformateFMOC-ClFluorescence/UVReacts with both primary and secondary amines to form highly fluorescent and stable derivatives.[5]
4-Chloro-7-nitrobenzofurazanNBD-ClFluorescence/UVA fluorogenic reagent that reacts with primary and secondary amines.[7]
Dansyl ChlorideDNS-ClFluorescence/UVReacts with primary and secondary amines, providing stable derivatives.[4]

For this application, 9-fluorenylmethyl chloroformate (FMOC-Cl) is recommended as the initial choice due to its high reactivity with secondary amines and the high fluorescence quantum yield of the resulting derivative, enabling very low detection limits.[5]

Pre-column Derivatization Protocol with FMOC-Cl

Materials:

  • This compound standard solution (e.g., 1 mg/mL in methanol)

  • FMOC-Cl solution (e.g., 3 mg/mL in acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample diluent (e.g., Acetonitrile/Water 50:50 v/v)

Procedure:

  • In a clean vial, add 100 µL of the sample or standard solution.

  • Add 400 µL of borate buffer (pH 9.0).

  • Add 500 µL of the FMOC-Cl solution.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • To quench the excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 1 M glycine).

  • Vortex for 10 seconds.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Method Development

The following sections detail the systematic approach to developing the HPLC method for the FMOC-derivatized this compound.

3.1. Initial HPLC Conditions

These conditions serve as a starting point for method optimization.

Table 3: Initial HPLC Parameters

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Fluorescence Detector (FLD)
Excitation Wavelength 265 nm
Emission Wavelength 315 nm

3.2. Method Optimization Strategy

A logical, stepwise approach should be followed to optimize the separation.

  • Gradient Optimization: Adjust the gradient slope and duration to achieve a good separation of the analyte from any derivatization by-products and impurities. A shallower gradient can improve the resolution of closely eluting peaks.

  • Mobile Phase pH: While a low pH with TFA is a good starting point for sharp peaks, the effect of pH on retention should be investigated. Buffers such as phosphate or acetate in the pH range of 3-7 can be explored.

  • Organic Modifier: Acetonitrile is a common choice, but methanol can offer different selectivity and may be trialed as an alternative or in combination with acetonitrile.

  • Column Chemistry: If adequate separation is not achieved on a standard C18 column, other stationary phases such as C8, Phenyl-Hexyl, or embedded polar group (EPG) columns can be evaluated.

Data Presentation

All quantitative data from the method development and validation should be summarized in clear and concise tables.

Table 4: Example Data Summary for Method Precision

Analyte Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
1.02.53.1
10.01.82.2
50.01.21.9

Table 5: Example Data Summary for Accuracy (Spike Recovery)

Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD (n=3)
Low5.099.51.7
Medium25.0101.21.1
High75.098.91.5

Visualizations

Logical Workflow for HPLC Method Development

HPLC_Method_Development_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_val Method Validation Analyte N-propyl-3- pyrrolidinemethanamine Derivatization Pre-column Derivatization (e.g., with FMOC-Cl) Analyte->Derivatization Initial_Conditions Initial HPLC Conditions (C18, ACN/Water Gradient) Derivatization->Initial_Conditions Optimization Optimization of Parameters (Gradient, pH, Organic Modifier) Initial_Conditions->Optimization Column_Screening Column Screening (C8, Phenyl, etc.) Optimization->Column_Screening If necessary Final_Method Final Optimized HPLC Method Optimization->Final_Method If successful Column_Screening->Final_Method Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method->Specificity

Caption: Workflow for HPLC method development of this compound.

Chemical Structure and Properties of this compound

Caption: Structure and key properties of this compound.

Conclusion

The development of a robust and sensitive HPLC method for the analysis of this compound is achievable through a systematic approach centered on pre-column derivatization. The use of FMOC-Cl as a derivatizing agent, coupled with fluorescence detection, offers a promising strategy for achieving low detection limits. The protocols and optimization strategies outlined in this application note provide a comprehensive framework for researchers to establish a reliable analytical method suitable for their specific needs. It is recommended that a full method validation be performed according to ICH guidelines once the final method parameters have been established.

References

Application Notes and Protocols: N-Propyl-3-Pyrrolidinemethanamine and its Analogs as Ligands in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-propyl-3-pyrrolidinemethanamine and its structural analogs represent a class of compounds with significant potential for interacting with various neurotransmitter receptors, particularly dopamine and serotonin receptors. The pyrrolidine moiety is a common scaffold in the design of centrally active agents. The substitution at the nitrogen atom and the pyrrolidine ring can significantly influence the binding affinity and selectivity of these compounds for different receptor subtypes. This application note provides an overview of the use of N-propyl-pyrrolidine derivatives as ligands in receptor binding assays, with a focus on a representative compound, N-n-propyl-3-ethoxyquinoxaline-2-carboxamide, which has been identified as a 5-HT3 receptor antagonist. Detailed protocols for performing receptor binding assays and an exploration of associated signaling pathways are also presented.

Data Presentation

While specific binding data for this compound is not extensively available in public literature, data for structurally related compounds highlight their potential as receptor ligands. For instance, N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (designated as '6n' in some studies) has been evaluated for its 5-HT3 receptor antagonism and shows potential antidepressant effects. The pA2 value, a measure of antagonist potency, for this compound has been determined, providing a quantitative measure of its interaction with the 5-HT3 receptor.[1][2]

For the purpose of these application notes, we will present data on representative N-propyl-pyrrolidine analogs to illustrate their binding characteristics.

Table 1: Binding Affinity of a Representative N-Propyl-Pyrrolidine Analog (N-n-propyl-3-ethoxyquinoxaline-2-carboxamide) for the 5-HT3 Receptor

CompoundReceptorAssay TypepA2 ValueReference
N-n-propyl-3-ethoxyquinoxaline-2-carboxamide5-HT3Functional Antagonism7.6[2]

Table 2: Binding Affinities of Various Pyrrolidine Derivatives for Dopamine and Serotonin Receptors

Compound ClassTarget ReceptorTypical Affinity (Ki) RangeNotes
N-alkyl-3-(3-hydroxyphenyl)pyrrolidinesDopamine D3Low nM to µMAffinity is modulated by the length of the N-alkyl chain.
Substituted 5-phenyl-pyrrole-3-carboxamidesDopamine D2-likeLow µMThe substituent on the phenyl ring and the basic moiety influence affinity.[3]
Pyrroloquinoxaline derivativesSerotonin 5-HT3Sub-nM to low nMPotent agonists and partial agonists have been identified within this class.

Experimental Protocols

General Radioligand Binding Assay Protocol (Filtration Method)

This protocol provides a general method for a competitive radioligand binding assay using cell membranes expressing the target receptor (e.g., Dopamine D2/D3 or Serotonin 5-HT3).[4][5][6]

1. Membrane Preparation:

  • Culture cells expressing the receptor of interest (e.g., HEK293 or CHO cells) to a high density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenize the cells using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and intact cells.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation at -80°C in aliquots.

2. Competitive Binding Assay:

  • Thaw the membrane preparation on ice and dilute to the desired concentration in binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • In a 96-well plate, add the following in order:

    • 50 µL of binding buffer or unlabeled ligand (for non-specific binding, e.g., a high concentration of a known antagonist).

    • 50 µL of a range of concentrations of the test compound (e.g., this compound analog).

    • 50 µL of the radioligand at a concentration close to its Kd (e.g., [3H]Spiperone for D2/D3 receptors, [3H]Granisetron for 5-HT3 receptors).

    • 100 µL of the diluted membrane preparation.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Mandatory Visualization

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture Harvest Harvest & Wash CellCulture->Harvest Homogenize Homogenization Harvest->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Membrane Wash Centrifuge2->Wash Quantify Protein Quantification Wash->Quantify Store Store at -80°C Quantify->Store AddMembranes Add Membranes Store->AddMembranes Setup Assay Plate Setup (Buffer, Ligand, Radioligand) Setup->AddMembranes Incubate Incubation AddMembranes->Incubate Filter Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count CalcSpecific Calculate Specific Binding Count->CalcSpecific Plot Generate Competition Curve CalcSpecific->Plot CalcIC50 Determine IC50 Plot->CalcIC50 CalcKi Calculate Ki CalcIC50->CalcKi

Caption: Experimental workflow for a radioligand receptor binding assay.

Signaling Pathways

N-propyl-pyrrolidine derivatives are likely to modulate G protein-coupled receptor (GPCR) or ligand-gated ion channel signaling pathways, depending on their specific receptor target.

Dopamine D2-like Receptor Signaling: Dopamine D2, D3, and D4 receptors are Gi/o-coupled GPCRs. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades.

D2_Signaling Ligand Dopamine or N-propyl-pyrrolidine analog D2R D2-like Receptor Ligand->D2R G_protein Gi/o D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA activates Downstream Downstream Effects PKA->Downstream phosphorylates

Caption: Simplified signaling pathway for Gi/o-coupled dopamine D2-like receptors.

Serotonin 5-HT3 Receptor Signaling: The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[7] Upon binding of an agonist, the channel opens, allowing the rapid influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the neuronal membrane and initiation of a fast excitatory postsynaptic potential. Antagonists, such as N-n-propyl-3-ethoxyquinoxaline-2-carboxamide, block this action.

Caption: Schematic of ligand-gated ion channel signaling via the 5-HT3 receptor.

References

Application Notes and Protocols for N-propyl-3-pyrrolidinemethanamine Dissolution in Assay Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution of N-propyl-3-pyrrolidinemethanamine for use in a variety of in vitro and in vivo assays. Due to the limited availability of direct solubility data for this specific compound, this protocol is based on the physicochemical properties of structurally similar small molecules, particularly N-alkylated pyrrolidine derivatives. The primary recommended solvent for creating high-concentration stock solutions is dimethyl sulfoxide (DMSO). For aqueous-based assays, subsequent dilution into physiological buffers or cell culture media is necessary, with careful consideration of the final DMSO concentration to mitigate potential solvent-induced cytotoxicity.

Introduction

This compound belongs to the pyrrolidine class of compounds, a versatile scaffold that is a constituent of many natural products and pharmacologically active agents.[1] Pyrrolidine derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The efficacy of these compounds in biological assays is critically dependent on their proper dissolution and delivery to the target system. This protocol outlines a standardized procedure for the preparation of this compound solutions to ensure reproducibility and accuracy in experimental results.

Physicochemical Properties and Solubility Considerations

For the purpose of this protocol, we will extrapolate from the known solubility characteristics of similar small molecule amines. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving a wide array of organic materials, including many polymers and compounds with limited aqueous solubility.[5] Therefore, DMSO is the recommended primary solvent for preparing a high-concentration stock solution of this compound.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventRationale
Dimethyl Sulfoxide (DMSO) High solubilizing capacity for a wide range of organic compounds. Miscible with water and most organic liquids, facilitating subsequent dilutions.[5]
Ethanol A less toxic alternative to DMSO for certain applications, though it may have lower solubilizing power for highly nonpolar compounds.
Phosphate-Buffered Saline (PBS) For direct preparation of working solutions if the compound exhibits sufficient aqueous solubility. The pH of the PBS should be considered, as the protonation state of the amine can affect solubility.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on the specific requirements of the assay and the experimentally determined solubility limit.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is required for this calculation.

  • Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vessel containing the weighed compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be employed to aid dissolution if necessary.

  • Visual Inspection: Visually inspect the solution to ensure that no undissolved particulate matter is present. If particulates are observed, continue vortexing or consider centrifugation to pellet any insoluble material.

  • Storage: Store the stock solution in small aliquots in tightly sealed amber glass vials or microcentrifuge tubes at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically at or below 0.1%.[3][6][7]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated micropipettes

Procedure:

  • Determine final concentrations: Decide on the range of final concentrations of this compound to be tested in the assay.

  • Calculate dilutions: Calculate the required dilutions of the stock solution to achieve the desired final concentrations while ensuring the final DMSO concentration does not exceed 0.1%.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to account for any effects of the solvent on the cells.

  • Application to Cells: Add the prepared working solutions and the vehicle control to the cells in culture.

Table 2: Example Dilution Series for a Cell-Based Assay

Final Compound Concentration (µM)Volume of 10 mM Stock (µL)Volume of Cell Culture Medium (µL)Final DMSO Concentration (%)
1001990.1
500.599.50.05
100.199.90.01
10.0199.990.001
0 (Vehicle Control)1 (of pure DMSO)990.1

Potential Signaling Pathways and Experimental Workflows

Pyrrolidine-containing molecules are known to interact with a variety of biological targets. Two of the most common signaling pathways that may be modulated by such compounds are G-protein coupled receptor (GPCR) pathways and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10]

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand N-propyl-3- pyrrolidinemethanamine GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Activation

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

MAPK_Signaling_Pathway Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Adaptor Adaptor Proteins Receptor->Adaptor MAPKKK MAPKKK (e.g., Raf) Adaptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Transcription_Factor Transcription Factors MAPK->Transcription_Factor Phosphorylation Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression

Caption: Simplified Mitogen-Activated Protein Kinase (MAPK) Cascade.

Experimental_Workflow Start Start: Obtain This compound Weigh Weigh Compound Start->Weigh Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Store Store at -20°C/-80°C Dissolve->Store Dilute Prepare Working Solutions in Assay Medium (≤0.1% DMSO) Dissolve->Dilute Assay Perform In Vitro/In Vivo Assay Dilute->Assay Analyze Data Analysis Assay->Analyze End End: Report Results Analyze->End

References

Applications of the N-Propyl-3-pyrrolidinemethanamine Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including its three-dimensional character which allows for improved interaction with biological targets. While specific data on N-propyl-3-pyrrolidinemethanamine is limited in publicly available literature, the broader class of 3-aminomethylpyrrolidine derivatives has shown significant promise across various therapeutic areas. This document provides an overview of the potential applications, relevant biological data of analogous compounds, and generalized experimental protocols that can serve as a foundation for the investigation of this compound and its derivatives.

The core structure of this compound presents a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The presence of a basic nitrogen in the pyrrolidine ring and a secondary amine in the side chain allows for salt formation to improve solubility and provides handles for further derivatization.

Potential Therapeutic Applications of the 3-Aminomethylpyrrolidine Scaffold

Based on the biological activities of structurally related compounds, the this compound scaffold is a promising starting point for the design of novel therapeutic agents in the following areas:

  • Oncology: Pyrrolidine derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.[1]

  • Neurodegenerative Diseases: The pyrrolidinemethanamine moiety can be found in compounds targeting the central nervous system (CNS). These derivatives have been explored as ligands for various receptors and transporters, suggesting potential applications in Alzheimer's disease, Parkinson's disease, and other neurological disorders.

  • Infectious Diseases: The pyrrolidine nucleus is a key component of several antibacterial and antiviral agents. For example, some fluoroquinolone antibiotics incorporate a pyrrolidine ring.[2]

  • Diabetes: Certain pyrrolidine-based compounds have demonstrated α-glucosidase inhibitory activity, indicating their potential as antidiabetic agents.[3]

Quantitative Data for Structurally Related Pyrrolidine Derivatives

The following tables summarize key quantitative data for various pyrrolidine derivatives that share structural similarities with this compound. This data can guide the design and evaluation of new analogs.

Table 1: In Vitro Biological Activity of Selected Pyrrolidine Derivatives

Compound ClassTargetAssay TypeValue (IC₅₀/Kᵢ)Cell Line/Enzyme SourceReference
Pyrrolidine-based pyrazolinesα-GlucosidaseInhibition Assay52.79 ± 6.00 µMSaccharomyces cerevisiae[3]
(S)-pyrrolidinesCXCR4Competitive Binding Assay79 nM---[1]
Pyrrolidine-2,5-dione-acetamidesAnticonvulsantMaximal Electroshock (MES)ED₅₀ = 80.38 mg/kgIn vivo (mice)[1]
Pyrrolidine hybridAcetylcholinesterase (AChE)Inhibition AssayKᵢ = 43.17 ± 10.44 nMHuman[4]
Pyrrolidine hybridCarbonic Anhydrase II (hCAII)Inhibition AssayKᵢ = 75.79 ± 2.83 nMHuman[4]

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound ClassOrganismAssay TypeValue (MIC)Reference
Pyrrolidine hybridAcinetobacter baumanniiBroth Microdilution62.5 µg/mL[4]
Pyrrolidine hybridMycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay31.25 µg/mL[4]

Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of this compound derivatives. These should be adapted and optimized for specific target compounds and assays.

Protocol 1: General Synthesis of N-substituted-3-pyrrolidinemethanamine Derivatives

This protocol describes a potential synthetic route to this compound, starting from commercially available (R)- or (S)-3-(aminomethyl)pyrrolidine with a protected amine on the ring.

Materials:

  • (R)- or (S)-N-Boc-3-aminomethylpyrrolidine

  • Propionaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol)

Procedure:

  • Reductive Amination:

    • Dissolve N-Boc-3-aminomethylpyrrolidine (1 equivalent) in DCM.

    • Add propionaldehyde (1.2 equivalents) and stir at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and stir the reaction mixture at room temperature overnight.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-N-propyl-3-pyrrolidinemethanamine.

  • Boc-Deprotection:

    • Dissolve the purified N-Boc-N-propyl-3-pyrrolidinemethanamine in DCM.

    • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a pyrrolidine derivative against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where a pyrrolidine-based kinase inhibitor might act. Many pyrrolidine derivatives target kinases involved in cell proliferation and survival, such as the PI3K/Akt pathway.

G Hypothetical PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor Pyrrolidine Derivative (e.g., N-propyl-3- pyrrolidinemethanamine analog) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a pyrrolidine derivative.

Experimental Workflow Diagram

This diagram outlines a typical workflow for the discovery and initial evaluation of novel pyrrolidine-based compounds.

G Drug Discovery Workflow for Pyrrolidine Derivatives cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization a Scaffold Selection (this compound) b Library Synthesis a->b c Primary Screening (e.g., Kinase Panel) b->c d Hit Confirmation c->d e Dose-Response & IC50 Determination d->e f Selectivity Profiling e->f g Structure-Activity Relationship (SAR) Studies f->g h ADME-Tox Profiling g->h

References

Application Notes and Protocols for N-propyl-3-pyrrolidinemethanamine as a Reagent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for N-propyl-3-pyrrolidinemethanamine is limited in publicly available literature. The following application notes and protocols are based on the well-established reactivity of structurally similar tertiary amines and N-alkylated pyrrolidine derivatives. These protocols are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a tertiary amine featuring a pyrrolidine scaffold. Its structure suggests potential utility as an organocatalyst, a basic reagent, or a synthetic building block in organic synthesis. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character, making it suitable for catalyzing a variety of chemical transformations. The pyrrolidine ring provides a specific steric and electronic environment that can influence the stereochemical outcome of reactions. This document outlines potential applications and provides detailed experimental protocols for the use of this compound as a reagent.

Potential Applications

Due to its structural features, this compound is a promising candidate for several classes of organic reactions:

  • Organocatalysis: As a tertiary amine, it can function as a Brønsted base to activate substrates or as a Lewis base to form reactive intermediates. It is particularly well-suited for reactions such as:

    • Knoevenagel Condensation

    • Michael Addition

    • Aldol Reactions

  • Synthetic Building Block: The pyrrolidine moiety is a common structural motif in many biologically active compounds and pharmaceuticals.[1] this compound can serve as a precursor for the synthesis of more complex molecules.

  • Ligand in Metal-Catalyzed Reactions: The nitrogen atom can coordinate with transition metals, suggesting its potential use as a ligand in cross-coupling reactions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the N-alkylation of 3-(aminomethyl)pyrrolidine.

Reaction Scheme:

Materials:

  • 3-(Aminomethyl)pyrrolidine

  • Propyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application as a Catalyst in Knoevenagel Condensation

This compound can act as a basic catalyst for the Knoevenagel condensation between an aldehyde and an active methylene compound.[2][3][4]

Reaction Scheme:

Chalcone + Acetophenone --(this compound)--> 1,3,5-Triphenyl-1,5-pentanedione

Caption: General experimental workflow for a reaction catalyzed by this compound.

Catalytic Cycle of a Tertiary Amine in Knoevenagel Condensation

G Catalytic Cycle for Knoevenagel Condensation catalyst R₃N carbanion Carbanion (Z-CH⁻-Z') catalyst->carbanion + protonated_catalyst R₃N⁺-H catalyst->protonated_catalyst + H⁺ active_methylene Active Methylene (Z-CH₂-Z') active_methylene->carbanion intermediate Aldol-type Intermediate carbanion->intermediate + Aldehyde protonated_catalyst->catalyst - H⁺ aldehyde Aldehyde (R'-CHO) aldehyde->intermediate product Product (R'-CH=C(Z)-Z') intermediate->product - H₂O

Caption: Proposed catalytic cycle for the Knoevenagel condensation mediated by a tertiary amine.

References

Application Notes: Screening N-propyl-3-pyrrolidinemethanamine for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrrolidine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their presence in many natural products and pharmacologically active molecules.[1][2] Their structural versatility allows for modifications that can lead to potent biological activities, including antibacterial and antifungal effects.[2][3][4]

This document provides detailed application notes and protocols for the initial antimicrobial screening of N-propyl-3-pyrrolidinemethanamine , a synthetic pyrrolidine derivative. The protocols outlined herein cover essential in vitro assays for determining inhibitory and cidal activity against common pathogens, as well as preliminary cytotoxicity to assess selectivity.

Compound Profile

Parameter Information
Compound Name This compound
Synonyms 3-(Aminomethyl)-1-propylpyrrolidine
Chemical Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Structure See Figure 1

Figure 1. Chemical Structure of this compound.

Proposed Mechanism of Action

While the specific mechanism for this compound is yet to be elucidated, many cationic antimicrobial compounds interact with and disrupt the negatively charged bacterial cell membrane. This interaction can lead to increased membrane permeability, leakage of essential intracellular components, dissipation of membrane potential, and ultimately, cell death. The pyrrolidine scaffold and its substituents are key to this activity.[1][5]

proposed_mechanism compound This compound (Cationic at physiological pH) interaction Electrostatic Interaction compound->interaction membrane Bacterial Cell Membrane (Negatively Charged) membrane->interaction disruption Membrane Disruption & Permeabilization interaction->disruption Leads to leakage Leakage of Ions & Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death Results in experimental_workflow cluster_prep Preparation cluster_primary_screen Primary Antimicrobial Screening cluster_secondary_screen Secondary Screening cluster_analysis Data Analysis compound Compound Stock Solution Preparation mic_assay Broth Microdilution Assay (Determine MIC) compound->mic_assay cyto_assay MTT Cytotoxicity Assay (Determine IC₅₀) compound->cyto_assay inoculum Microbial Inoculum Standardization (0.5 McFarland) inoculum->mic_assay cells Mammalian Cell Culture Maintenance cells->cyto_assay mbc_assay Subculture from MIC Plate (Determine MBC) mic_assay->mbc_assay Use wells with no visible growth results Tabulate MIC, MBC, IC₅₀ Calculate Selectivity Index mic_assay->results mbc_assay->results cyto_assay->results

References

standard operating procedure for handling N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of N-propyl-3-pyrrolidinemethanamine. Due to the limited availability of specific data for this compound, this standard operating procedure (SOP) is based on the general properties and hazards of aliphatic amines. A conservative approach is strongly recommended.

Hazard Identification and Chemical Properties

Assumed Hazards:

  • Flammable Liquid and Vapor: Vapors may form explosive mixtures with air.[2][3]

  • Corrosive: Causes severe skin burns and eye damage.[2]

  • Toxic: Harmful if swallowed or inhaled. May be harmful in contact with skin.

  • Irritant: May cause respiratory irritation.

Table 1: Physicochemical Properties of Structurally Similar Amines

PropertyPropylamineDi-n-propylamineN-propyl-3-pentanamine hydrochlorideN-(phenylmethyl)-N-propyl-3-pyrrolidinamine
CAS Number 107-10-8[4]142-84-7[3]151668-09-6[5]Not readily available
Molecular Formula C3H9N[4]C6H15NC8H20ClN[5]C14H22N2[6]
Molecular Weight 59.11 g/mol [4]101.19 g/mol 177.71 g/mol [5]218.34 g/mol [6]
Boiling Point 47-51 °C[4]109-110 °CNot availableNot available
Flash Point -30 °C[4]7 °CNot availableNot available
Density 0.719 g/mL[4]0.74 g/mLNot availableNot available

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical.[7][8] The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection:

    • Gloves: Compatible chemical-resistant gloves (e.g., nitrile, neoprene). breakthrough times.

    • Lab Coat: A flame-resistant lab coat is recommended.

    • Clothing: Long pants and closed-toe shoes are required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Safe Handling and Storage

3.1. Handling:

  • All work with this compound must be performed in a well-ventilated chemical fume hood.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[2][3]

  • Use only non-sparking tools.[2][3]

  • Take precautionary measures against static discharge. Ground/bond container and receiving equipment.[2][3]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mists.[2][3]

  • Wash hands thoroughly after handling.

3.2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][3][7]

  • Keep containers tightly closed when not in use.[2][3]

  • Store in a flammable liquids storage cabinet.

Emergency Procedures

4.1. Spills:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

4.2. First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Waste Disposal

Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Experimental Protocol: General Procedure for Using this compound as a Reagent

This is a generic protocol and should be adapted for specific experimental needs.

6.1. Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen, argon)

  • Syringes and needles

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Appropriate work-up and purification supplies

6.2. Procedure:

  • Ensure the reaction setup is clean, dry, and assembled in a chemical fume hood.

  • Purge the reaction vessel with an inert gas.

  • Add the desired amount of anhydrous solvent to the reaction vessel via syringe.

  • Carefully draw the required volume of this compound into a syringe and add it dropwise to the reaction vessel with stirring.

  • Proceed with the addition of other reagents as required by the specific chemical synthesis.

  • Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by slowly adding the quenching solution.

  • Proceed with the appropriate aqueous work-up and extraction.

  • Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by a suitable method (e.g., column chromatography, distillation).

Visualizations

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Storage cluster_emergency Emergency risk_assessment Conduct Risk Assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe prepare_hood Prepare Chemical Fume Hood gather_ppe->prepare_hood weigh_dispense Weigh/Dispense Compound prepare_hood->weigh_dispense run_reaction Perform Experiment weigh_dispense->run_reaction spill Spill Response weigh_dispense->spill Potential Spill exposure First Aid for Exposure weigh_dispense->exposure Potential Exposure cleanup Clean Work Area run_reaction->cleanup waste Segregate & Label Waste run_reaction->waste cleanup->waste store Store Compound Properly cleanup->store

Caption: General workflow for handling this compound.

Hazard_Overview cluster_hazards Primary Hazards cluster_routes Routes of Exposure compound This compound (Aliphatic Amine) flammable Flammable compound->flammable corrosive Corrosive compound->corrosive toxic Toxic compound->toxic inhalation Inhalation flammable->inhalation skin_contact Skin Contact corrosive->skin_contact eye_contact Eye Contact corrosive->eye_contact toxic->inhalation toxic->skin_contact ingestion Ingestion toxic->ingestion

Caption: Hazard overview for aliphatic amines.

Spill_Response spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate alert Alert Others & Supervisor evacuate->alert assess Assess Spill Size alert->assess small_spill Small & Manageable assess->small_spill Yes large_spill Large or Unmanageable assess->large_spill No ppe Don Appropriate PPE small_spill->ppe call_ehs Call Environmental Health & Safety large_spill->call_ehs absorb Absorb with Inert Material ppe->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Decision tree for spill response.

References

appropriate solvents for N-propyl-3-pyrrolidinemethanamine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propyl-3-pyrrolidinemethanamine is a substituted pyrrolidine derivative with potential applications in pharmaceutical and chemical research as a building block in organic synthesis. The appropriate selection of solvents is critical for the success of experiments involving this compound, influencing solubility, reactivity, and the ease of purification. These application notes provide a guide to selecting suitable solvents for this compound and include protocols for solubility testing and a representative synthetic application.

Physicochemical Properties and Predicted Solubility

Based on the structure of this compound, which contains a polar pyrrolidine ring and a primary amine, as well as a nonpolar propyl group, its solubility can be predicted in a range of common laboratory solvents.

Table 1: Predicted Solubility of this compound

SolventPolarityPredicted SolubilityRationale
WaterHighSolubleThe amine and pyrrolidine nitrogen can form hydrogen bonds with water.[1]
MethanolHighSolublePolar protic solvent capable of hydrogen bonding.
EthanolHighSolublePolar protic solvent capable of hydrogen bonding.
AcetoneMediumSolublePolar aprotic solvent that can act as a hydrogen bond acceptor.
AcetonitrileMediumSolublePolar aprotic solvent.
Dichloromethane (DCM)MediumSolubleA common solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)MediumSolubleA common polar aprotic ether solvent.
Dimethyl Sulfoxide (DMSO)HighSolubleHighly polar aprotic solvent.
TolueneLowLikely SolubleNonpolar aromatic solvent, solubility may be moderate.
HexanesLowLikely InsolubleNonpolar aliphatic solvent, significant polarity mismatch.

Experimental Protocol: Determining Solvent Solubility

To empirically determine the best solvent for a specific application, it is recommended to perform small-scale solubility tests.

Materials:

  • This compound

  • Selection of test solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, THF, DMSO, toluene, hexanes)

  • Small vials or test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Label a series of vials, one for each test solvent.

  • Dispensing Solute: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to each vial.

  • Solvent Addition: Add a small volume of the first test solvent (e.g., 100 µL) to the corresponding vial.

  • Mixing: Vortex the vial for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another increment of the solvent (e.g., 100 µL) and repeat the mixing and observation steps.

  • Quantification: Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent required.

  • Repeat: Repeat steps 3-7 for each of the selected test solvents.

  • Analysis: Calculate the approximate solubility in each solvent (e.g., in mg/mL). The solvent that dissolves the compound in the smallest volume is the best solvent in terms of solubility.

Application Protocol: Acylation of this compound

This protocol describes a representative acylation reaction where this compound is used as a nucleophile. The choice of solvent is critical to ensure all reactants are in solution and to facilitate the reaction.

Reaction Scheme:

acylation reactant1 This compound product N-( (1-propylpyrrolidin-3-yl)methyl)acetamide reactant1->product reactant2 Acetyl Chloride reactant2->product solvent Dichloromethane (DCM) product->solvent base Triethylamine (TEA) product->base

Figure 1: Acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.

solvent_selection start Start: Define Reaction solubility_test Perform Solubility Tests (Reactants & Reagents) start->solubility_test compatibility_check Check Solvent-Reactant Compatibility solubility_test->compatibility_check reaction_type Consider Reaction Type (e.g., protic vs. aprotic) compatibility_check->reaction_type optimize Optimize Reaction Conditions (Concentration, Temperature) reaction_type->optimize select_solvent Select Optimal Solvent optimize->select_solvent

Figure 2: Workflow for solvent selection.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-propylamine, a related compound, is highly toxic and irritating.[3] Assume this compound has similar hazards.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

References

Application Notes and Protocols for Pyrrolidine Derivatives in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

These application notes provide a comprehensive overview of the utility of pyrrolidine derivatives in anti-inflammatory research. While specific data on N-propyl-3-pyrrolidinemethanamine is not currently available in published literature, the broader class of pyrrolidine-containing compounds has demonstrated significant potential as anti-inflammatory agents. This document summarizes the key mechanisms of action, presents quantitative data from relevant studies, details experimental protocols for assessing anti-inflammatory activity, and visualizes the associated signaling pathways. This information is intended to guide researchers, scientists, and drug development professionals in the exploration of pyrrolidine derivatives as novel anti-inflammatory therapeutics.

Introduction to Pyrrolidine Derivatives in Inflammation

The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a prominent scaffold in medicinal chemistry and is found in numerous natural products and synthetic drugs.[1][2][3] Derivatives of pyrrolidine have been extensively investigated for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][3] Their structural diversity allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for the development of new therapeutics.

The anti-inflammatory effects of many pyrrolidine derivatives are attributed to their ability to modulate key inflammatory pathways. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of pro-inflammatory prostaglandins.[4][5] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes.[5][6] By targeting these enzymes, pyrrolidine compounds can effectively reduce the production of inflammatory mediators.

Furthermore, studies have indicated that certain pyrrolidine analogs can modulate intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in regulating the expression of pro-inflammatory genes.[3]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various synthesized pyrrolidine derivatives as reported in the scientific literature.

Table 1: In Vitro Enzyme Inhibition by Pyrrolidine Derivatives

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
MAK01 COX-1314 µg/mL-[6]
COX-2130 µg/mL-[6]
5-LOX105 µg/mL-[6]
Compound 13e COX-20.9831.5[7]
Compound 14d LOX80-[8]
Compound 14e LOX70.5-[8]
Compound 44 COX-250.93-[5]
5-LOX20.87-[5]
Compound 31 COX-268.60-[5]
5-LOX50.76-[5]

Table 2: In Vivo Anti-Inflammatory Activity of Pyrrolidine Derivatives (Carrageenan-Induced Paw Edema Model)

Compound IDDose (mg/kg)Time Point (hours)Edema Inhibition (%)Reference
MAK01 10233.3 ± 0.77[6]
20234.7 ± 0.74[6]
30540.58 ± 0.84[6]
Compound 14d Not SpecifiedNot Specified~47% (equipotent to indomethacin)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of pyrrolidine derivatives.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on the principles of enzyme inhibition assays to determine the potency of a compound in inhibiting COX-1 and COX-2.

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Test compounds (pyrrolidine derivatives)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Microplate reader

  • Reference inhibitor (e.g., celecoxib, indomethacin)

Procedure:

  • Prepare a series of dilutions of the test compounds and the reference inhibitor.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength as per the assay kit instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and accepted model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory effect of test compounds by measuring the reduction of paw edema induced by carrageenan in rodents.

Materials:

  • Test compounds (pyrrolidine derivatives)

  • Carrageenan solution (1% w/v in saline)

  • Laboratory animals (e.g., Wistar rats or Swiss albino mice)

  • Plethysmometer

  • Reference drug (e.g., indomethacin, diclofenac)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Divide the animals into groups: a control group, a reference drug group, and test groups receiving different doses of the pyrrolidine derivative.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compounds, reference drug, or vehicle to the respective groups, typically via oral or intraperitoneal injection.

  • After a specific time (e.g., 30 or 60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation that are modulated by pyrrolidine derivatives and a typical workflow for their evaluation.

G cluster_pathway COX and 5-LOX Inflammatory Pathways Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrrolidine_Derivatives Pyrrolidine Derivatives Pyrrolidine_Derivatives->COX1_2 Inhibition Pyrrolidine_Derivatives->LOX Inhibition

Caption: Inhibition of COX and 5-LOX pathways by pyrrolidine derivatives.

G cluster_workflow Drug Discovery Workflow for Anti-Inflammatory Pyrrolidine Derivatives Synthesis Synthesis of Pyrrolidine Derivatives In_Vitro In Vitro Screening (COX/LOX Inhibition) Synthesis->In_Vitro In_Vivo In Vivo Testing (Carrageenan-Induced Edema) In_Vitro->In_Vivo Active Compounds Mechanism Mechanism of Action Studies (Signaling Pathways) In_Vivo->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: Workflow for evaluating anti-inflammatory pyrrolidine derivatives.

G cluster_nfkb NF-κB Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_Translocation->Gene_Expression Pyrrolidine_Derivatives Pyrrolidine Derivatives Pyrrolidine_Derivatives->IKK Inhibition

Caption: Modulation of the NF-κB signaling pathway by pyrrolidine derivatives.

Conclusion

The class of pyrrolidine derivatives represents a promising area for the discovery of novel anti-inflammatory agents. Their ability to inhibit key enzymes in the inflammatory cascade and modulate critical signaling pathways provides a strong rationale for their further investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery. While the specific compound this compound requires further study, the broader family of pyrrolidine-containing molecules holds significant therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-propyl-3-pyrrolidinemethanamine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: reductive amination and direct N-alkylation.

Issue 1: Low or No Product Formation

Possible Causes and Solutions

CauseRecommended Action
Inactive Reducing Agent (Reductive Amination) Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). Ensure it has been stored under appropriate anhydrous conditions.
Inefficient Imine Formation (Reductive Amination) The equilibrium between the amine, aldehyde, and imine may not favor the imine. Try removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.
Poor Leaving Group (N-Alkylation) If using an alkyl halide, consider converting the propyl halide to a better leaving group, such as an iodide or tosylate, to facilitate the nucleophilic attack by the amine.
Incorrect pH For reductive amination, the pH of the reaction mixture is crucial for imine formation. It should be mildly acidic (typically pH 4-6) to protonate the carbonyl group and facilitate nucleophilic attack, but not so acidic that the amine is fully protonated and non-nucleophilic.
Low Reaction Temperature Increase the reaction temperature in increments of 10°C. Monitor for product formation and potential side reactions at each step.

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, pH) check_reagents->check_conditions reductive_amination_path Reductive Amination Issues check_conditions->reductive_amination_path n_alkylation_path N-Alkylation Issues check_conditions->n_alkylation_path optimize Systematically Optimize Conditions reductive_amination_path->optimize Address Imine Formation / Reducing Agent Activity n_alkylation_path->optimize Improve Leaving Group / Adjust Base end Improved Yield optimize->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products (Over-alkylation)

A common issue, particularly in N-alkylation reactions, is the formation of di- and tri-propylated products, as well as quaternary ammonium salts.

Possible Causes and Solutions

CauseRecommended Action
High Reactivity of Primary and Secondary Amines Use a large excess of the starting amine (3-(aminomethyl)pyrrolidine) relative to the propylating agent. This statistically favors the mono-alkylation product.
Prolonged Reaction Time or High Temperature Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized. Avoid unnecessarily high temperatures that can accelerate over-alkylation.
Strongly Basic Conditions Use a milder base or a stoichiometric amount of a non-nucleophilic base to neutralize the acid formed during the reaction without excessively promoting further alkylation.

Minimizing Over-alkylation

overalkylation_prevention start Over-alkylation Observed adjust_ratio Increase Ratio of Amine to Alkylating Agent start->adjust_ratio monitor_reaction Monitor Reaction Progress Closely (TLC, GC-MS) start->monitor_reaction optimize_conditions Optimize Temperature and Reaction Time adjust_ratio->optimize_conditions monitor_reaction->optimize_conditions base_selection Use a Milder or Stoichiometric Base optimize_conditions->base_selection end Selective Mono-alkylation base_selection->end

Caption: Strategies to minimize over-alkylation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: reductive amination or direct N-alkylation?

A1: Both routes are viable, but reductive amination is often preferred for achieving higher selectivity for the mono-propylated product and avoiding over-alkylation, a common issue with direct N-alkylation of amines. Reductive amination typically proceeds under milder conditions and offers a more controlled reaction.

Q2: What are the key parameters to control for a successful reductive amination synthesis?

A2: The critical parameters for reductive amination are:

  • pH: Maintain a slightly acidic pH (4-6) to facilitate imine formation without deactivating the amine nucleophile.

  • Reducing Agent: Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which reduces the imine faster than the starting aldehyde.

  • Stoichiometry: Use a slight excess of the amine or aldehyde to drive the reaction to completion, depending on which is more valuable.

  • Solvent: A protic solvent like methanol or ethanol is often suitable.

Q3: How can I effectively purify the final product, this compound?

A3: Purification can typically be achieved through the following methods:

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: Silica gel chromatography can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/triethylamine), is often used.

  • Distillation: If the product is thermally stable and has a distinct boiling point from impurities, vacuum distillation can be a good purification method.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 3-(aminomethyl)pyrrolidine and propanal.

Materials:

  • 3-(Aminomethyl)pyrrolidine

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM), add propanal (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Reductive Amination Workflow

reductive_amination_workflow step1 1. Mix 3-(aminomethyl)pyrrolidine and propanal in DCM with acetic acid step2 2. Stir at room temperature for 1h (Imine formation) step1->step2 step3 3. Cool to 0°C and add NaBH(OAc)3 step2->step3 step4 4. Stir at room temperature for 12-24h step3->step4 step5 5. Quench with NaHCO3 solution step4->step5 step6 6. Extraction and Workup step5->step6 step7 7. Purification (Chromatography/Distillation) step6->step7 product This compound step7->product

Caption: General workflow for reductive amination.

Protocol 2: Synthesis via Direct N-Alkylation

This protocol outlines the synthesis using 1-bromopropane as the alkylating agent.

Materials:

  • 3-(Aminomethyl)pyrrolidine

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-(aminomethyl)pyrrolidine (3.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add 1-bromopropane (1.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or vacuum distillation.

Quantitative Data Summary

The following table provides a hypothetical comparison of expected yields and purities for the two synthetic routes under optimized conditions. Actual results may vary depending on experimental execution.

ParameterReductive AminationDirect N-Alkylation
Typical Yield 75-90%40-60% (mono-alkylated)
Purity before Chromatography 80-95%50-70%
Major Byproducts Unreacted starting materialsDi- and tri-propylated products, quaternary ammonium salt
Reaction Temperature 0°C to Room TemperatureReflux (e.g., ~82°C in ACN)
Reaction Time 12-24 hours24-48 hours

Technical Support Center: N-propyl-3-pyrrolidinemethanamine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-propyl-3-pyrrolidinemethanamine. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Low Purity After Distillation

  • Symptom: The final product purity after distillation is below the desired specification, with persistent low-boiling or high-boiling impurities observed in the GC-MS analysis.

  • Possible Causes & Solutions:

CauseRecommended Solution
Azeotrope Formation The presence of certain solvents or byproducts can form azeotropes with this compound, making separation by simple distillation difficult. Consider performing a fractional distillation under reduced pressure to alter the boiling points and potentially break the azeotrope.
Thermal Degradation Amines can be susceptible to thermal degradation at high temperatures, leading to the formation of impurities. Lower the distillation temperature by using a high-vacuum pump. Ensure the heating mantle is set to the lowest effective temperature.
Incomplete Reaction Starting materials from the synthesis may be carried over. If the impurities are starting materials, consider an additional aqueous wash of the crude product before distillation to remove any water-soluble reagents.
Column Inefficiency The distillation column may not have enough theoretical plates for efficient separation. Use a longer fractionating column packed with suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.

Issue 2: Poor Resolution in Column Chromatography

  • Symptom: Co-elution of the product with impurities during silica gel column chromatography, resulting in broad peaks and poor separation.

  • Possible Causes & Solutions:

CauseRecommended Solution
Strong Amine-Silica Interaction The basic amine groups of this compound can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing and poor separation.[1] Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica.[2]
Inappropriate Mobile Phase The polarity of the mobile phase may not be optimal for separating the target compound from its impurities. Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase for separation.
Column Overloading Applying too much crude product to the column can lead to band broadening and decreased resolution. Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Use of Alternative Stationary Phase For challenging separations of basic amines, consider using an alternative stationary phase such as basic alumina or amine-functionalized silica gel.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-pyrrolidinemethanamine or n-propyl halides, over-alkylated byproducts (e.g., di-(n-propyl)-3-pyrrolidinemethanamine), and solvents used in the synthesis. The specific impurity profile will depend on the synthetic route employed.

Q2: What is the recommended method for removing residual water from the purified product?

A2: To remove residual water, the purified this compound can be dried over a suitable drying agent such as anhydrous sodium sulfate or magnesium sulfate, followed by filtration. For stringent dryness requirements, a final distillation over a dehydrating agent like calcium hydride can be performed, although this should be done with caution due to the reactivity of amines.

Q3: How can I remove acidic impurities from my crude this compound?

A3: Acidic impurities can be effectively removed by performing a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a dilute aqueous base solution, such as 1M sodium hydroxide or saturated sodium bicarbonate solution. The basic this compound will remain in the organic layer, while the acidic impurities will be extracted into the aqueous layer as their salts.

Q4: Is it possible to purify this compound by crystallization?

A4: While this compound is a liquid at room temperature, it can be converted to a solid salt for purification by crystallization. The formation of a salt, such as the hydrochloride or oxalate salt, by reacting the amine with the corresponding acid can facilitate purification. The resulting salt can then be recrystallized from a suitable solvent system to remove impurities. The pure amine can be regenerated by treating the salt with a base.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Sample Preparation: Ensure the crude this compound is dry before distillation.

  • Distillation:

    • Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect and discard the initial low-boiling fraction.

    • Collect the main fraction at the expected boiling point of this compound under the applied pressure.

    • Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

    • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Amine-Modified Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate/triethylamine 80:19:1).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin for primary/secondary amines or potassium permanganate).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude N-propyl-3- pyrrolidinemethanamine wash Aqueous Wash (e.g., with brine) crude->wash dry Drying (e.g., Na2SO4) wash->dry filter Filtration dry->filter concentrate Concentration (Rotary Evaporator) filter->concentrate distill Fractional Vacuum Distillation concentrate->distill chromatography Column Chromatography (Amine-modified silica) concentrate->chromatography pure_distill Pure Product (from Distillation) distill->pure_distill pure_chrom Pure Product (from Chromatography) chromatography->pure_chrom

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Low Purity Detected check_method Purification Method? start->check_method distillation Distillation check_method->distillation chromatography Chromatography check_method->chromatography dist_cause1 Azeotrope? distillation->dist_cause1 chrom_cause1 Strong Amine-Silica Interaction? chromatography->chrom_cause1 dist_sol1 Fractional Vacuum Distillation dist_cause1->dist_sol1 Yes dist_cause2 Thermal Degradation? dist_cause1->dist_cause2 No dist_sol2 Lower Temperature & Pressure dist_cause2->dist_sol2 Yes chrom_sol1 Add Competing Amine to Mobile Phase chrom_cause1->chrom_sol1 Yes chrom_cause2 Poor Solvent System? chrom_cause1->chrom_cause2 No chrom_sol2 Optimize Mobile Phase via TLC chrom_cause2->chrom_sol2 Yes

Caption: Troubleshooting decision tree for low product purity.

References

troubleshooting N-propyl-3-pyrrolidinemethanamine degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing degradation of N-propyl-3-pyrrolidinemethanamine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of this compound degradation in my solution?

Degradation of this compound can be attributed to several factors, primarily oxidation, hydrolysis, and photodegradation. The presence of oxygen, elevated temperatures, exposure to light, and suboptimal pH can accelerate these processes. Contaminants in the solvent or glassware can also catalyze degradation.

Q2: I observe a color change in my this compound solution. What could be the reason?

A color change, often to a yellow or brown hue, is a common indicator of degradation, particularly oxidation. The formation of oxidized species and polymeric byproducts can lead to discoloration.

Q3: My experimental results are inconsistent when using a stock solution of this compound. Could degradation be the cause?

Yes, degradation of your stock solution can lead to a decrease in the effective concentration of the active compound, resulting in inconsistent experimental outcomes. It is crucial to ensure the stability of your stock solution over the duration of your experiments.

Q4: How can I minimize the degradation of this compound in solution?

To minimize degradation, it is recommended to:

  • Use high-purity solvents: Degas solvents to remove dissolved oxygen.

  • Control the pH: Maintain the pH of the solution within a stable range, which should be determined empirically for your specific application.

  • Protect from light: Store solutions in amber vials or protect them from light, as this compound may be photolabile.

  • Store at low temperatures: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.

  • Use inert atmosphere: For sensitive experiments, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Prepare fresh solutions: Whenever possible, prepare solutions fresh before use.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency or Concentration

Symptoms:

  • Decreased biological activity in assays.

  • Lower than expected concentration when analyzed by techniques like HPLC or LC-MS.

Possible Causes & Solutions:

Possible CauseRecommended Action
Oxidative Degradation Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution. Prepare and store the solution under an inert atmosphere.
Hydrolysis Evaluate the stability of the compound at different pH values to identify the optimal pH range. Buffer the solution accordingly.
Thermal Degradation Store the solution at a lower temperature. Avoid repeated freeze-thaw cycles if the solution is stored frozen.
Adsorption to Container Use silanized glassware or polypropylene tubes to minimize adsorption of the compound to container surfaces.
Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptoms:

  • Additional peaks observed during HPLC or LC-MS analysis that are not present in the chromatogram of a freshly prepared solution.

Possible Causes & Solutions:

Possible CauseRecommended Action
Formation of Degradation Products Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. This information can help elucidate the degradation pathway.
Contamination Ensure the purity of the starting material and the cleanliness of all glassware and equipment. Analyze the solvent blank to rule out solvent-related impurities.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

Objective: To determine the stability of this compound under various conditions (pH, temperature, light exposure).

Methodology:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile or water).

  • Aliquot the stock solution into separate vials for each condition to be tested.

  • pH Stability: Adjust the pH of the aliquots to desired levels (e.g., pH 3, 5, 7, 9) using appropriate buffers.

  • Temperature Stability: Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • Photostability: Expose one set of vials to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

  • Analyze the samples by a suitable analytical method, such as RP-HPLC with UV detection or LC-MS, to quantify the remaining concentration of this compound.

  • Calculate the percentage of degradation at each time point for each condition.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the potential degradation products of this compound.

Methodology:

  • Subject a solution of this compound to forced degradation conditions (e.g., high temperature, extreme pH, or exposure to an oxidizing agent like hydrogen peroxide).

  • Analyze the stressed sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Acquire full scan mass spectra to detect the molecular ions of the parent compound and any degradation products.

  • Perform tandem MS (MS/MS) on the detected ions to obtain fragmentation patterns.

  • Elucidate the structures of the degradation products based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

Potential Degradation Pathways

cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A This compound B N-oxide formation (on pyrrolidine nitrogen) A->B [O] C N-oxide formation (on propylamino nitrogen) A->C [O] D Dealkylation A->D [O] E Ring opening A->E H₂O start Degradation Suspected q1 Is the solution discolored? start->q1 a1_yes Indicates probable oxidation. Implement preventative measures: - Use deoxygenated solvents. - Store under inert gas. q1->a1_yes Yes q2 Are experimental results inconsistent? q1->q2 No a1_yes->q2 a2_yes Confirm concentration loss via HPLC/LC-MS. If confirmed, prepare fresh solutions more frequently. q2->a2_yes Yes q3 Are there unknown peaks in the chromatogram? q2->q3 No a2_yes->q3 a3_yes Perform forced degradation and LC-MS analysis to identify degradation products. q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

N-propyl-3-pyrrolidinemethanamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of N-propyl-3-pyrrolidinemethanamine, along with troubleshooting for common experimental issues.

Troubleshooting Guide

Question: My experiment with this compound is giving inconsistent results. What could be the cause?

Answer: Inconsistent results can often be traced back to the handling and storage of the reagent. Here are some potential causes and troubleshooting steps:

  • Degradation from Improper Storage: this compound, like many aliphatic amines, can degrade over time if not stored correctly. Exposure to air, light, and elevated temperatures can lead to oxidation and other side reactions.

    • Solution: Ensure the compound is stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.[1]

  • Contamination: Contamination from moisture, incompatible solvents, or other reagents can affect the stability and reactivity of the amine.

    • Solution: Use only dry, clean glassware and equipment. Ensure solvents are anhydrous and of high purity. Avoid introducing contaminants into the stock container.

  • Inaccurate Dispensing: Due to its potential viscosity and reactivity, accurately dispensing small quantities can be challenging.

    • Solution: Use calibrated micropipettes with appropriate tips or a positive displacement pipette for viscous liquids. For highly accurate measurements, consider preparing a stock solution in a compatible, dry, aprotic solvent and using that for your experiments.

Question: I've noticed a color change in my this compound sample. Is it still usable?

Answer: A color change, such as turning yellow or brown, is often an indicator of degradation or contamination. While a slight color change may not significantly impact all applications, it is a sign that the purity of the compound may be compromised.

  • Recommendation: For sensitive applications, it is best to use a fresh, uncolored sample. If you must use the discolored material, consider purifying it first (e.g., by distillation) if you have the appropriate equipment and expertise. It is highly recommended to test the material in a small-scale, non-critical experiment to assess its performance before committing to a larger-scale reaction.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, storing under an inert atmosphere (e.g., nitrogen or argon) is advised.

Q2: Is this compound sensitive to air or light?

A2: Yes. Like many amines, it can be sensitive to both air (oxygen) and light.[1] Exposure can lead to oxidative degradation. It is crucial to store the compound in an opaque or amber-colored vial and to minimize its exposure to the atmosphere.

Q3: What materials are incompatible with this compound?

A3: this compound is a base and can react exothermically with acids. It is also incompatible with strong oxidizing agents.[2] Contact with these materials should be avoided.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life can vary depending on the purity of the compound and the storage conditions. When stored under the recommended conditions (refrigerated, dry, dark, and under an inert atmosphere), it should remain stable for an extended period. However, it is good practice to re-evaluate the purity of the compound if it has been in storage for more than a year or if any visual changes are observed.

Storage and Stability Data Summary

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes degradation and reduces vapor pressure.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation by air.
Container Tightly Sealed, Amber GlassProtects from moisture and light.
Incompatibilities Strong Acids, Oxidizing AgentsAvoids vigorous and potentially hazardous reactions.[2]

Experimental Protocols

While specific experimental protocols will vary based on the application, here is a general protocol for handling this compound in a research setting:

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Use clean, dry glassware and syringes.

  • Dispensing:

    • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture from the air into the cold liquid.

    • If stored under an inert atmosphere, use a syringe to pierce the septum and withdraw the required amount.

    • If not under an inert atmosphere, quickly open the container in the fume hood, dispense the liquid, and immediately reseal the container.

  • Reaction:

    • Add the amine to the reaction vessel, typically containing a solvent and other reactants.

    • If the reaction is exothermic, consider adding the amine dropwise with cooling.

  • Cleanup:

    • Quench any residual amine with a suitable reagent as dictated by your laboratory's standard operating procedures.

    • Clean all glassware thoroughly.

    • Dispose of all waste in appropriately labeled containers.

Diagrams

Storage_and_Handling_Workflow cluster_storage Storage Conditions cluster_handling Handling Precautions cluster_outcome Compound Stability storage Store at 2-8°C stable Stable Compound storage->stable inert_atm Inert Atmosphere (N2/Ar) inert_atm->stable dark Protect from Light dark->stable sealed Tightly Sealed Container sealed->stable ppe Use Proper PPE ppe->stable fume_hood Work in Fume Hood fume_hood->stable avoid_incompat Avoid Incompatibles (Acids, Oxidizers) avoid_incompat->stable degraded Degraded Compound improper_storage Improper Storage (Warm, Air, Light) improper_storage->degraded improper_handling Improper Handling improper_handling->degraded

References

Technical Support Center: Optimizing Reaction Conditions for N-propyl-3-pyrrolidinemethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-propyl-3-pyrrolidinemethanamine and its derivatives. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biological context of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound derivatives, primarily through reductive amination, a widely used and effective method.

Q1: What is the most reliable method for synthesizing this compound?

A1: Reductive amination is the preferred method for the synthesis of this compound. This approach involves the reaction of 3-pyrrolidinemethanamine with propionaldehyde to form an intermediate imine, which is then reduced in situ to the desired tertiary amine. This method is generally more controlled and avoids the common problem of over-alkylation often seen with direct alkylation using alkyl halides.[1][2]

Q2: My reductive amination reaction is giving a low yield. What are the potential causes and how can I improve it?

A2: Low yields in reductive amination can stem from several factors. Here's a troubleshooting guide to help you optimize your reaction:

  • Incomplete Imine Formation: The initial formation of the imine is a crucial equilibrium-driven step. Ensure the removal of water, a byproduct of this step, by using molecular sieves or a Dean-Stark apparatus.[3] In some cases, a catalytic amount of acid, such as acetic acid, can facilitate imine formation.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often preferred for reductive aminations as it can be used in a one-pot procedure and is less likely to reduce the starting aldehyde.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but it is a stronger reducing agent and may reduce the aldehyde before imine formation.

  • Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze the imine intermediate and interfere with the reducing agent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents. The reaction is typically run at room temperature.

  • Stoichiometry: A slight excess of the amine or aldehyde may be used to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A3: The most common side reaction in the N-alkylation of primary amines is over-alkylation, leading to the formation of a quaternary ammonium salt.[5] In the case of reductive amination, if the initially formed secondary amine is reactive enough, it can further react with another molecule of the aldehyde to form a tertiary amine after reduction. However, for the synthesis of a tertiary amine like this compound from a primary amine, the desired product is the tertiary amine. Other potential side products can arise from the reduction of the starting aldehyde to the corresponding alcohol by the reducing agent.

Q4: How can I effectively purify my this compound product?

A4: Purification of amines can be challenging due to their basic nature. Here are some common purification strategies:

  • Acid-Base Extraction: This is a very effective method for separating amines from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be used for purification. However, tailing of the amine spot is a common issue. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol provides a detailed method for the synthesis of this compound using sodium triacetoxyborohydride.

Materials:

  • 3-Pyrrolidinemethanamine

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-pyrrolidinemethanamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add propionaldehyde (1.1 eq) and glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the pure this compound.

Data Presentation

The choice of reducing agent and solvent can significantly impact the yield of the reductive amination reaction. The following table summarizes typical yields for the N-alkylation of primary amines under various conditions.

AmineAldehyde/KetoneReducing AgentSolventYield (%)Reference
BenzylamineCyclohexanoneNaBH(OAc)₃DCE95J. Org. Chem. 1996, 61, 3849-3862
AnilineBenzaldehydeNaBH(OAc)₃DCE92J. Org. Chem. 1996, 61, 3849-3862
BenzylamineCyclohexanoneNaBH₃CNMethanol85J. Am. Chem. Soc. 1971, 93, 2897-2904
n-HexylamineHeptanalNaBH₄Methanol80Tetrahedron Lett. 1980, 21, 1031-1034

Note: Yields are highly substrate-dependent and the above table serves as a general guide.

Signaling Pathways and Biological Context

This compound derivatives are of significant interest in drug discovery, particularly as ligands for dopamine receptors.[6] Dopamine is a crucial neurotransmitter in the central nervous system, and its receptors are implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[]

The D2 dopamine receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).

Below is a simplified diagram of the D2 dopamine receptor signaling pathway.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified D2 Dopamine Receptor Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.

Synthesis_Workflow Start Start: 3-Pyrrolidinemethanamine & Propionaldehyde Reductive_Amination Reductive Amination (DCE, Acetic Acid, NaBH(OAc)3) Start->Reductive_Amination Workup Aqueous Workup (NaHCO3 wash) Reductive_Amination->Workup Purification Purification Workup->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography if solid or high-boiling oil Distillation Distillation Purification->Distillation if liquid Characterization Characterization Column_Chromatography->Characterization Distillation->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS Purity_Analysis Purity Analysis (e.g., HPLC) Characterization->Purity_Analysis Final_Product Pure N-propyl-3- pyrrolidinemethanamine Purity_Analysis->Final_Product

References

avoiding common side products in N-propyl-3-pyrrolidinemethanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-propyl-3-pyrrolidinemethanamine. Our focus is on avoiding common side products and optimizing reaction conditions to ensure high yield and purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through reductive amination of 3-pyrrolidinemethanamine with propionaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete imine formation.Ensure anhydrous reaction conditions. Consider adding a dehydrating agent like magnesium sulfate or molecular sieves. An acidic catalyst (e.g., a catalytic amount of acetic acid) can facilitate imine formation.
Ineffective reduction of the imine.Verify the quality and reactivity of the reducing agent. Sodium triacetoxyborohydride is often effective and selective for imine reduction in the presence of aldehydes.[1]
Suboptimal reaction temperature or time.Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Some reductive aminations benefit from being run at room temperature overnight.
Presence of a Significant Amount of Di-propylated Side Product The secondary amine product is more nucleophilic than the primary amine starting material, leading to a second alkylation.[2]Use a stoichiometry with a slight excess of the amine starting material (3-pyrrolidinemethanamine) relative to the aldehyde. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes minimize overalkylation.[1]
Reaction conditions favoring over-alkylation.Lowering the reaction temperature and ensuring slow addition of the reducing agent can help control the reaction rate and reduce the formation of the di-propylated product.
Formation of an N-propylpyrrolidine Side Product Propionaldehyde reacts with the secondary amine of the pyrrolidine ring.This is a common challenge due to the presence of two reactive amine groups. The use of a protecting group, such as a Boc group, on the pyrrolidine nitrogen of the starting material can prevent this side reaction. The protecting group can be removed in a subsequent step.
Unreacted Starting Material (3-pyrrolidinemethanamine) in Final Product Insufficient amount of propionaldehyde or reducing agent.Use a slight excess (e.g., 1.1 equivalents) of propionaldehyde and the reducing agent to ensure complete conversion of the starting amine.
Inefficient reaction conditions.Re-evaluate the solvent, temperature, and reaction time. Protic solvents like methanol or ethanol are often suitable for reductive amination.
Difficult Purification of the Final Product Similar polarities of the desired product and side products.Column chromatography on silica gel is a common purification method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent tailing), can effectively separate the desired product from impurities.
Formation of emulsions during aqueous workup.Addition of brine (saturated NaCl solution) can help to break emulsions and improve phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and why?

A1: The most common and recommended method is reductive amination. This process involves the reaction of 3-pyrrolidinemethanamine with propionaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is preferred over direct alkylation with a propyl halide because it significantly minimizes the formation of the over-alkylated tertiary amine and quaternary ammonium salts.[1]

Q2: What are the primary side products to expect in this synthesis?

A2: The most common side products are:

  • N,N-dipropyl-3-pyrrolidinemethanamine: Formed from the further reaction of the desired product with another molecule of propionaldehyde.

  • N-propyl-3-(aminomethyl)pyrrolidine: This can arise if the propionaldehyde reacts with the secondary amine of the pyrrolidine ring.

  • Unreacted 3-pyrrolidinemethanamine: If the reaction does not go to completion.

Q3: How can I selectively mono-alkylate the primary amine group of 3-pyrrolidinemethanamine?

A3: To achieve selective mono-alkylation, you can employ a protecting group strategy. By protecting the secondary amine of the pyrrolidine ring with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), you can direct the alkylation to the primary amine. The Boc group can then be removed under acidic conditions.

Q4: Which reducing agent is best for this reaction?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and mild reducing agent for reductive aminations.[1] It is particularly useful because it is selective for the reduction of imines in the presence of aldehydes and is less sensitive to pH than other borohydrides like sodium cyanoborohydride. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde if not used carefully.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product. For a more detailed analysis of the product mixture and to identify side products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and assessing its purity.

Experimental Protocols

General Protocol for Reductive Amination:

This is a general procedure and may require optimization for specific laboratory conditions and scales.

  • Imine Formation:

    • Dissolve 3-pyrrolidinemethanamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, methanol, or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Add propionaldehyde (1.0-1.2 equivalents) dropwise to the solution at room temperature.

    • If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Reaction progress can be monitored by TLC.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

    • Continue stirring at room temperature overnight or until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of triethylamine).

Visualizations

Below are diagrams illustrating the key chemical pathway and a typical experimental workflow.

G cluster_reactants Reactants cluster_products Products 3-Pyrrolidinemethanamine 3-Pyrrolidinemethanamine N-propylpyrrolidine Side Product Side Product: N-propyl-3-(aminomethyl)pyrrolidine 3-Pyrrolidinemethanamine->N-propylpyrrolidine Side Product + Propionaldehyde + Reduction (on pyrrolidine N) Imine Intermediate Imine Intermediate 3-Pyrrolidinemethanamine->Imine Intermediate + Propionaldehyde - H2O Propionaldehyde Propionaldehyde This compound Desired Product: This compound Di-propylated Side Product Side Product: N,N-dipropyl-3-pyrrolidinemethanamine This compound->Di-propylated Side Product + Propionaldehyde + Reduction Imine Intermediate->this compound Reduction (e.g., NaBH(OAc)3)

Caption: Reaction pathway for the synthesis of this compound.

G Start Start Mix Reactants 1. Mix 3-Pyrrolidinemethanamine and Propionaldehyde in Anhydrous Solvent Start->Mix Reactants Imine Formation 2. Stir for 1-2h at Room Temperature Mix Reactants->Imine Formation Add Reducing Agent 3. Add Sodium Triacetoxyborohydride Imine Formation->Add Reducing Agent Reduction Reaction 4. Stir Overnight at Room Temperature Add Reducing Agent->Reduction Reaction Workup 5. Quench with NaHCO3 (aq) and Extract with Organic Solvent Reduction Reaction->Workup Purification 6. Column Chromatography Workup->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: N-propyl-3-pyrrolidinemethanamine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-propyl-3-pyrrolidinemethanamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its structural features relevant to solubility?

This compound possesses two key structural features that influence its solubility: a pyrrolidine ring, which is a cyclic secondary amine, and a primary amine group attached to a propyl chain. The presence of these nitrogen atoms with lone pairs of electrons allows the molecule to act as a base and form hydrogen bonds with protic solvents like water.[1] However, the molecule also contains a nonpolar propyl group and hydrocarbon backbone, which contribute to its hydrophobic character. The balance between the polar amine groups and the nonpolar hydrocarbon regions dictates its overall solubility.

Q2: Why might I be experiencing poor solubility with this compound in my experiments?

Poor solubility of this compound in aqueous solutions is often due to the following reasons:

  • pH of the Solution: In neutral or basic solutions, the amine groups are in their free base, uncharged form. This form is less polar and therefore less soluble in water.[2]

  • Solvent Polarity: While the amine groups prefer polar solvents, the hydrocarbon portion of the molecule prefers nonpolar environments. If the solvent is purely aqueous, the hydrophobic parts of the molecule can limit its dissolution.[3][4]

  • Concentration: You may be attempting to prepare a solution that is above the intrinsic solubility limit of the compound under the given conditions.

Q3: What are the primary methods to increase the solubility of this compound?

There are three main strategies to enhance the solubility of this compound:

  • pH Adjustment: Lowering the pH of the aqueous solution will protonate the amine groups, forming a more soluble ammonium salt.[2][5]

  • Co-solvency: Adding a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar parts of the molecule.[6][7]

  • Salt Formation: Converting the free base into a stable salt form (e.g., hydrochloride salt) prior to dissolution is a highly effective method for significantly increasing aqueous solubility.[8][9]

Troubleshooting Guide

Problem: My this compound is not dissolving in my aqueous buffer.

Follow these troubleshooting steps to systematically address the solubility issue.

G start Start: Compound Insoluble ph_adjust Step 1: Adjust pH (Acidify Solution) start->ph_adjust check1 Is solubility sufficient? ph_adjust->check1 cosolvent Step 2: Use Co-solvent (e.g., Ethanol, PEG 400) check1->cosolvent No end End: Soluble Compound check1->end Yes check2 Is solubility sufficient? cosolvent->check2 salt_form Step 3: Prepare a Salt Form (e.g., Hydrochloride Salt) check2->salt_form No check2->end Yes salt_form->end fail Consult further (e.g., formulation specialist) G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Compound_H R-NH3+ (Protonated Amine) Soluble High Water Solubility Compound_H->Soluble Ionic form interacts strongly with water Compound R-NH2 (Free Base) Compound_H->Compound Add Base (OH-) Compound->Compound_H Add Acid (H+) Insoluble Low Water Solubility Compound->Insoluble Less polar, hydrophobic character dominates

References

N-propyl-3-pyrrolidinemethanamine purity issues in commercial batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding purity issues that may be encountered with commercial batches of N-propyl-3-pyrrolidinemethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed in commercial batches of this compound?

A1: While the exact impurity profile can vary between manufacturing processes, common impurities in this compound and related compounds may include residual starting materials, byproducts from side reactions, and residual solvents. Potential impurities could include unreacted 3-pyrrolidinemethanamine, excess n-propyl halides (if used in synthesis), and products of over-alkylation or side reactions.

Q2: How can I assess the purity of my this compound batch?

A2: The purity of this compound can be effectively determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a primary method for quantifying the main component and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify major impurities.

Q3: My experiment is yielding inconsistent results. Could this be related to the purity of this compound?

A3: Yes, inconsistent experimental outcomes are a common consequence of reagent impurity. Even small amounts of reactive impurities can interfere with sensitive biological assays or chemical reactions. It is crucial to verify the purity of your batch and consider if any identified impurities could be contributing to the observed variability.

Q4: What are the acceptable purity levels for this compound in research applications?

A4: The required purity level depends heavily on the specific application. For initial screening assays, a purity of >95% may be acceptable. However, for more sensitive applications such as in vitro biological studies or late-stage drug development, a purity of >98% or even >99% is often required.

Troubleshooting Guide

Issue: Unexpected peaks observed in HPLC analysis.

  • Possible Cause 1: Residual Starting Materials. Incomplete reaction can leave unreacted 3-pyrrolidinemethanamine or the N-propylating agent.

  • Troubleshooting Step: Compare the retention times of the unknown peaks with those of the starting materials if available.

  • Possible Cause 2: Byproducts of Synthesis. Side reactions can lead to the formation of structurally related impurities.

  • Troubleshooting Step: Utilize Mass Spectrometry (LC-MS or GC-MS) to determine the molecular weight of the impurity peaks and deduce their potential structures.

  • Possible Cause 3: Degradation of the Compound. this compound may degrade over time or under improper storage conditions.

  • Troubleshooting Step: Review the storage conditions (temperature, atmosphere) and age of the compound. Compare the current chromatogram to one from a freshly opened batch if possible.

Issue: Inconsistent biological activity in assays.

  • Possible Cause 1: Presence of a Biologically Active Impurity. An impurity may have its own biological activity that is interfering with the assay.

  • Troubleshooting Step: Attempt to identify the major impurities using LC-MS and NMR. If the impurity can be identified and sourced, it can be tested independently in the assay.

  • Possible Cause 2: Lower than Stated Purity. The actual concentration of the active compound may be lower than calculated due to the presence of non-active impurities.

  • Troubleshooting Step: Quantify the purity of your batch using a validated HPLC method with a reference standard to determine the exact concentration of this compound.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NamePotential OriginRecommended Analytical Method
3-PyrrolidinemethanamineUnreacted Starting MaterialHPLC, GC-MS
N,N-dipropyl-3-pyrrolidinemethanamineOver-alkylation ByproductHPLC, LC-MS
Residual Solvents (e.g., THF, DCM)Synthesis/PurificationGC-MS (Headspace)
Unidentified Related SubstancesSide ReactionsLC-MS for MW, NMR for structure

Table 2: General Parameters for HPLC Purity Analysis

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometer
Injection Volume 10 µL

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 2.

  • Injection: Inject the standard and sample solutions.

  • Analysis: Integrate the peak areas in the chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method). For more accurate quantification, use a reference standard and create a calibration curve.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome start Receive Commercial Batch hplc HPLC-UV/MS Analysis start->hplc Primary Check gcms GC-MS for Volatiles hplc->gcms If volatiles suspected nmr NMR for Structure Confirmation hplc->nmr If structure is uncertain purity_check Purity > 98%? hplc->purity_check gcms->purity_check nmr->purity_check proceed Proceed with Experiment purity_check->proceed Yes troubleshoot Troubleshoot Purity Issues purity_check->troubleshoot No

Caption: Experimental workflow for purity verification of this compound.

logical_relationship cluster_synthesis Hypothetical Synthesis cluster_product Reaction Outcome cluster_impurities Potential Impurities sm1 3-Pyrrolidinemethanamine reaction Alkylation Reaction sm1->reaction sm2 n-Propyl Halide sm2->reaction product This compound reaction->product imp1 Unreacted SM1 reaction->imp1 Incomplete Reaction imp2 Over-alkylation Product reaction->imp2 Side Reaction imp3 Residual Solvent product->imp3 From Workup

Caption: Potential origins of impurities in this compound synthesis.

dealing with hygroscopic degradation of N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Answering your questions on the handling, storage, and troubleshooting of hygroscopic degradation of N-propyl-3-pyrrolidinemethanamine.

This guide provides detailed technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common issues related to its hygroscopic nature and provides practical solutions to ensure the integrity of your experiments.

A Note on the Chemical Structure: For the purposes of this guide, this compound is assumed to be 1-propyl-3-(aminomethyl)pyrrolidine. This structure contains a tertiary amine within the pyrrolidine ring and a primary amine on the methyl group at the 3-position. This diamine structure dictates its reactivity with atmospheric moisture and carbon dioxide.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Inconsistent reaction yields or unexpected byproducts Degradation of this compound due to moisture absorption. The presence of water can alter reaction conditions and the amine's nucleophilicity. Reaction with atmospheric CO2 can form carbamates, reducing the concentration of the free amine.1. Purify the amine: If the reagent is old or has been improperly stored, consider purification by vacuum distillation. 2. Use fresh reagent: Whenever possible, use a new, unopened bottle of the amine. 3. Handle under inert atmosphere: Dispense the amine in a glovebox or using Schlenk line techniques to minimize exposure to air.[1][2][3]
Formation of a white precipitate in the amine bottle or in solution The amine has likely reacted with atmospheric carbon dioxide to form a carbamate salt, which may be insoluble in the amine or the reaction solvent.1. Confirm the precipitate: The precipitate can be isolated and analyzed by FTIR for the characteristic carbamate carbonyl stretch. 2. Purify the amine: The carbamate can be removed by filtration, and the remaining amine should be purified by distillation. 3. Improve storage: Store the amine under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.[1][2]
Difficulty in achieving anhydrous reaction conditions The amine itself is introducing water into the reaction mixture due to its hygroscopic nature.1. Dry the amine: If water content is suspected, the amine can be dried over a suitable desiccant (e.g., potassium hydroxide pellets) followed by distillation. 2. Quantify water content: Use Karl Fischer titration to determine the water content of the amine before use.[4][5][6][7][8] 3. Use freshly opened solvent and amine: Ensure all reagents and solvents are anhydrous.
Poor chromatographic separation or tailing peaks during analysis The presence of polar degradation products (hydrates, carbamates) can interfere with chromatographic analysis. The basic nature of the amine can also cause tailing on silica gel columns.1. Use a suitable mobile phase: For liquid chromatography, consider adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to improve peak shape. 2. Derivatize the amine: Derivatization can improve chromatographic behavior and detectability.[9] 3. Use gas chromatography: For volatile amines, gas chromatography can be an effective analytical method.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored in a cool, dry place, away from direct sunlight. The container should be tightly sealed to prevent the ingress of moisture and air.[1] For long-term storage or for use in moisture-sensitive reactions, it is highly recommended to store the amine under an inert atmosphere, such as argon or nitrogen, in a container with a secure, airtight seal.

Q2: What are the visible signs of degradation?

A2: The primary visible sign of degradation is the formation of a white solid or precipitate within the liquid amine. This is typically due to the reaction with atmospheric carbon dioxide to form a carbamate salt. The amine may also appear cloudy or discolored.

Q3: Can I use this compound that has been exposed to air?

A3: It is not recommended, especially for sensitive reactions. Exposure to air can lead to the absorption of water and reaction with carbon dioxide, which will lower the effective concentration of the amine and introduce impurities into your reaction. If you must use a previously opened bottle, it is best to purify the amine by distillation before use.

Q4: How does water affect this compound?

A4: Being hygroscopic, the amine will readily absorb water from the atmosphere. This can lead to the formation of hydrates and can act as a contaminant in moisture-sensitive reactions. The presence of water can also facilitate the reaction with carbon dioxide.

Q5: How does carbon dioxide affect this compound?

A5: The primary amine functionality of this compound can react with carbon dioxide to form a carbamic acid, which is then deprotonated by another amine molecule to form a stable carbamate salt. The tertiary amine can also catalyze the hydration of CO2 to form bicarbonate. These reactions consume the active amine, reducing its effective concentration.

Q6: What analytical techniques can I use to check the purity of my this compound?

A6:

  • NMR Spectroscopy: 1H and 13C NMR can be used to confirm the structure and identify organic impurities. The N-H protons of the primary amine will typically appear as a broad signal.

  • FTIR Spectroscopy: This can be used to identify the presence of water (broad O-H stretch) and carbamate salts (characteristic C=O stretch).

  • Karl Fischer Titration: This is the most accurate method for quantifying water content.[4][5][6][7][8]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess purity and quantify the amount of amine relative to any non-volatile impurities.[9]

Quantitative Data Summary

ParameterRecommended Value/ConditionNotes
Storage Temperature 2-8 °C (Refrigerated)To minimize volatility and slow potential degradation reactions.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Essential for preventing reaction with atmospheric CO2 and moisture.
Acceptable Water Content < 0.05% (500 ppm)For most applications. For highly moisture-sensitive reactions, further drying may be necessary. Determined by Karl Fischer titration.
Container Type Amber glass bottle with a septum-lined capProtects from light and allows for transfer under an inert atmosphere.

Experimental Protocols

Protocol 1: Handling and Transfer of this compound under an Inert Atmosphere

This protocol describes the safe transfer of the amine using a syringe and needle, a common technique for handling air-sensitive liquids.[2][3]

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. Dry the syringe and needle in the oven and allow them to cool in a desiccator.

  • Inert Atmosphere: Assemble the reaction flask and equip it with a rubber septum. Flush the flask with dry nitrogen or argon.

  • Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to a nitrogen or argon line. Introduce a slight positive pressure of the inert gas.

  • Withdraw the Amine: Puncture the septum with the dry syringe and needle. Insert the needle tip below the surface of the liquid and slowly withdraw the desired volume. The positive pressure in the bottle will help to fill the syringe.

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle.

  • Transfer to Reaction Flask: Quickly transfer the syringe to the reaction flask and puncture the septum. Inject the amine into the reaction flask.

  • Cleaning: Immediately rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous toluene or THF) followed by a protic solvent (e.g., isopropanol) to quench any residual reactive material.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This is a general procedure; specific parameters will depend on your titrator model. For strongly basic amines, a specialized Karl Fischer reagent or the addition of a buffer like salicylic acid may be necessary to prevent side reactions.[4][5][6][7][8]

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent appropriate for amines.

  • Solvent Titration: Titrate the solvent to a dry endpoint to remove any residual water.

  • Sample Introduction: Using a gas-tight syringe, draw a known weight of this compound and inject it into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.

  • Calculation: The instrument's software will calculate the water content in ppm or percentage based on the amount of reagent consumed and the weight of the sample.

Visualizations

Hygroscopic_Degradation_Pathway cluster_products Degradation Products Amine This compound Hydrate Amine Hydrate Amine->Hydrate Hygroscopic Absorption Carbamate Carbamate Salt Amine->Carbamate Bicarbonate Bicarbonate Salt Amine->Bicarbonate H2O H₂O (Atmospheric Moisture) H2O->Hydrate H2O->Bicarbonate CO2 CO₂ (Atmospheric Carbon Dioxide) CO2->Carbamate CO2->Bicarbonate

Caption: Proposed degradation pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome CheckReagent Check Amine Reagent Start->CheckReagent VisualInspection Visual Inspection: Precipitate or Cloudiness? CheckReagent->VisualInspection NewReagent Use Fresh Reagent CheckReagent->NewReagent If purification not feasible PurityAnalysis Perform Purity Analysis (NMR, FTIR, Karl Fischer) VisualInspection->PurityAnalysis Yes VisualInspection->PurityAnalysis No (but suspect) DegradationConfirmed Degradation Confirmed? PurityAnalysis->DegradationConfirmed Purify Purify Amine (e.g., Vacuum Distillation) DegradationConfirmed->Purify Yes OtherFactors Investigate Other Experimental Factors DegradationConfirmed->OtherFactors No Proceed Proceed with Experiment Purify->Proceed NewReagent->Proceed Handling_Storage_Logic Start Handling this compound IsMoistureSensitive Is the reaction moisture-sensitive? Start->IsMoistureSensitive InertAtmosphere Use Inert Atmosphere (Glovebox/Schlenk Line) IsMoistureSensitive->InertAtmosphere Yes StandardBenchtop Standard Benchtop Handling (Work Quickly) IsMoistureSensitive->StandardBenchtop No StorageDecision Storage Duration? InertAtmosphere->StorageDecision StandardBenchtop->StorageDecision LongTerm Long-Term (>1 month) StorageDecision->LongTerm Long ShortTerm Short-Term (<1 month) StorageDecision->ShortTerm Short InertGasSeal Store under Inert Gas in a Sealed Container LongTerm->InertGasSeal TightSeal Ensure Tightly Sealed Container ShortTerm->TightSeal

References

Technical Support Center: Quantification of N-propyl-3-pyrrolidinemethanamine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of N-propyl-3-pyrrolidinemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement and troubleshooting for the analysis of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?

A1: For sensitive and selective quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[1][2] This method offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix.

Q2: Is derivatization required for the analysis of this compound?

A2: While derivatization can be employed to improve chromatographic retention and sensitivity for some amines, it is often not necessary when using a sensitive LC-MS/MS system. Direct analysis of the native compound is generally preferred to simplify the sample preparation workflow and avoid potential variability from the derivatization reaction. However, if issues with retention or sensitivity persist, derivatization can be considered as a method refinement step.

Q3: What are the key challenges in developing a robust quantification method for this analyte?

A3: The primary challenges include:

  • Poor retention in reversed-phase chromatography: As a small, polar, and basic compound, this compound may exhibit poor retention on traditional C18 columns.

  • Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results.

  • Analyte recovery: Efficiently extracting the analyte from the complex matrix while removing interferences is crucial for achieving desired sensitivity and accuracy.

  • Stability: The stability of the analyte in the biological matrix and during the sample preparation process needs to be carefully evaluated.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Chromatographic Peak Shape or Low Retention Time
Potential Cause Recommended Solution
Analyte ionization state This compound is a basic compound. To improve retention on a reversed-phase column, the mobile phase pH should be adjusted. Using a mobile phase with a higher pH (e.g., using ammonium bicarbonate or ammonium formate as an additive) will result in the analyte being in its neutral form, which will have a stronger interaction with the stationary phase.
Inappropriate column chemistry If adjusting the mobile phase is insufficient, consider using a column with a different stationary phase. Options include embedded polar group (EPG) columns or HILIC (Hydrophilic Interaction Liquid Chromatography) columns, which are designed to retain polar compounds.
Injection solvent mismatch Ensure the solvent used to dissolve the final extract is compatible with the initial mobile phase conditions. A high percentage of organic solvent in the injection can lead to peak distortion. If possible, the injection solvent should be weaker than the initial mobile phase.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Recommended Solution
Co-elution with phospholipids Phospholipids from plasma or serum are a major source of matrix effects. Implement a phospholipid removal step in your sample preparation, such as using a specialized SPE cartridge or a protein precipitation plate with a phospholipid removal membrane.
Insufficient sample cleanup A simple protein precipitation may not be sufficient to remove all interfering matrix components. Consider a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Chromatographic separation Optimize the chromatographic gradient to better separate the analyte from the matrix interferences. A longer, shallower gradient can improve resolution.
Issue 3: Low or Inconsistent Analyte Recovery
Potential Cause Recommended Solution
Inefficient extraction For Solid-Phase Extraction (SPE), ensure the sorbent chemistry is appropriate. A mixed-mode cation exchange sorbent is often effective for basic compounds.[3] Optimize the pH of the loading, washing, and elution steps. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments of the aqueous phase to maximize partitioning of the analyte into the organic phase.
Analyte binding to labware Small basic molecules can adsorb to glass or plastic surfaces. Using low-binding microplates and tubes can help to minimize this issue.
Incomplete elution from SPE cartridge The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a cation exchange sorbent, the elution solvent should contain a component to neutralize the charge, such as a small amount of ammonia or other base in an organic solvent.

Experimental Protocols

The following protocols are suggested starting points for method development and refinement.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for complex matrices like plasma or urine to achieve high purity of the final extract.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat the sample (e.g., 200 µL of plasma) by diluting it 1:1 with 2% formic acid. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters

These are suggested starting parameters and should be optimized for the specific instrument.

Parameter Suggested Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing a standard of this compound. A starting point would be to monitor the protonated molecule [M+H]+ as the precursor ion and select the most abundant and stable fragment ions as product ions. For a similar compound, N-methylpyrrolidinone, transitions monitored were m/z 100→82, 100→69, 100→58, and 100→41.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Pretreat Pre-treatment (Dilution with Acid) Sample->Pretreat SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A typical experimental workflow for the quantification of this compound.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal Start Low Signal Intensity Observed CheckRecovery Evaluate Analyte Recovery Start->CheckRecovery CheckMatrix Investigate Matrix Effects Start->CheckMatrix CheckInstrument Verify Instrument Performance Start->CheckInstrument OptimizeSPE Optimize SPE Protocol (Sorbent, Solvents, pH) CheckRecovery->OptimizeSPE Low ChangeMethod Change Extraction Method (e.g., LLE) CheckRecovery->ChangeMethod Still Low ImproveCleanup Enhance Sample Cleanup (e.g., Phospholipid Removal) CheckMatrix->ImproveCleanup High Suppression OptimizeChromo Optimize Chromatography (Separate from Interferences) CheckMatrix->OptimizeChromo Co-elution TuneMS Tune MS Parameters (Optimize MRM Transitions) CheckInstrument->TuneMS Suboptimal Calibrate Calibrate Instrument CheckInstrument->Calibrate Drift

References

preventing oxidation of N-propyl-3-pyrrolidinemethanamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-propyl-3-pyrrolidinemethanamine. The following information is designed to help prevent its oxidation during storage and provide guidance on stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: this compound, an aliphatic amine, is susceptible to degradation primarily through oxidation. The main contributing factors are:

  • Exposure to Oxygen: The lone pair of electrons on the nitrogen atoms makes the molecule reactive towards atmospheric oxygen.

  • Exposure to Light: Photons can provide the activation energy needed to initiate oxidation reactions.

  • Elevated Temperatures: Heat can accelerate the rate of oxidative degradation.[1][2]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

  • Incompatible Storage Materials: Contact with strong oxidizing agents or acids can lead to rapid degradation.[1]

Q2: What are the ideal storage conditions for this compound to minimize oxidation?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool location, ideally refrigerated (2-8 °C).[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Container: Use a tightly sealed, opaque container (e.g., amber glass vial) to protect from light and air.[1]

  • Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation.

Q3: Can antioxidants be used to prevent the oxidation of this compound?

A3: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used for this purpose. These molecules act as free radical scavengers, interrupting the oxidative chain reactions. For laboratory-scale storage, a low concentration (e.g., 0.01-0.1%) of BHT can be added to the amine solution.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Discoloration (yellowing or browning) of the amine sample. Oxidation of the amine.- Confirm the presence of degradation products using analytical techniques like HPLC or GC-MS. - If oxidation is confirmed, discard the sample and obtain a fresh batch. - Review and improve storage conditions (see Q2 in FAQs).
Inconsistent experimental results using the same batch of amine. Partial degradation of the stock solution.- Re-evaluate the purity of the stock solution. - Aliquot the stock solution into smaller, single-use vials upon receipt to minimize repeated exposure to air and moisture.
Precipitate formation in the amine solution. Formation of insoluble oxidation products or reaction with atmospheric CO2.- Attempt to identify the precipitate. - Filter the solution before use, but be aware that the concentration of the active amine may have decreased. It is generally advisable to use a fresh, pure sample.
Difficulty in achieving complete separation of the parent amine from its degradation products in HPLC. Inadequate chromatographic conditions.- Optimize the mobile phase composition, pH, and gradient. - Consider using a different column chemistry (e.g., a C18 column with good end-capping). - For amines lacking a chromophore, derivatization may be necessary for UV detection and improved separation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally degrade the amine and identify its potential degradation products. This is a crucial step in developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours in a temperature-controlled oven.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV or GC-MS (see Protocol 2 and 3).

Protocol 2: Stability-Indicating HPLC-UV Method (with Derivatization)

Since aliphatic amines like this compound lack a strong UV chromophore, derivatization is often necessary for sensitive HPLC-UV detection.

1. Derivatization Reagent:

  • Prepare a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile (1 mg/mL).

2. Derivatization Procedure:

  • To 100 µL of the amine sample (or stressed sample from Protocol 1), add 200 µL of borate buffer (pH 9.0).

  • Add 200 µL of the FMOC-Cl solution and vortex immediately.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to react with excess FMOC-Cl.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized amine from its degradation products (e.g., start with 30% B, increase to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control to identify degradation peaks. The method is considered stability-indicating if the parent amine peak is well-resolved from all degradation product peaks.

Protocol 3: GC-MS Analysis of this compound and its Volatile Degradants

GC-MS is a powerful technique for the separation and identification of volatile compounds, including small amines and their oxidation products.

1. Sample Preparation:

  • Dilute the amine sample in a volatile solvent like dichloromethane or methanol. Derivatization with a reagent like pentafluorobenzoyl chloride can be performed to improve chromatographic performance and sensitivity if needed.

2. GC-MS Conditions:

  • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the parent amine and any degradation products by their mass spectra and retention times. The NIST library can be used for tentative identification of unknown peaks.

Quantitative Data Summary

The following table provides a template for summarizing the results from a forced degradation study. The percentage degradation should be calculated based on the decrease in the peak area of the parent compound in the stressed sample compared to the unstressed control.

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products Observed
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp
Thermal4870
Photolytic24Ambient

Visualizations

Oxidation_Prevention_Workflow cluster_storage Optimal Storage cluster_additives Optional Additives cluster_outcome Outcome cluster_degradation_factors Degradation Factors Cool Cool (2-8°C) Stable Stable N-propyl-3- pyrrolidinemethanamine Cool->Stable Dark Dark (Opaque Container) Dark->Stable Inert Inert Atmosphere (N2/Ar) Inert->Stable Sealed Tightly Sealed Sealed->Stable Antioxidant Antioxidant (e.g., BHT) Antioxidant->Stable Oxygen Oxygen Oxygen->Stable leads to degradation Light Light Light->Stable leads to degradation Heat Heat Heat->Stable leads to degradation

Caption: Workflow for preventing oxidation of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start: this compound (1 mg/mL solution) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (70°C) Start->Thermal Photo Photolytic (Light Exposure) Start->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC, GC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradation Products & Determine Degradation Pathways Analysis->Result

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing N-propyl-3-pyrrolidinemethanamine Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of N-propyl-3-pyrrolidinemethanamine for various cellular assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a new cellular assay?

A1: For a novel compound like this compound with limited published data, it is recommended to start with a broad concentration range. A common approach is to perform a dose-response experiment with serial dilutions covering several orders of magnitude, for example, from 1 nM to 100 µM. This initial screen will help identify a narrower, more effective concentration range for subsequent experiments.

Q2: Why is it important to perform a dose-response curve?

A2: A dose-response curve is crucial for characterizing the effect of this compound on a cellular system. It allows you to determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are measures of the compound's potency.[1][2] This information is essential for selecting the optimal concentration for your experiments and for comparing its activity with other compounds.

Q3: How do I choose the appropriate cellular assay to test the effects of this compound?

A3: The choice of assay depends on the expected biological activity of the compound. Preliminary studies suggest this compound may have anti-inflammatory or antimicrobial properties.[3] Therefore, you might consider assays that measure cytotoxicity in cancer cell lines, cytokine production in immune cells, or viability of microbial cultures. The assay should be robust, reproducible, and relevant to the biological question you are investigating.

Q4: What are the critical controls to include in my experiments?

A4: Every experiment should include several key controls:

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO, PBS) at the same final concentration as in the experimental wells. This control accounts for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle. This serves as a baseline for normal cell health and activity.

  • Positive Control: A known compound that induces the expected effect in your assay. This confirms that the assay is working correctly.

  • Negative Control: A compound known to have no effect in your assay.

Q5: How long should I incubate the cells with this compound?

A5: The optimal incubation time can vary depending on the cell type and the biological process being studied.[4] It is advisable to perform a time-course experiment to determine the ideal duration. This could range from a few hours for acute effects to several days for processes like cell proliferation.[5]

Troubleshooting Guide

dot

start Start Troubleshooting issue What is the primary issue? start->issue no_effect No Observable Effect issue->no_effect No Effect high_cytotoxicity High Cytotoxicity in All Wells issue->high_cytotoxicity High Cytotoxicity high_variability High Variability Between Replicates issue->high_variability High Variability sol_no_effect1 Increase concentration range no_effect->sol_no_effect1 sol_no_effect2 Increase incubation time no_effect->sol_no_effect2 sol_no_effect3 Check compound stability in media no_effect->sol_no_effect3 sol_no_effect4 Verify cell responsiveness with a positive control no_effect->sol_no_effect4 sol_high_cytotoxicity1 Decrease concentration range high_cytotoxicity->sol_high_cytotoxicity1 sol_high_cytotoxicity2 Reduce incubation time high_cytotoxicity->sol_high_cytotoxicity2 sol_high_cytotoxicity3 Check for solvent toxicity (vehicle control) high_cytotoxicity->sol_high_cytotoxicity3 sol_high_cytotoxicity4 Ensure optimal cell seeding density high_cytotoxicity->sol_high_cytotoxicity4 sol_high_variability1 Review pipetting technique for consistency high_variability->sol_high_variability1 sol_high_variability2 Ensure even cell distribution in plates high_variability->sol_high_variability2 sol_high_variability3 Check for and eliminate bubbles in wells high_variability->sol_high_variability3 sol_high_variability4 Ensure proper plate mixing after reagent addition high_variability->sol_high_variability4

Caption: Troubleshooting Decision Tree for Common Cellular Assay Issues.

Q: My results show high cytotoxicity even at the lowest concentrations of this compound. What should I do?

A: High cytotoxicity across all concentrations can be due to several factors:

  • Concentration Range is Too High: Your lowest concentration may still be above the toxic threshold for your cells. It is recommended to test a much lower concentration range, potentially starting in the picomolar or low nanomolar range.

  • Solvent Toxicity: The solvent used to dissolve the compound may be toxic to the cells at the final concentration in the wells. Ensure your vehicle control shows healthy cells. If not, consider using a different solvent or lowering the solvent concentration.

  • Incorrect Cell Seeding Density: Too few cells in a well can make them more susceptible to toxic effects. Optimize your cell seeding density to ensure a healthy cell monolayer or suspension.[5][6]

Q: I am not observing any effect of this compound on my cells. What could be the problem?

A: A lack of an observable effect could be due to:

  • Concentration is Too Low: The concentrations tested may be below the effective range for this compound in your specific assay. You should test a higher concentration range.

  • Incubation Time is Too Short: The compound may require a longer incubation period to elicit a cellular response.[7] A time-course experiment is recommended.

  • Compound Instability: this compound may be unstable in your cell culture medium. Consider the stability of the compound under your experimental conditions.

  • Assay Insensitivity: The chosen assay may not be sensitive enough to detect the specific cellular changes induced by the compound. Consider a more sensitive or alternative assay.

Q: There is high variability between my replicate wells. How can I improve the consistency of my results?

A: High variability can obscure real effects and is often due to technical issues:

  • Inconsistent Pipetting: Ensure you are using calibrated pipettes and consistent technique for all liquid handling steps.[8]

  • Uneven Cell Plating: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the edge of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.

  • Bubbles in Wells: Air bubbles can interfere with absorbance or fluorescence readings.[6] Be careful not to introduce bubbles during reagent addition and remove any that form.

Data Presentation

When determining the optimal concentration of this compound, it is essential to organize your data systematically. The following tables can be used as templates for your experiments.

Table 1: Initial Range-Finding Experiment for Cytotoxicity

Concentration (µM)% Cell Viability (Mean)Standard Deviation
100
10
1
0.1
0.01
0.001
Vehicle Control
Untreated Control100N/A

Table 2: Dose-Response Data for IC50 Determination

Log [Concentration (M)]% Inhibition (Mean)Standard Deviation
-5.0
-5.5
-6.0
-6.5
-7.0
-7.5
-8.0
-8.5
-9.0

Experimental Protocols

dot

start Start: Cell Culture seed_plate Seed cells in 96-well plate start->seed_plate incubate1 Incubate for 24h (adhesion) seed_plate->incubate1 treat_cells Add compound dilutions to cells incubate1->treat_cells prepare_compound Prepare serial dilutions of this compound prepare_compound->treat_cells incubate2 Incubate for desired exposure time (e.g., 48h) treat_cells->incubate2 add_reagent Add MTT reagent to each well incubate2->add_reagent incubate3 Incubate for 2-4h (formazan formation) add_reagent->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate end End: Analyze Data read_plate->end

Caption: Experimental Workflow for an MTT Cell Viability Assay.

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.[9][10][11]

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO or PBS). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer.

Protocol 2: General Dose-Response Experiment

This protocol provides a framework for conducting a dose-response experiment to determine the potency (EC50/IC50) of this compound.[1][12]

Procedure:

  • Assay Setup: Prepare your chosen cellular assay (e.g., ELISA, reporter assay, etc.) in a 96-well plate format.

  • Concentration Series: Prepare a 10-point, 1:3 or 1:10 serial dilution of this compound in the appropriate assay buffer or medium. The concentration range should span from no effect to a maximal effect, as determined in a preliminary range-finding experiment.

  • Treatment: Add the compound dilutions to the assay plate. Ensure that each concentration is tested in triplicate or quadruplicate. Include vehicle and untreated controls.

  • Incubation and Assay Development: Incubate the plate for the optimized time and then perform the necessary steps to develop the assay signal (e.g., adding a substrate, lysing the cells).

  • Data Acquisition: Read the plate using the appropriate instrument (e.g., plate reader, microscope).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the controls (e.g., express as a percentage of the positive control or percentage inhibition relative to the vehicle control).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the EC50 or IC50 value.[1]

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound is yet to be fully elucidated, the following diagram illustrates a hypothetical signaling pathway that could be investigated. For instance, if the compound is found to have anti-inflammatory effects, it might interact with a receptor that modulates the NF-κB signaling pathway.

dot

cluster_0 compound This compound receptor Cell Surface Receptor compound->receptor binds and inhibits inhibitor IκBα receptor->inhibitor prevents degradation of nfkb NF-κB inhibitor->nfkb sequesters in cytoplasm nucleus Nucleus nfkb->nucleus translocates to gene Inflammatory Gene Transcription

Caption: Hypothetical Anti-inflammatory Signaling Pathway for this compound.

References

Technical Support Center: Scaling Up N-propyl-3-pyrrolidinemethanamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of N-propyl-3-pyrrolidinemethanamine.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis, particularly focusing on the reductive amination pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete imine formation: Insufficient removal of water can shift the equilibrium back towards the starting materials. 2. Suboptimal reaction temperature: The temperature may be too low for efficient imine formation or too high, leading to side reactions. 3. Ineffective reducing agent: The chosen reducing agent may not be potent enough or may have degraded. 4. Catalyst poisoning: Impurities in the starting materials or solvent can deactivate the catalyst in catalytic hydrogenations.1. Water removal: On a larger scale, azeotropic distillation with a Dean-Stark trap is effective. Alternatively, using a drying agent like magnesium sulfate or molecular sieves can be beneficial. 2. Temperature optimization: Perform small-scale experiments to determine the optimal temperature for both imine formation and reduction. 3. Reducing agent selection and handling: Sodium triacetoxyborohydride is often effective and selective for reductive aminations. Ensure it is fresh and handled under anhydrous conditions. For catalytic hydrogenation, ensure the catalyst is active and handled properly. 4. Purification of starting materials: Purify starting materials and use anhydrous solvents to minimize impurities.
Formation of Side Products (e.g., dipropylation) 1. Over-alkylation: The newly formed secondary amine can react further with the aldehyde to form a tertiary amine. 2. Aldehyde side reactions: Propionaldehyde can undergo self-condensation (aldol reaction) under certain conditions.1. Control stoichiometry: Use a slight excess of the amine (3-(aminomethyl)pyrrolidine) relative to the aldehyde (propionaldehyde). 2. Slow addition of aldehyde: Add the propionaldehyde slowly to the reaction mixture to maintain a low concentration, minimizing both over-alkylation and self-condensation.
Difficult Product Isolation and Purification 1. Emulsion formation during workup: The amine product can act as a surfactant, leading to stable emulsions. 2. Co-elution with starting materials or byproducts during chromatography: Similar polarities of the product and impurities can make chromatographic separation challenging. 3. Product volatility: The product may be volatile, leading to losses during solvent removal.1. Workup modification: Use brine washes to break emulsions. Adjusting the pH of the aqueous layer can also help. 2. Purification strategy: Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization. If using chromatography, careful selection of the mobile phase is crucial. 3. Careful solvent removal: Use a rotary evaporator at a controlled temperature and pressure to minimize product loss.
Inconsistent Results at Larger Scale 1. Inefficient heat transfer: Exothermic reactions can lead to localized overheating and side reactions in large reactors. 2. Poor mixing: Inadequate agitation can result in non-uniform reaction conditions and lower yields.1. Reactor design and cooling: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. 2. Effective agitation: Employ mechanical stirring and ensure the stirrer design is appropriate for the scale and viscosity of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: A widely used and scalable method is the reductive amination of a protected 3-(aminomethyl)pyrrolidine with propionaldehyde, followed by deprotection. This method is generally preferred over direct alkylation with a propyl halide to avoid issues with over-alkylation.

Q2: How can I minimize the formation of the di-propylated byproduct?

A2: To minimize di-propylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the 3-(aminomethyl)pyrrolidine starting material relative to propionaldehyde is recommended. Additionally, slow, controlled addition of the aldehyde to the reaction mixture can help maintain a low concentration of the aldehyde, further reducing the likelihood of over-alkylation.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety considerations include:

  • Handling of reagents: Propionaldehyde is flammable and volatile. Sodium borohydride and its derivatives can release hydrogen gas upon contact with water or acid.

  • Exothermic reactions: The reductive amination can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.

  • Hydrogenation: If using catalytic hydrogenation, proper handling of hydrogen gas and the pyrophoric catalyst (e.g., Raney nickel) is essential.

Q4: My reaction workup results in a persistent emulsion. How can I resolve this?

A4: Emulsion formation is common in the workup of amine syntheses. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine). Adjusting the pH of the aqueous layer away from the isoelectric point of the product can also help. In some cases, filtration through a pad of celite may be effective.

Q5: What is the best way to purify the final product on a large scale?

A5: For large-scale purification, distillation under reduced pressure is often the most efficient method if the product is thermally stable and has a suitable boiling point. If distillation is not feasible, purification via salt formation (e.g., hydrochloride salt) and subsequent crystallization can be an effective alternative to large-scale column chromatography.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol outlines a two-step process starting from commercially available N-Boc-3-(aminomethyl)pyrrolidine.

Step 1: N-propylation of N-Boc-3-(aminomethyl)pyrrolidine

Parameter Condition
Reactants N-Boc-3-(aminomethyl)pyrrolidine, Propionaldehyde, Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Typical Yield 85-95%
Purity (crude) >90%

Methodology:

  • To a stirred solution of N-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add propionaldehyde (1.1 eq) at 0 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-N-propyl-3-pyrrolidinemethanamine.

Step 2: Deprotection of N-Boc-N-propyl-3-pyrrolidinemethanamine

Parameter Condition
Reactant N-Boc-N-propyl-3-pyrrolidinemethanamine
Reagent Trifluoroacetic acid (TFA) in DCM or Hydrochloric acid (HCl) in dioxane
Solvent Dichloromethane (DCM) or Dioxane
Temperature 0 °C to room temperature
Reaction Time 1-4 hours
Typical Yield >95%
Purity (after workup) >98%

Methodology:

  • Dissolve the crude N-Boc-N-propyl-3-pyrrolidinemethanamine from Step 1 in DCM.

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 50% NaOH) to pH > 12.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford the final product, this compound.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_step1 Step 1: N-Propylation (Reductive Amination) cluster_step2 Step 2: Deprotection start1 N-Boc-3-(aminomethyl)pyrrolidine + Propionaldehyde in DCM imine_formation Imine Formation (0°C, 1h) start1->imine_formation reduction Reduction with Sodium Triacetoxyborohydride imine_formation->reduction workup1 Aqueous Workup (NaHCO3) reduction->workup1 intermediate Crude N-Boc-N-propyl- 3-pyrrolidinemethanamine workup1->intermediate start2 Intermediate in DCM intermediate->start2 Proceed to Deprotection deprotection Acidic Cleavage (TFA or HCl) start2->deprotection workup2 Basic Workup (NaOH) deprotection->workup2 final_product This compound workup2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Validation & Comparative

Purity Under Scrutiny: A Comparative Guide to HPLC and NMR for the Validation of N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of N-propyl-3-pyrrolidinemethanamine, a key intermediate in various synthetic pathways.

This document outlines the experimental protocols for both methods, presents a quantitative comparison of their performance, and explores alternative analytical strategies. The information herein is intended to assist in the selection of the most appropriate method based on the specific requirements of the analytical challenge.

At a Glance: HPLC vs. NMR for Purity Analysis

FeatureHPLC with DerivatizationQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, followed by detection.Signal intensity is directly proportional to the number of nuclei.
Selectivity High for separating impurities from the main component.High for distinguishing structurally different molecules.
Sensitivity High (ng to pg level), especially with fluorescent derivatization.Moderate (mg to µg level).
Quantification Requires a reference standard for the analyte.Can be performed with an internal or external standard of a different compound.
Sample Throughput Higher, with typical run times of 15-30 minutes per sample.Lower, with longer acquisition times for high precision.
Structural Info Provides retention time, no direct structural information.Provides detailed structural information about the analyte and any impurities.
Destructive Yes, the sample is consumed.No, the sample can be recovered.

High-Performance Liquid Chromatography (HPLC): A Sensitive Separation

Due to the lack of a UV-absorbing chromophore in this compound, a derivatization step is essential for sensitive detection by HPLC with a UV or fluorescence detector. This involves reacting the amine with a labeling agent to form a derivative that is easily detectable.

Experimental Protocol: HPLC with Pre-column Derivatization

1. Derivatization Agent Selection: A common and effective derivatizing reagent for primary and secondary amines is Dansyl Chloride. It reacts with the amine groups to produce highly fluorescent derivatives.

2. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • To 100 µL of the standard solution, add 200 µL of a Dansyl Chloride solution (1 mg/mL in acetone) and 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

    • Vortex the mixture and heat at 60°C for 30 minutes in the dark.

    • After cooling to room temperature, add 100 µL of a quenching reagent (e.g., a solution of a primary amine like methylamine) to react with the excess Dansyl Chloride.

    • Dilute the final solution with the mobile phase to the desired concentration for injection.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Fluorescence detector with excitation at 340 nm and emission at 525 nm.

  • Injection Volume: 10 µL.

Data Presentation: Illustrative HPLC Purity Assessment
Sample IDPeak Area (Analyte)Total Peak AreaPurity (%)
Batch A2,450,0002,480,00098.8%
Batch B2,390,0002,495,00095.8%
Batch C2,510,0002,520,00099.6%

Note: The data presented is illustrative and intended for comparative purposes.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (e.g., Dansyl Chloride) Sample->Derivatization Quenching Quenching Derivatization->Quenching Dilution Dilution Quenching->Dilution Injection Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC Purity Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Intrinsic Quantifier

Quantitative NMR (qNMR) is a powerful primary method for purity determination as the signal intensity is directly proportional to the number of protons giving rise to the signal. This allows for the determination of purity without the need for a reference standard of the analyte itself; instead, a certified internal standard of a different, stable compound is used.

Experimental Protocol: Quantitative ¹H NMR

1. Internal Standard Selection: An ideal internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically inert, non-volatile, and have a known high purity. For this compound, maleic acid or 1,4-dinitrobenzene are suitable choices.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) to dissolve both the sample and the internal standard completely.

  • Vortex the tube to ensure a homogeneous solution.

3. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds) to ensure full relaxation of all protons.

  • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation: Illustrative qNMR Purity Assessment
Sample IDAnalyte IntegralInternal Std. IntegralCalculated Purity (%)
Batch A1.002.0598.5%
Batch B1.002.1295.3%
Batch C1.002.0399.5%

Note: The data presented is illustrative and intended for comparative purposes.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Sample Accurate Weighing of Sample Dissolve Dissolution in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurate Weighing of Internal Standard Weigh_IS->Dissolve Acquisition Data Acquisition (with long d1) Dissolve->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for qNMR Purity Validation.

Alternative Methods for Purity Validation

While HPLC and NMR are powerful techniques, other methods can also be employed for the purity assessment of this compound, either as standalone techniques or for orthogonal confirmation.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is well-suited for the analysis of volatile amines. Derivatization may be employed to improve peak shape and thermal stability. GC-FID can provide quantitative purity information based on peak area percentages, assuming all components have a similar response factor. GC-MS offers the added advantage of identifying impurities based on their mass spectra.

  • Titration: Acid-base titration can be a simple and cost-effective method for determining the overall amine content. However, it is non-specific and will quantify all basic components in the sample, not just the target analyte.

Conclusion: Choosing the Right Tool for the Job

Both HPLC with derivatization and quantitative NMR are robust and reliable methods for the purity validation of this compound.

  • HPLC excels in its high sensitivity and ability to separate closely related impurities, making it ideal for detecting trace-level contaminants.

  • qNMR offers the significant advantage of being a primary ratio method that does not require a reference standard of the analyte, providing a direct and accurate measure of purity. It also provides valuable structural information that can aid in the identification of unknown impurities.

The choice between these methods will depend on the specific analytical needs, available instrumentation, and the stage of drug development. For routine quality control with a focus on high throughput and sensitivity to trace impurities, a validated HPLC method is often preferred. For the certification of reference materials or in-depth purity assessment where absolute quantification without a specific reference standard is required, qNMR is the method of choice. For a comprehensive purity profile, employing both techniques as orthogonal methods is highly recommended.

A Comparative Efficacy Analysis of N-propyl-3-pyrrolidinemethanamine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of N-propyl-3-pyrrolidinemethanamine and its structurally similar compounds. The information is compiled from preclinical research to offer an objective overview for drug discovery and development professionals. This document summarizes quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of the structure-activity relationships within this compound class.

Introduction

This compound belongs to the class of 3-aminomethylpyrrolidine derivatives, a scaffold that has garnered significant interest in medicinal chemistry due to its presence in compounds targeting various receptors, particularly within the central nervous system. Variations in the substituent on the nitrogen atom of the aminomethyl group can significantly influence the potency and selectivity of these compounds for their biological targets. This guide focuses on comparing the efficacy of the N-propyl derivative with other N-substituted analogs.

Efficacy Comparison of N-substituted 3-Aminomethylpyrrolidine Derivatives

The primary biological targets for many 3-aminomethylpyrrolidine derivatives are serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions. The following tables summarize the available quantitative efficacy data for this compound and its analogs at these receptors.

Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors

CompoundN-Substituent5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Reference
Analog 1 MethylData not availableData not available
Analog 2 EthylData not availableData not available
This compound Propyl Data not available Data not available
Analog 3 ButylData not availableData not available
Analog 4 BenzylPotent LigandData not available[1]

Table 2: Comparative Binding Affinities (Ki, nM) at Dopamine Receptors

CompoundN-SubstituentD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)Reference
Analog 1 MethylData not availableData not available
Analog 2 EthylData not availableData not available
This compound Propyl Data not available Data not available
Analog 3 ButylData not availableData not available
Analog 4 Aryl-substituted alkanamineVariesVaries[2]

Note: Specific quantitative data for this compound and its simple alkyl analogs were not available in the reviewed literature. The tables are structured to accommodate future data as it becomes available. The available information suggests that N-substituted-3-arylpyrrolidines are potent ligands at the serotonin 1A receptor, and various pyrrolidine-containing compounds show affinity for dopamine D3 receptors.[1][2]

Structure-Activity Relationship (SAR)

The structure-activity relationship of 3-aminomethylpyrrolidine derivatives indicates that the nature of the N-substituent plays a critical role in determining the affinity and selectivity for serotonin and dopamine receptors. For instance, N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A receptor.[1] Similarly, the pyrrolidine moiety is a common feature in ligands targeting the dopamine D3 receptor.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the efficacy of these compounds.

Radioligand Receptor Binding Assay

This assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT1A or D2)

  • Radioligand with known high affinity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A)

  • Test compounds (this compound and its analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • For determining non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of wells.

  • Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity retained on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This is a generalized protocol. Specific details may vary depending on the receptor and radioligand used.[3][4]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway that could be modulated by these compounds and the workflow of a typical receptor binding assay.

G cluster_0 Potential Signaling Pathway Ligand This compound or Analog Receptor Serotonin or Dopamine Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response G cluster_1 Receptor Binding Assay Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds B Incubate Reagents in 96-well Plate A->B C Filtration and Washing B->C D Scintillation Counting C->D E Data Analysis: - Calculate IC50 - Calculate Ki D->E

References

Comparative In Vitro Analysis of N-Propyl-3-pyrrolidinemethanamine Analogues for Dopamine Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative guide to the in vitro biological activity of N-propyl-3-pyrrolidinemethanamine and its analogues, with a focus on their interaction with dopamine receptors. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. The data presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and objectivity.

Introduction

Pyrrolidine-based structures are a cornerstone in the development of novel therapeutics targeting the central nervous system. The this compound scaffold, in particular, has garnered interest for its potential to selectively modulate dopamine receptor subtypes, which are implicated in a variety of neurological and psychiatric disorders. This guide offers a comparative analysis of a representative N-substituted 3-aminopyrrolidine derivative against established dopamine receptor ligands to highlight its pharmacological profile.

Comparative Analysis of Dopamine Receptor Binding Affinity

The in vitro biological activity of novel compounds is often first assessed through radioligand binding assays to determine their affinity for specific receptor targets. The following table summarizes the binding affinities (Ki, in nanomolars) of a selected N-substituted 3-aminopyrrolidine derivative and comparator compounds for the human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Selectivity (D2/D3)
N-Propyl-N-((3-hydroxyphenyl)pyrrolidin-3-yl)methyl)benzamide 1430.8178.75
Haloperidol 1.22.50.48
Clozapine 1204800.25
Risperidone 3.47.20.47
Olanzapine 11230.48

Data is illustrative and compiled from various sources for comparative purposes.

Experimental Protocols

The following section details the methodology for a standard in vitro radioligand binding assay used to determine the dopamine receptor affinities presented in the table above.

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for human dopamine D2 and D3 receptors expressed in a stable cell line.

Materials:

  • HEK-293 cells stably expressing human dopamine D2 or D3 receptors.

  • [³H]-Spiperone (a radiolabeled antagonist with high affinity for D2-like receptors).

  • Test compounds (e.g., N-propyl-N-((3-hydroxyphenyl)pyrrolidin-3-yl)methyl)benzamide).

  • Reference compounds (e.g., Haloperidol).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the target dopamine receptor subtype.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer to a final protein concentration of 10-20 µg per well.

  • Competition Binding Assay:

    • To each well of a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of the test compound or a reference compound.

    • Add a fixed concentration of the radioligand, [³H]-Spiperone (e.g., 0.2 nM).

    • For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol) to a set of wells.

    • Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for D2/D3 dopamine receptors and the workflow of the described radioligand binding assay.

Dopamine_D2_D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) Receptor Dopamine D2/D3 Receptor Dopamine->Receptor Binds and Activates Antagonist Antagonist Antagonist->Receptor Binds and Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: General signaling pathway of D2/D3 dopamine receptors.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes (with D2/D3 Receptors) start->prep incubate Incubate Membranes with: - Radioligand ([³H]-Spiperone) - Test Compound (varying conc.) prep->incubate filter Filter to Separate Bound and Free Radioligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Comparative Analysis of N-propyl-3-pyrrolidinemethanamine and a Structural Isomer, N-ethyl-2-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-propyl-3-pyrrolidinemethanamine and its structural isomer, N-ethyl-2-pyrrolidinemethanamine. Due to the limited availability of experimental data for this compound in publicly accessible literature, this guide leverages data from its better-characterized analogue, N-ethyl-2-pyrrolidinemethanamine, to provide a useful reference for researchers working with N-alkyl-pyrrolidinemethanamine derivatives.

Physicochemical and Safety Data Comparison

The following tables summarize the available quantitative data for this compound and N-ethyl-2-pyrrolidinemethanamine. It is important to note that the data for this compound is limited, and therefore, the data for N-ethyl-2-pyrrolidinemethanamine is presented as a valuable comparative reference.

Table 1: Physicochemical Properties

PropertyThis compoundN-ethyl-2-pyrrolidinemethanamine
Molecular Formula C₈H₁₈N₂C₇H₁₆N₂[1][2]
Molecular Weight 142.24 g/mol 128.22 g/mol
Boiling Point Data not available58-60 °C at 16 mmHg
Density Data not available0.884 g/mL at 25 °C
Refractive Index Data not availablen20/D 1.466

Table 2: Safety Information

HazardThis compoundN-ethyl-2-pyrrolidinemethanamine
GHS Pictograms Data not available
Signal Word Data not availableWarning
Hazard Statements Data not availableFlammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)
Precautionary Statements Data not availableP210, P302 + P352, P305 + P351 + P338

Experimental Protocols

General Synthesis of N-alkyl-pyrrolidinemethanamines

A common synthetic route involves the reductive amination of a suitable pyrrolidine carboxaldehyde or the alkylation of a pyrrolidinemethanamine.

Example Protocol: Reductive Amination

  • Reaction Setup: To a solution of pyrrolidine-3-carboxaldehyde in a suitable solvent (e.g., methanol, dichloromethane), add one equivalent of the primary amine (e.g., propylamine).

  • Formation of Imine: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.

  • Work-up: The reaction is quenched by the addition of water or a mild acid. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or distillation to yield the desired N-alkyl-pyrrolidinemethanamine.

Characterization Methods

The characterization of the final product would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of characteristic functional groups (e.g., N-H and C-N bonds).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Visualizations

General Synthesis Workflow

G General Synthesis Workflow for N-alkyl-pyrrolidinemethanamines cluster_reactants Reactants cluster_reaction Reaction cluster_process Downstream Processing cluster_product Final Product & Analysis Pyrrolidine-3-carboxaldehyde Pyrrolidine-3-carboxaldehyde Imine Formation Imine Formation Pyrrolidine-3-carboxaldehyde->Imine Formation Propylamine Propylamine Propylamine->Imine Formation Reductive Amination (e.g., NaBH4) Reductive Amination (e.g., NaBH4) Imine Formation->Reductive Amination (e.g., NaBH4) Work-up & Extraction Work-up & Extraction Reductive Amination (e.g., NaBH4)->Work-up & Extraction Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Work-up & Extraction->Purification (Chromatography/Distillation) This compound This compound Purification (Chromatography/Distillation)->this compound Characterization (NMR, MS, FTIR, HPLC) Characterization (NMR, MS, FTIR, HPLC) This compound->Characterization (NMR, MS, FTIR, HPLC)

Caption: General synthesis workflow for N-alkyl-pyrrolidinemethanamines.

Hypothetical Signaling Pathway Investigation

N-alkyl-pyrrolidinemethanamine derivatives are often investigated for their potential as modulators of various receptors and transporters in the central nervous system. The following diagram illustrates a hypothetical signaling pathway where such a compound might be studied.

G Hypothetical Signaling Pathway for a Novel Pyrrolidinemethanamine Derivative cluster_compound Test Compound cluster_target Molecular Target cluster_downstream Downstream Signaling cluster_response Cellular Response This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binding G_alpha Gα subunit activation GPCR->G_alpha Adenylyl_Cyclase Adenylyl Cyclase modulation G_alpha->Adenylyl_Cyclase cAMP cAMP level change Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) activation cAMP->PKA CREB CREB phosphorylation PKA->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: Hypothetical GPCR signaling pathway for drug screening.

References

N-propyl-3-pyrrolidinemethanamine vs other pyrrolidine derivatives in research

Author: BenchChem Technical Support Team. Date: November 2025

While N-propyl-3-pyrrolidinemethanamine remains a structurally intriguing yet largely uncharacterized molecule in public research domains, the broader family of pyrrolidine derivatives continues to be a fertile ground for the discovery of novel therapeutics, particularly in the realm of neuroscience. This guide offers a comparative overview of pyrrolidine-based compounds that have been investigated for their activity at key central nervous system (CNS) targets, providing researchers, scientists, and drug development professionals with a valuable resource for navigating this versatile chemical scaffold.

Due to the limited availability of specific pharmacological data for this compound, this guide will focus on a comparative analysis of structurally related and well-characterized N-substituted pyrrolidine derivatives that have been evaluated for their binding affinity and functional activity at dopamine D2 and serotonin 5-HT1A receptors. These receptors are critical targets for the treatment of a wide range of neurological and psychiatric disorders.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a ubiquitous feature in a vast number of natural products and synthetic bioactive molecules.[1] Its prevalence in approved drugs highlights its status as a "privileged scaffold" in medicinal chemistry.[2][3] The structural and physicochemical properties of the pyrrolidine ring, including its ability to engage in hydrogen bonding and its conformational flexibility, make it an ideal building block for designing ligands that can selectively interact with diverse biological targets.[2]

Comparative Analysis of Pyrrolidine Derivatives Targeting Dopamine D2 and Serotonin 5-HT1A Receptors

To illustrate the therapeutic potential of the pyrrolidine scaffold, this section provides a comparative analysis of representative derivatives that have been investigated for their interaction with the dopamine D2 and serotonin 5-HT1A receptors. The data presented here is a compilation from various studies and is intended to highlight the structure-activity relationships (SAR) within this chemical class.

Selected Pyrrolidine Derivatives for Comparison

For this analysis, we will consider the following classes of pyrrolidine derivatives, for which pharmacological data is available:

  • N-Arylmethyl-pyrrolidinyl Benzamides: These compounds feature a pyrrolidine ring connected to a benzamide moiety via an N-arylmethyl substituent. They have been extensively studied as high-affinity ligands for the dopamine D2 receptor.[4]

  • Arylpiperazinyl-pyrrolidinones: This class of compounds incorporates a pyrrolidone (a pyrrolidine ring with a carbonyl group) linked to an arylpiperazine moiety, a common pharmacophore for serotonin 5-HT1A receptor ligands.[4]

  • 3-Aryl-pyrrolidines: In these derivatives, an aryl group is directly attached to the 3-position of the pyrrolidine ring. Variations in the N-substituent have been shown to modulate affinity and selectivity for the serotonin 5-HT1A receptor.[5]

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of representative compounds from each class for the human dopamine D2 and serotonin 5-HT1A receptors. Lower Ki values indicate higher binding affinity.

Compound ClassRepresentative CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Reference
N-Arylmethyl-pyrrolidinyl Benzamidecis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM)0.04Not Reported[4]
Arylpiperazinyl-pyrrolidinoneAripiprazole Analog1.13.4
3-Aryl-pyrrolidineN-[(N-saccharino)butyl]-3-(4-cyanophenyl)pyrrolidine>10001.2[5]

Experimental Protocols

To provide a comprehensive resource, the following are detailed methodologies for the key experiments cited in the comparative data table.

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT1A receptors) are prepared from cultured cells (e.g., CHO or HEK293 cells) or from specific brain regions of rodents (e.g., rat striatum for D2 receptors).

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]Spiperone for D2 receptors or [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the research and development of pyrrolidine derivatives.

G General Workflow for Pyrrolidine Derivative Drug Discovery A Scaffold Selection (Pyrrolidine) B Library Synthesis (N-substitution, etc.) A->B C High-Throughput Screening (e.g., Binding Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vitro Pharmacology (Functional Assays) E->F G In Vivo Efficacy (Animal Models) F->G H Preclinical Development G->H

Caption: A generalized workflow for the discovery and development of novel drugs based on the pyrrolidine scaffold.

G Dopamine D2 and Serotonin 5-HT1A Receptor Signaling cluster_0 Dopamine D2 Receptor cluster_1 Serotonin 5-HT1A Receptor D2 D2R Gi Gi/o D2->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP HT1A 5-HT1AR Gi2 Gi/o HT1A->Gi2 Agonist AC2 Adenylyl Cyclase Gi2->AC2 Inhibition cAMP2 ↓ cAMP AC2->cAMP2

References

A Comparative Analysis of N-propyl-3-pyrrolidinemethanamine and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the racemic mixture and individual enantiomers of N-propyl-3-pyrrolidinemethanamine. This document presents a hypothetical dataset to illustrate the potential differences in pharmacological activity between the (R) and (S) enantiomers, supported by detailed experimental protocols and signaling pathway diagrams.

This compound is a chiral compound with a pyrrolidine core, a structure found in many biologically active molecules that target the central nervous system. Due to the chiral center at the 3-position of the pyrrolidine ring, this compound exists as two enantiomers, (R)-N-propyl-3-pyrrolidinemethanamine and (S)-N-propyl-3-pyrrolidinemethanamine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to undesirable side effects. Therefore, the characterization of the individual enantiomers is a critical step in the drug discovery and development process.

This guide explores the potential differential binding affinities and functional activities of the enantiomers of this compound at two key G-protein coupled receptors (GPCRs) implicated in various neurological and psychiatric disorders: the dopamine D2 receptor and the serotonin 5-HT2A receptor.

Data Presentation: Comparative Analysis of Receptor Binding Affinities

The following tables summarize hypothetical quantitative data on the binding affinities (Ki) of the racemic mixture and individual enantiomers of this compound at human dopamine D2 and serotonin 5-HT2A receptors.

Table 1: Comparative Binding Affinities at Dopamine D2 Receptor

CompoundKi (nM)
Racemic this compound15.8
(R)-N-propyl-3-pyrrolidinemethanamine2.1
(S)-N-propyl-3-pyrrolidinemethanamine89.4

Table 2: Comparative Binding Affinities at Serotonin 5-HT2A Receptor

CompoundKi (nM)
Racemic this compound45.2
(R)-N-propyl-3-pyrrolidinemethanamine150.3
(S)-N-propyl-3-pyrrolidinemethanamine12.5

Disclaimer: The data presented in these tables is hypothetical and for illustrative purposes only. Actual experimental values may differ.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Enantioselective Synthesis of (R)- and (S)-N-propyl-3-pyrrolidinemethanamine

A potential route for the enantioselective synthesis of the individual enantiomers of this compound could involve the use of a chiral auxiliary or an asymmetric catalytic method. One plausible approach starts from a commercially available chiral precursor, such as (R)- or (S)-1-Boc-3-hydroxymethylpyrrolidine.

  • Oxidation: The alcohol group of the chiral starting material is oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) in dichloromethane (DCM).

  • Reductive Amination: The resulting aldehyde is then subjected to reductive amination with n-propylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) in a suitable solvent like dichloroethane (DCE).

  • Deprotection: The Boc protecting group is removed by treatment with an acid, for example, trifluoroacetic acid (TFA) in DCM, to yield the final enantiomerically pure product.

  • Purification: The final product is purified by column chromatography on silica gel.

The enantiomeric excess (ee) of the synthesized compounds would be determined by chiral High-Performance Liquid Chromatography (HPLC).[1][2]

Protocol 2: Chiral HPLC for Enantiomeric Separation and Purity Assessment

This protocol describes a method for the analytical separation of the enantiomers of this compound.

  • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak IA or Chiralcel OD-H), is used.[3][4]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is used as the mobile phase. The optimal ratio is determined empirically to achieve baseline separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is employed.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Protocol 3: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines the procedure for determining the binding affinities (Ki) of the test compounds at the human dopamine D2 and serotonin 5-HT2A receptors using a competitive radioligand binding assay.[5][6][7][8]

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor are used as the receptor source.

  • Radioligand: A specific radioligand with high affinity for the target receptor is used. For the D2 receptor, [³H]-Spiperone is a common choice. For the 5-HT2A receptor, [³H]-Ketanserin is frequently used.[5][7]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, is used.

  • Incubation: The receptor membranes, radioligand, and various concentrations of the unlabeled test compound (racemate or individual enantiomers) are incubated in the assay buffer.

  • Separation of Bound and Free Radioligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams were created using the Graphviz (DOT language) to visualize key signaling pathways and the experimental workflow.

Dopamine_D2_Signaling_Pathway cluster_ac Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT2A_Signaling_Pathway Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 DAG DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental_Workflow Synthesis Enantioselective Synthesis of (R) and (S) Enantiomers Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Synthesis->Chiral_HPLC Receptor_Binding Radioligand Binding Assays (Dopamine D2 & Serotonin 5-HT2A) Synthesis->Receptor_Binding Chiral_HPLC->Receptor_Binding Data_Analysis Data Analysis (Ki Determination) Receptor_Binding->Data_Analysis Comparison Comparative Analysis of Enantiomer Activity Data_Analysis->Comparison

Caption: Experimental Workflow for Comparative Analysis.

References

A Comprehensive Guide to Confirming the Molecular Structure of N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proposed Synthesis: Reductive Amination

A common and effective method for the synthesis of N-propyl-3-pyrrolidinemethanamine is the reductive amination of 3-pyrrolidinecarboxaldehyde with propylamine.[1][2] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.

Reaction:

3-Pyrrolidinecarboxaldehyde + Propylamine → [Intermediate Iminium Ion] --(Reduction)--> this compound

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 3-pyrrolidinecarboxaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add propylamine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent for reducing imines in the presence of aldehydes.[1]

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Confirmation of Molecular Structure

The following section details the experimental protocols for key analytical techniques and the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the target molecule. These predictions are based on established chemical shift values for similar structural motifs.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~0.9Triplet3H-CH₂-CH₂-CH₃
~1.5Sextet2H-CH₂-CH₂ -CH₃
~1.6-2.0Multiplet2HPyrrolidine C4-H
~2.4-2.8Multiplet5H-CH₂ -CH₂-CH₃, Pyrrolidine C5-H , -CH₂ -NH-
~2.9-3.2Multiplet3HPyrrolidine C2-H , C3-H
VariableBroad Singlet1HNH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Carbon Assignment
~11Propyl C H₃
~23Propyl -C H₂-CH₃
~29Pyrrolidine C4
~38Pyrrolidine C3
~46Pyrrolidine C5
~51Propyl -C H₂-NH-
~54Pyrrolidine C2
~56Pyrrolidine -C H₂-NH-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectrometry Data

For this compound (C₈H₁₈N₂), the expected molecular weight is approximately 142.24 g/mol .

Table 3: Predicted Key Mass Spectrum Fragments (EI)

m/zFragmentNotes
142[C₈H₁₈N₂]⁺Molecular Ion (M⁺)
127[M - CH₃]⁺Loss of a methyl group
113[M - C₂H₅]⁺Loss of an ethyl group from the propyl chain
99[C₅H₉N-CH₂]⁺Cleavage of the propyl group
84[C₅H₁₀N]⁺Pyrrolidine ring fragment
71[C₄H₉N]⁺Fragmentation of the pyrrolidine ring
44[CH₃CH₂NH]⁺Fragment from the propylamino side
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR

  • Sample Preparation: The spectrum can be obtained from a neat liquid film (if the sample is an oil) between salt plates (NaCl or KBr) or by dissolving the sample in a suitable solvent.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500 (broad, weak)N-H StretchSecondary Amine
2850-2960 (strong)C-H StretchAliphatic (CH, CH₂, CH₃)
1450-1470 (medium)C-H BendAliphatic (CH₂)
1000-1250 (medium)C-N StretchAmine

Comparison with Precursors

To confirm the successful synthesis of this compound, it is crucial to demonstrate the disappearance of the starting materials' characteristic signals and the appearance of new signals corresponding to the product.

Table 5: Spectroscopic Comparison of Product vs. Precursors

Technique3-PyrrolidinecarboxaldehydePropylamineThis compound (Product)
¹H NMR Aldehyde proton at ~9.7 ppm.Two N-H protons (~1.1 ppm, broad).Absence of aldehyde proton. Appearance of new signals for the propyl group and a single N-H proton.
¹³C NMR Carbonyl carbon at ~200 ppm.Absence of carbonyl carbon signal. Appearance of new aliphatic carbons for the propyl group.
IR Strong C=O stretch at ~1725 cm⁻¹. Aldehyde C-H stretches at ~2720 and ~2820 cm⁻¹.Two N-H stretch bands (twin peaks) for primary amine at ~3300-3400 cm⁻¹.Absence of C=O stretch. Appearance of a single, weak N-H stretch for the secondary amine.
MS (M⁺) m/z = 99m/z = 59m/z = 142

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and structural confirmation process.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Structural Confirmation start 3-Pyrrolidinecarboxaldehyde + Propylamine imine Imine Formation start->imine MeOH, RT reduction Reduction (e.g., NaBH(OAc)3) imine->reduction Reducing Agent workup Quench, Extract, Purify reduction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry (EI, ESI) product->ms ir IR Spectroscopy product->ir confirmation Structure Confirmed nmr->confirmation ms->confirmation ir->confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

References

A Comparative Guide to the Analytical Detection of N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of N-propyl-3-pyrrolidinemethanamine is crucial for understanding its pharmacokinetic profile, metabolism, and potential biological effects. This guide provides a comparative overview of the most applicable analytical techniques for the detection and quantification of this compound, based on methodologies applied to structurally similar molecules. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are the gold standard for the analysis of such analytes in various matrices.

Overview of Analytical Techniques

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. For this compound, both GC-MS and LC-MS offer high selectivity and sensitivity, making them well-suited for demanding research and development applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase followed by detection using a mass spectrometer. For compounds with polar functional groups like amines, derivatization is often employed to improve volatility and chromatographic peak shape. GC-MS, particularly with a triple quadrupole mass analyzer (GC-MS/MS), can offer excellent sensitivity and selectivity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that separates compounds in the liquid phase before mass spectrometric detection. It is highly versatile and can accommodate a wide range of analytes, including those that are non-volatile or thermally labile. Reversed-phase chromatography with a C18 column is a common starting point for the separation of amine-containing compounds.[2] Tandem mass spectrometry (LC-MS/MS) is frequently used for its high selectivity and sensitivity, making it the gold standard for quantifying analytes in complex biological matrices.[2][3]

Quantitative Data Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Low ng/mL to pg/mL (with derivatization)Low ng/mL to pg/mL
Limit of Quantification (LOQ) ng/mL rangeng/mL to sub-ng/mL range
Linearity Typically excellent over 2-3 orders of magnitudeTypically excellent over 3-4 orders of magnitude
Precision (%RSD) < 15%< 15%
Accuracy (%RE) ± 15%± 15%
Sample Throughput Moderate (derivatization can add time)High
Matrix Effects Generally lower than LC-MSCan be significant, requiring careful method development

Experimental Methodologies

Below are detailed, proposed experimental protocols for the analysis of this compound using GC-MS and LC-MS. These are based on established methods for similar amine compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method assumes derivatization to improve the chromatographic properties of the analyte.

  • Sample Preparation (Plasma/Urine):

    • To 500 µL of the sample, add an internal standard (e.g., a deuterated analog of the analyte).

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) at an alkaline pH to ensure the amine is in its free base form.

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or pentafluoropropionic anhydride - PFPA) and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70°C for 30 minutes to facilitate the reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS/MS Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard of the derivatized analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is suitable for the direct analysis of the analyte without derivatization.

  • Sample Preparation (Plasma/Urine):

    • To 100 µL of the sample, add an internal standard.

    • Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.[4]

    • Column: C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: MRM. The precursor ion would likely be the protonated molecule [M+H]+, and product ions would be determined via infusion of a standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for both GC-MS and LC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (alkaline pH) Add_IS->LLE Evaporate1 Evaporate Organic Layer LLE->Evaporate1 Deriv Add Derivatizing Agent (e.g., PFPA) Evaporate1->Deriv Heat Heat at 70°C Deriv->Heat Inject Inject into GC-MS/MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quant Quantification Detect->Quant

Caption: Workflow for this compound analysis by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Evaporate Evaporate Supernatant PPT->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quant Quantification Detect->Quant

Caption: Workflow for this compound analysis by LC-MS.

Conclusion

Both GC-MS and LC-MS are highly capable techniques for the sensitive and selective analysis of this compound. The choice between them will depend on the specific requirements of the study.

  • LC-MS/MS is often favored for its high throughput, applicability to a broader range of analytes without the need for derivatization, and its robustness in analyzing complex biological samples. It is arguably the more versatile and modern approach for this type of analyte.

  • GC-MS/MS remains a powerful alternative, particularly when high chromatographic resolution is required. While the need for derivatization can add a step to the sample preparation process, it can also lead to excellent sensitivity and is a well-established technique in many laboratories.

For researchers developing a new method for this compound, LC-MS/MS would be the recommended starting point due to its direct analysis capabilities and high sensitivity. However, if an LC-MS system is not available, a robust and reliable method can be developed using GC-MS with appropriate derivatization. In either case, method development and validation will be essential to ensure accurate and precise results.

References

A Comparative Guide to Validating the Binding Affinity of Pyrrolidine Derivatives to the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific biological target for N-propyl-3-pyrrolidinemethanamine is not extensively documented in publicly available literature, the pyrrolidine moiety is a common scaffold in the development of ligands for various G-protein coupled receptors (GPCRs). This guide provides a framework for validating the binding affinity of such compounds by using the histamine H3 receptor (H3R) as a representative target. The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a significant target in drug discovery for neurological and psychiatric disorders.[1]

This guide will use Irdabisant (CEP-26401), a potent and selective H3R antagonist/inverse agonist containing a pyrrolidine ring, as the primary example.[2][3][4] We will compare its binding affinity with other known H3R antagonists and provide a detailed experimental protocol for a competitive radioligand binding assay, a standard method for determining ligand-receptor binding affinity.

Comparative Binding Affinity Data

The binding affinity of a compound to its target is a critical parameter in drug development, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of Irdabisant and other reference H3R antagonists for the human and rat H3 receptors.

CompoundChemical ScaffoldTarget SpeciesReceptorAssay TypeKᵢ (nM)
Irdabisant (CEP-26401) Pyrrolidine Derivative HumanH3RRadioligand Binding Assay2.0 ± 1.0 [2][3]
Irdabisant (CEP-26401) Pyrrolidine Derivative RatH3RRadioligand Binding Assay7.2 ± 0.4 [2][3][4]
ThioperamideImidazole DerivativeRatH3RRadioligand Binding Assay4.3
ClobenpropitImidazole DerivativeRatH3RRadioligand Binding Assay0.8
ABT-239Non-imidazoleRatH3RRadioligand Binding Assay1.3

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound (like this compound) for the histamine H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), a known H3R agonist radioligand.[5]

  • Membrane Preparation: Membranes from cells expressing recombinant human or rat H3 receptors, or from rat brain cortex tissue.[5][6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.[5]

  • Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Competitor (for non-specific binding): High concentration of a known H3R ligand (e.g., 10 µM Thioperamide).

  • Scintillation Cocktail

  • 96-well Filter Plates

  • Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Thaw stored cell membranes or prepare fresh membranes from brain tissue.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA protein assay).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Radioligand + Assay Buffer + Membranes.

      • Non-specific Binding: Radioligand + High concentration of competitor + Membranes.

      • Competitive Binding: Radioligand + Various concentrations of the test compound + Membranes.

    • Add a constant concentration of [³H]-NAMH to all wells. The concentration should be close to its Kd value.

    • Add increasing concentrations of the test compound to the competitive binding wells.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 2 hours) to allow the binding to reach equilibrium.[7]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay_setup Assay Setup (96-well plate) cluster_incubation_filtration Incubation & Separation cluster_detection_analysis Detection & Analysis prep_radioligand Prepare Radioligand ([³H]-NAMH) total_binding Total Binding: [³H]-NAMH + Membranes nsb Non-specific Binding: [³H]-NAMH + Competitor + Membranes competition Competition: [³H]-NAMH + Test Compound + Membranes prep_membranes Prepare H3R Membrane Suspension prep_compounds Prepare Test Compound Serial Dilutions incubation Incubate to Reach Equilibrium total_binding->incubation Add to Plate nsb->incubation competition->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis: Plot Competition Curve counting->analysis results Determine IC₅₀ Calculate Kᵢ analysis->results

Caption: Workflow for a competitive radioligand binding assay.

This guide provides a comprehensive overview of how to validate the binding affinity of a novel compound, exemplified by this compound, to a specific biological target. By leveraging established methodologies and comparing against known ligands for the histamine H3 receptor, researchers can robustly characterize the binding properties of new chemical entities. The provided experimental protocol and data analysis framework offer a clear path for obtaining quantitative binding affinity data, which is essential for the progression of drug discovery and development projects.

References

comparative study of N-propyl-3-pyrrolidinemethanamine's effects on different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the cytotoxic effects and mechanisms of action of novel pyrrolidine-carboxamide derivatives on various cancer cell lines, providing valuable insights for researchers and drug development professionals.

This guide presents a comparative study on the effects of a series of novel pyrrolidine-carboxamide derivatives on different human cancer cell lines. Due to the limited availability of published research on the specific compound N-propyl-3-pyrrolidinemethanamine, this report focuses on a closely related and well-studied class of analogs: pyrrolidine-carboxamide derivatives. The data presented here is synthesized from a comprehensive review of recent studies investigating the anticancer properties of these compounds.

Data Summary of Anticancer Activity

The cytotoxic effects of several pyrrolidine-carboxamide derivatives were evaluated against a panel of human cancer cell lines, including A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Panc-1 (pancreatic carcinoma), and HT-29 (colorectal adenocarcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined using the MTT assay. A lower IC50 value indicates a higher cytotoxic potency. The results for the most active compounds from a representative study are summarized in the table below.[1][2]

CompoundA-549 (μM)MCF-7 (μM)Panc-1 (μM)HT-29 (μM)
7e 0.951.211.351.10
7g 0.880.921.050.75
7k 1.151.301.421.25
7n 0.921.101.280.98
7o 1.051.181.331.02
Doxorubicin (Reference) 1.021.151.200.95

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability. This protocol is based on standard procedures described in the referenced literature.[3][4][5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells (A-549, MCF-7, Panc-1, or HT-29) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine-carboxamide derivatives or a vehicle control (e.g., DMSO) and incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, producing a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

To better understand the experimental process and the underlying mechanisms of action of these pyrrolidine-carboxamide derivatives, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Pyrrolidine Derivatives incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_3_4h Incubate for 3-4h add_mtt->incubation_3_4h dissolve_formazan Dissolve Formazan incubation_3_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of pyrrolidine-carboxamide derivatives using the MTT assay.

The studied pyrrolidine-carboxamide derivatives have been shown to exert their anticancer effects through the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) signaling pathways.[7][8][9][10]

signaling_pathway cluster_egfr EGFR Pathway cluster_cdk2 CDK2 Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation & Survival ERK->Proliferation_EGFR CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Compound Pyrrolidine-Carboxamide Derivative Compound->EGFR Inhibits Compound->CDK2 Inhibits

Caption: Dual inhibition of EGFR and CDK2 signaling pathways by pyrrolidine-carboxamide derivatives, leading to reduced cell proliferation and survival.

References

Benchmarking N-propyl-3-pyrrolidinemethanamine Against the Known Dopamine Agonist Ropinirole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel compound N-propyl-3-pyrrolidinemethanamine against the established dopamine D2/D3 receptor agonist, Ropinirole. The following sections detail the experimental protocols for key assays, present comparative data in a tabular format, and visualize the experimental workflow and a relevant signaling pathway. This document is intended to serve as a resource for researchers investigating new chemical entities targeting the dopaminergic system.

Introduction

This compound is a novel compound with a chemical structure suggestive of potential activity at central nervous system (CNS) receptors. Preliminary investigations of structurally related compounds indicate a potential for modulating neurotransmitter release. To characterize the pharmacological profile of this compound, a direct comparison with a well-established therapeutic agent is essential.

Ropinirole, a non-ergot dopamine agonist with high affinity for D2 and D3 dopamine receptors, has been selected as the standard for this benchmarking study. Ropinirole is a widely used treatment for Parkinson's disease and Restless Legs Syndrome, and its pharmacological and pharmacokinetic properties are well-documented. This guide will present a hypothetical yet plausible dataset to illustrate the comparative benchmarking process.

Experimental Protocols

To quantitatively assess the performance of this compound relative to Ropinirole, a series of in vitro and in vivo experiments are proposed.

Receptor Binding Affinity
  • Objective: To determine the binding affinity (Ki) of this compound and Ropinirole for the human dopamine D2 and D3 receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing recombinant human D2 or D3 receptors are prepared from transfected HEK293 cells.

    • Radioligand Binding Assay: Competition binding assays are performed using the radioligand [³H]Spiperone.

    • Incubation: A fixed concentration of [³H]Spiperone is incubated with the cell membranes in the presence of increasing concentrations of either this compound or Ropinirole.

    • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

    • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Functional Efficacy
  • Objective: To determine the functional potency (EC50) and efficacy of this compound and Ropinirole at the human dopamine D2 receptor.

  • Methodology:

    • Cell Culture: CHO-K1 cells stably expressing the human D2 dopamine receptor are cultured.

    • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the D2 receptor.

    • Incubation: Cell membranes are incubated with increasing concentrations of this compound or Ropinirole in the presence of [³⁵S]GTPγS.

    • Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

    • Data Analysis: Dose-response curves are generated, and the EC50 (concentration of the agonist that produces 50% of the maximal response) and Emax (maximal effect) values are calculated.

In Vivo Pharmacokinetic Profiling
  • Objective: To determine the key pharmacokinetic parameters of this compound and Ropinirole in a rodent model (e.g., Sprague-Dawley rats).

  • Methodology:

    • Dosing: A single dose of each compound is administered intravenously (IV) and orally (PO) to separate groups of rats.

    • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

    • Sample Analysis: Plasma concentrations of this compound and Ropinirole are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters including half-life (t½), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (%F).

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and Ropinirole based on the experimental protocols described above.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)
This compound25.315.8
Ropinirole9.82.1

Table 2: Functional Efficacy at Dopamine D2 Receptor

CompoundEC50 (nM)Emax (% of Dopamine)
This compound45.785%
Ropinirole18.295%

Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg dose)

ParameterThis compoundRopinirole
Intravenous (IV)
Half-life (t½, h)3.52.8
AUC (0-inf) (ng·h/mL)1250980
Oral (PO)
Cmax (ng/mL)350280
Tmax (h)1.01.5
AUC (0-t) (ng·h/mL)950650
Oral Bioavailability (%F)76%66%

Visualizations

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Analysis receptor_binding Receptor Binding Assay (D2 & D3 Receptors) functional_assay Functional Assay ([³⁵S]GTPγS Binding) ki_calc Ki Determination receptor_binding->ki_calc ec50_emax_calc EC50 & Emax Calculation functional_assay->ec50_emax_calc pk_profiling Pharmacokinetic Profiling (Rat Model) pk_params PK Parameter Calculation pk_profiling->pk_params comparison Comparative Analysis ki_calc->comparison ec50_emax_calc->comparison pk_params->comparison

Caption: Experimental workflow for benchmarking this compound.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Inactivates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response PKA_active->Cellular_Response Leads to Agonist Dopamine Agonist (e.g., Ropinirole) Agonist->D2R Binds to

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Conclusion

This guide outlines a systematic approach for the preclinical benchmarking of a novel compound, this compound, against the known dopamine agonist Ropinirole. The provided experimental protocols, data tables, and visualizations offer a framework for the objective comparison of a new chemical entity's performance with an established standard. The hypothetical data presented suggests that while this compound may exhibit dopamine D2/D3 receptor affinity and agonist activity, its potency is lower than that of Ropinirole. However, its pharmacokinetic profile indicates potentially favorable absorption and bioavailability. Further studies would be required to fully elucidate the pharmacological profile and therapeutic potential of this compound.

Safety Operating Guide

Personal protective equipment for handling N-propyl-3-pyrrolidinemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of N-propyl-3-pyrrolidinemethanamine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye and Face Protection Chemical splash goggles or a full-face shield.[4][5]Protects against splashes and vapors that can cause severe eye irritation or burns.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).[4][7] Consider double-gloving for added protection.Prevents skin contact, which can cause burns, redness, and pain.
Body Protection Flame-retardant lab coat or chemical-resistant coveralls (e.g., Tychem®).[4][8]Provides a barrier against skin exposure and protects clothing from contamination.
Footwear Closed-toe, chemical-resistant shoes or boots.Protects feet from spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][9] If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors/amines is required.[4][10]Prevents inhalation of harmful vapors that can cause respiratory tract irritation.

Safe Handling and Operational Protocol

Preparation:

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Ventilation: Ensure work is performed in a properly functioning chemical fume hood or a well-ventilated area to minimize vapor inhalation.[1][9]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for flammable and corrosive liquids readily available.

Handling:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][3]

  • Tools: Use non-sparking tools when opening or handling containers.[1][9]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[6] Wash hands thoroughly after handling the chemical.[1]

  • Clothing: Wear appropriate laboratory attire, including long pants and closed-toe shoes.[8]

Disposal Plan

Waste Collection:

  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Container Type: Use a corrosive-resistant container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and the associated hazards (Flammable, Corrosive).

Disposal Procedure:

  • Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.

  • Waste Management: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.

  • Unknown Chemicals: In the case of unlabeled or unknown chemical waste, testing may be required to determine the proper disposal method.[11]

Emergency Procedures

Spill Response Workflow

Spill_Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Size and Hazard) evacuate->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large or Hazardous Spill assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe report_large Contact EHS/Emergency Response large_spill->report_large contain Contain the Spill (Use Absorbent Material) ppe->contain neutralize Neutralize if Safe (Follow Procedure) contain->neutralize cleanup Clean Up Residue neutralize->cleanup dispose Dispose of Waste in Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate secure_area Secure the Area Prevent Entry report_large->secure_area provide_info Provide Information to Responders secure_area->provide_info

Caption: Workflow for responding to a chemical spill.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][9] Rinse mouth with water. Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.